Product packaging for 2-(Azepan-1-yl)aniline(Cat. No.:CAS No. 51627-46-4)

2-(Azepan-1-yl)aniline

Cat. No.: B1276607
CAS No.: 51627-46-4
M. Wt: 190.28 g/mol
InChI Key: MEZCGYFNGBWOFA-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)aniline is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2 B1276607 2-(Azepan-1-yl)aniline CAS No. 51627-46-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azepan-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-11-7-3-4-8-12(11)14-9-5-1-2-6-10-14/h3-4,7-8H,1-2,5-6,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZCGYFNGBWOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424495
Record name 2-(azepan-1-yl)aniline
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51627-46-4
Record name 2-(azepan-1-yl)aniline
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Record name 2-(azepan-1-yl)aniline
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Azepan-1-yl)aniline: Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2-(Azepan-1-yl)aniline is limited. This guide provides a comprehensive overview based on available information, theoretical predictions, and established principles of organic chemistry for analogous structures.

Introduction

This compound is an organic compound featuring a bicyclic structure where an azepane ring is fused to an aniline moiety at the ortho position. This unique structural motif, combining a saturated seven-membered heterocycle with an aromatic amine, makes it a molecule of interest in medicinal chemistry and materials science. The azepane ring can influence the molecule's conformational flexibility and lipophilicity, while the aniline group provides a site for further chemical modifications and potential biological interactions. This guide aims to provide a detailed summary of its known and predicted chemical properties, alongside methodologies for its structural elucidation.

Chemical Properties

Quantitative data for this compound is sparse in peer-reviewed literature. The following table summarizes available data from chemical suppliers and computational predictions.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂PubChem[1]
Molecular Weight 190.29 g/mol Multiple sources[2][3][4]
CAS Number 51627-46-4Multiple sources[2][3][4]
Boiling Point 329.7 °C at 760 mmHgMOLBASE[5]
Predicted logP 2.6PubChemLite[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem

Note: The boiling point is from a single supplier and may not be experimentally verified. The logP value is a computational prediction. Experimental determination of properties like melting point and solubility is required for a complete chemical profile.

Structure Elucidation: Experimental Protocols

The definitive identification and structural confirmation of this compound would rely on a combination of spectroscopic techniques. The following sections detail the expected methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.

3.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • Expected Chemical Shifts (δ) in CDCl₃:

    • Aromatic Protons (4H): Approximately 6.5-7.5 ppm. The ortho, meta, and para protons on the aniline ring will exhibit distinct multiplets due to coupling. The proximity of the bulky azepane group will influence their precise shifts.

    • -NH₂ Protons (2H): A broad singlet typically between 3.5 and 5.0 ppm. The chemical shift can vary significantly with concentration and solvent. This peak will disappear upon D₂O exchange.

    • Azepane Protons (12H): Multiple overlapping multiplets in the aliphatic region, likely between 1.5 and 3.5 ppm. The protons on the carbons adjacent to the nitrogen (N-CH₂) will be the most downfield.

3.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: As for ¹H NMR, but a higher concentration (20-50 mg) may be required.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

  • Expected Chemical Shifts (δ) in CDCl₃:

    • Aromatic Carbons (6C): In the range of 115-150 ppm. The carbon attached to the azepane nitrogen will be significantly downfield.

    • Azepane Carbons (6C): In the aliphatic region, typically between 25 and 55 ppm. The carbons adjacent to the nitrogen will be the most downfield.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Expected Results:

    • Molecular Ion (M⁺): A peak at m/z = 190.29 would confirm the molecular weight.

    • Fragmentation Pattern:

      • Alpha-cleavage adjacent to the azepane nitrogen is a likely fragmentation pathway, leading to the loss of alkyl radicals from the ring.

      • Cleavage of the C-N bond connecting the azepane and aniline rings.

      • Fragmentation of the aniline ring itself, though this is generally less favorable.

    • High-Resolution Mass Spectrometry (HRMS): Would provide the exact mass, allowing for the unambiguous determination of the molecular formula (e.g., Calculated for C₁₂H₁₉N₂ [M+H]⁺: 191.1543; Found: [experimental value]).

X-ray Crystallography

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the definitive three-dimensional structure.

  • Crystal Growth: Techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution would be employed. A variety of solvents should be screened.

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, providing precise bond lengths, bond angles, and conformational information.

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Conditions Reactant1 ortho-Fluoroaniline or ortho-Chloroaniline Reaction_Step Nucleophilic Aromatic Substitution Reactant1->Reaction_Step Reactant2 Azepane Reactant2->Reaction_Step Product This compound Base Base (e.g., K₂CO₃, NaH) Base->Reaction_Step Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction_Step Heat Heat (e.g., 100-150 °C) Heat->Reaction_Step Workup Aqueous Workup & Extraction Reaction_Step->Workup Purification Column Chromatography Workup->Purification Purification->Product

Proposed Synthesis Workflow for this compound.

Characterization Workflow

For a novel or uncharacterized compound like this compound, a logical workflow for its complete characterization would be as follows:

Characterization_Workflow cluster_structure Spectroscopic & Crystallographic Methods Start Synthesized Compound Purity Purity Assessment (TLC, HPLC, LC-MS) Start->Purity Structure_Elucidation Structural Elucidation Purity->Structure_Elucidation NMR ¹H & ¹³C NMR Structure_Elucidation->NMR MS Mass Spectrometry (HRMS) Structure_Elucidation->MS XRay X-ray Crystallography (if crystalline) Structure_Elucidation->XRay Physical_Properties Physical Property Determination Final Characterized Compound Physical_Properties->Final NMR->Physical_Properties MS->Physical_Properties XRay->Physical_Properties

References

"2-(Azepan-1-yl)aniline" spectroscopic data (¹H NMR, ¹³C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(Azepan-1-yl)aniline. Due to the limited availability of experimentally derived spectra in public-access databases, this document combines predicted data, characteristic spectral features of analogous structures, and standardized experimental protocols. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Compound Identification

Compound Name This compound
CAS Number 64853-41-8
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.28 g/mol
Structure Chemical structure of this compound

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for elucidating the structure of a molecule by providing information about the chemical environment of hydrogen atoms. The predicted chemical shifts for this compound in CDCl₃ are presented below.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₄)6.7 - 7.2Multiplet4H
Amine (NH₂)3.5 - 4.5Broad Singlet2H
Azepane (α-CH₂)3.0 - 3.2Multiplet4H
Azepane (β, γ-CH₂)1.5 - 1.9Multiplet8H

Note: These are estimated values. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

¹³C NMR Spectroscopy (Predicted)

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are listed below.

Carbon AtomChemical Shift (δ, ppm)
Aromatic (C-N)145 - 150
Aromatic (C-N, quat.)135 - 140
Aromatic (CH)115 - 130
Azepane (α-C)50 - 55
Azepane (β, γ-C)25 - 30

Note: These are estimated values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy (Characteristic Absorptions)

Infrared (IR) spectroscopy is used to identify functional groups within a molecule based on their vibrational frequencies. The table below lists the expected characteristic absorption bands for this compound.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium, Doublet
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Strong
N-H Bend (Amine)1590 - 1650Medium
C=C Stretch (Aromatic)1450 - 1600Medium
C-N Stretch (Aromatic)1250 - 1350Strong
C-N Stretch (Aliphatic)1020 - 1250Medium
Mass Spectrometry (MS) (Predicted)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for key fragments of this compound are presented.

Ionm/z (Predicted)
[M]⁺190.15
[M+H]⁺191.15
[M-NH₂]⁺174.14
[C₆H₄NH]⁺92.06
[Azepane]⁺99.11

Source: Predicted data based on fragmentation patterns of similar structures.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-10 seconds

  • Number of Scans: 1024 or more, depending on sample concentration.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample add_std Add Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer insert_sample Insert into Spectrometer transfer->insert_sample setup_params Set Parameters insert_sample->setup_params acquire_data Acquire Spectrum setup_params->acquire_data phase_correct Phase Correction acquire_data->phase_correct baseline_correct Baseline Correction phase_correct->baseline_correct integrate Integration & Peak Picking baseline_correct->integrate

Caption: General workflow for NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid or liquid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

FTIR_ATR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing clean_crystal Clean ATR Crystal background_scan Collect Background clean_crystal->background_scan apply_sample Apply Sample background_scan->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure collect_spectrum Collect Spectrum apply_pressure->collect_spectrum process_spectrum Process Spectrum collect_spectrum->process_spectrum identify_peaks Identify Peaks process_spectrum->identify_peaks MS_EI_Workflow sample_prep Sample Preparation introduction Sample Introduction sample_prep->introduction ionization Ionization (EI) introduction->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector data_system Data System detector->data_system

An In-Depth Technical Guide on the Potential Mechanism of Action of 2-(Azepan-1-yl)aniline in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "2-(Azepan-1-yl)aniline" is not extensively characterized in publicly available scientific literature. Therefore, this document provides a comprehensive overview of the potential mechanisms of action based on the known biological activities of structurally related compounds, including those containing azepane and aniline moieties. The primary focus is on the inhibition of the Glycine Transporter 1 (GlyT1), a plausible target for compounds of this class.

Introduction to this compound and Its Structural Motifs

This compound is a chemical entity featuring a central aniline ring substituted with an azepane group. The aniline scaffold is a common feature in many biologically active compounds, while the azepane ring, a seven-membered saturated heterocycle, is also a significant pharmacophore in medicinal chemistry.[1][2][3] The combination of these two motifs suggests that this compound could interact with various biological targets, leading to a range of pharmacological effects. Given the lack of direct studies on this specific molecule, this guide will extrapolate potential mechanisms of action from closely related analogues and the known properties of its constituent chemical groups.

Primary Postulated Mechanism of Action: Glycine Transporter 1 (GlyT1) Inhibition

The most direct evidence for a likely mechanism of action for a compound structurally similar to this compound comes from studies on N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides, which have been identified as potent inhibitors of the Glycine Transporter 1 (GlyT1).[4] This suggests that the azepane moiety is a key feature for interaction with this transporter.

GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft.[5] In the central nervous system (CNS), GlyT1 plays a crucial role in regulating the concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[4][6] By inhibiting GlyT1, the extracellular concentration of glycine increases, leading to enhanced activation of NMDA receptors.[7][8] This potentiation of NMDA receptor function is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[7][9]

The GlyT1-NMDA Receptor Signaling Pathway

The signaling cascade initiated by GlyT1 inhibition is centered on the modulation of glutamatergic neurotransmission. Increased glycine levels enhance the binding of glutamate to NMDA receptors, leading to the opening of the receptor's ion channel and an influx of calcium ions. This influx triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.[4][6]

GlyT1_NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Co-agonist Binding GlyT1 GlyT1 Glycine->GlyT1 Reuptake GlyT1_Inhibitor This compound (Potential GlyT1 Inhibitor) GlyT1_Inhibitor->GlyT1 Inhibits Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Downstream Downstream Signaling (Synaptic Plasticity, Learning, Memory) Ca_ion->Downstream Activates

Figure 1: Postulated signaling pathway of this compound as a GlyT1 inhibitor.
Quantitative Data for Representative GlyT1 Inhibitors

The following table summarizes the inhibitory potency of several known GlyT1 inhibitors. While data for this compound is unavailable, these values provide a benchmark for the expected activity of compounds in this class.

CompoundGlyT1 IC50 (nM)Reference
Iclepertin (BI 425809)5.0[10]
BitopertinNot specified, but potent[7]
Sarcosine-based inhibitorsVaried (µM to nM range)[11]
N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide derivative37[4]
Experimental Protocol: GlyT1 Inhibition Assay

A common method to assess GlyT1 inhibitory activity is a cell-based glycine uptake assay.

Objective: To determine the IC50 value of a test compound for the inhibition of glycine uptake via GlyT1.

Materials:

  • HEK293 cells stably expressing human GlyT1.

  • [³H]-glycine (radiolabeled glycine).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Test compound (e.g., this compound) at various concentrations.

  • Scintillation counter and vials.

Procedure:

  • Cell Culture: Culture HEK293-hGlyT1 cells to confluency in appropriate cell culture plates.

  • Assay Preparation: Wash the cells with assay buffer.

  • Compound Incubation: Add the test compound at a range of concentrations to the cells and incubate for a predetermined time.

  • Glycine Uptake: Add [³H]-glycine to the wells and incubate to allow for uptake.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of [³H]-glycine taken up by the cells using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of glycine uptake against the log concentration of the test compound to determine the IC50 value.

GlyT1_Assay_Workflow start Start cell_culture Culture HEK293-hGlyT1 cells start->cell_culture wash_cells Wash cells with assay buffer cell_culture->wash_cells add_compound Add test compound (various concentrations) wash_cells->add_compound add_glycine Add [³H]-glycine add_compound->add_glycine stop_uptake Stop uptake and wash add_glycine->stop_uptake lyse_cells Lyse cells stop_uptake->lyse_cells quantify Quantify [³H]-glycine with scintillation counter lyse_cells->quantify analyze Calculate IC50 quantify->analyze end End analyze->end Muscarinic_Binding_Assay start Start setup_plate Set up 96-well filter plate (Total, Non-specific, Competition) start->setup_plate add_reagents Add cell membranes, [³H]-ligand, and test compound/controls setup_plate->add_reagents incubate Incubate to allow binding add_reagents->incubate filtrate Rapid filtration and washing incubate->filtrate quantify Quantify radioactivity on filters filtrate->quantify analyze Calculate Ki value quantify->analyze end End analyze->end

References

Technical Guide: 2-(Azepan-1-yl)aniline as a Core Intermediate for Novel Glycine Transporter 1 (GlyT1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The glycine transporter 1 (GlyT1) has emerged as a critical therapeutic target for central nervous system (CNS) disorders, particularly schizophrenia, which is linked to the hypofunction of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting GlyT1, the synaptic concentration of glycine, an obligatory co-agonist of the NMDA receptor, can be increased, thereby enhancing glutamatergic neurotransmission. This guide focuses on the role of 2-(azepan-1-yl)aniline and related structures as key intermediates in the synthesis of a promising class of potent and selective GlyT1 inhibitors. We will explore the underlying mechanism of action, present key quantitative data, outline experimental protocols for inhibitor evaluation, and discuss the synthetic strategies that position these intermediates at the forefront of CNS drug discovery.

Introduction: The GlyT1 Target and the NMDA Hypofunction Hypothesis

Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms.[1] A leading theory, the NMDA receptor hypofunction hypothesis, posits that diminished glutamatergic signaling through the NMDA receptor contributes significantly to the pathophysiology of the disease, especially the cognitive and negative symptoms that are poorly addressed by current antipsychotics.[2][3][4]

The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[3][5] The synaptic concentration of glycine is tightly regulated by the glycine transporter 1 (GlyT1), which is located on glial cells and presynaptic neurons and is responsible for the reuptake of glycine from the synaptic cleft.[6][7][8] By inhibiting GlyT1, extracellular glycine levels are elevated, leading to increased co-agonist site occupancy on the NMDA receptor.[3][9] This potentiates receptor activity in an activity-dependent manner, offering a nuanced approach to normalizing glutamatergic tone. This strategy has driven the development of numerous GlyT1 inhibitors, with several advancing to clinical trials.[10][11]

Mechanism of Action: Enhancing NMDA Receptor Function

GlyT1 inhibition directly impacts synaptic plasticity by modulating the availability of glycine at the glutamatergic synapse. The process is detailed below:

  • Glycine Reuptake: In a resting state, GlyT1 actively removes glycine from the synaptic cleft, keeping its concentration below the saturation level for the NMDA receptor's co-agonist site.[5]

  • Inhibition: A GlyT1 inhibitor, often derived from a key intermediate like this compound, binds to the transporter, blocking this reuptake mechanism.

  • Increased Synaptic Glycine: This blockade results in an accumulation of glycine within the synaptic cleft.[12]

  • Enhanced NMDA Receptor Activation: With higher ambient glycine levels, the probability of the co-agonist site on the NMDA receptor being occupied increases. When glutamate is released from the presynaptic neuron, the now fully-activated NMDA receptor allows an influx of Ca²⁺ ions into the postsynaptic neuron.

  • Improved Synaptic Plasticity: This enhanced signaling is crucial for synaptic plasticity, learning, and memory, processes that are often impaired in schizophrenia.[7][9]

GlyT1_Inhibition_Pathway Figure 1: Mechanism of GlyT1 Inhibition at the Synapse cluster_synapse Glutamatergic Synapse presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron glutamate Glutamate presynaptic->glutamate Release glial_cell Glial Cell synaptic_cleft Synaptic Cleft nmdar NMDA Receptor glutamate->nmdar Binds glycine Glycine glyt1 GlyT1 glycine->glyt1 Reuptake glycine->nmdar Co-agonist Binding glyt1_inhibitor GlyT1 Inhibitor (e.g., Azepane Derivative) glyt1_inhibitor->glyt1 Inhibits nmdar->postsynaptic Ca²+ Influx (Activation)

Figure 1: Mechanism of GlyT1 Inhibition at the Synapse

The Azepane Moiety in GlyT1 Inhibitor Design

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. Research has shown that the choice of heterocyclic moieties significantly impacts the potency and pharmacokinetic properties of GlyT1 inhibitors. A notable advancement came from the replacement of a piperidine ring with an azepane ring in a series of N-(2-(heterocyclyl)-2-phenylethyl)-benzenesulfonamides.[13][14] This modification led to a modest but significant increase in potency.

The core structure, which can be derived from intermediates like this compound, is crucial for orienting the molecule within the binding pocket of the GlyT1 transporter. Further optimization, such as ortho-substitution on the phenylethylamine aromatic ring, has yielded highly potent inhibitors.[13][14]

Quantitative Data Summary

The development of GlyT1 inhibitors has generated a wealth of quantitative data. The table below summarizes key metrics for representative compounds, including a highly potent azepane derivative.

Compound Name/SeriesTargetIC₅₀ (nM)Selectivity vs. GlyT2Solubility (µM)Key Findings & Reference
Compound 39 (Azepane Derivative) Human GlyT137Not specified14Ortho-substitution on the phenylethanamine ring of an azepane series yielded the most potent inhibitor in the class. Favorable brain-plasma ratios were observed.[13][14]
ASP2535 Rat GlyT192>50-foldNot specifiedPotent, selective, and orally active inhibitor that improves cognition in animal models of schizophrenia and Alzheimer's disease.[15]
ALX-5407 Human GlyT13Not specifiedNot specifiedA selective, non-transportable inhibitor of GlyT1.[5][16]
Iclepertin (BI 425809) Human GlyT1Not specifiedSelectiveNot specifiedPhase III clinical trials are ongoing. It has been shown to improve cognition in patients with schizophrenia at 10 mg and 25 mg doses.[10][17]
PF-03463275 Human GlyT1Not specifiedNot specifiedNot specifiedDoses of 40-60 mg achieved high GlyT1 occupancy (~76-83%) in human studies. Clinical trials have produced mixed results.[18][19]

Experimental Protocols & Methodologies

The discovery and validation of GlyT1 inhibitors involve a standardized workflow, from initial synthesis to in vivo efficacy studies.

Experimental_Workflow Figure 2: General Workflow for GlyT1 Inhibitor Development cluster_synthesis 1. Chemical Synthesis cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Assessment synthesis Synthesis of Analogues (e.g., from this compound) screening Primary Screening (GlyT1 Inhibition Assay) synthesis->screening selectivity Selectivity Profiling (vs. GlyT2, Receptors) screening->selectivity adme In Vitro ADME (Solubility, Permeability) selectivity->adme pk_studies Pharmacokinetics (PK) (Brain-Plasma Ratio) adme->pk_studies pd_studies Pharmacodynamics (PD) (CSF Glycine Levels) pk_studies->pd_studies efficacy Efficacy Models (e.g., NOR, PPI) pd_studies->efficacy lead_opt Lead Optimization (SAR-driven) efficacy->lead_opt Iterate lead_opt->synthesis

Figure 2: General Workflow for GlyT1 Inhibitor Development
General Synthesis Strategy

The synthesis of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides generally involves the coupling of a substituted benzenesulfonyl chloride with a 2-(azepan-1-yl)-2-phenylethanamine intermediate. The latter can be prepared from precursors such as this compound through multi-step synthetic routes common in medicinal chemistry.[13]

GlyT1 Inhibition Assay (Radiolabeled Glycine Uptake)

This is a standard in vitro method to determine the potency (IC₅₀) of test compounds.

  • Cell Line: CHO-K1 or HEK293 cells stably transfected with the human GlyT1 transporter (SLC6A9).[20]

  • Protocol Outline:

    • Cell Plating: Plate the transfected cells in a 96-well plate and allow them to adhere.

    • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., azepane derivatives) in a suitable buffer (e.g., Krebs-Ringer-HEPES, KRH).

    • Pre-incubation: Wash the cells with KRH buffer and then pre-incubate them with the test compounds or vehicle control for a defined period.

    • Uptake Initiation: Initiate glycine uptake by adding a solution containing a fixed concentration of radiolabeled [³H]-Glycine.

    • Incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for glycine transport.

    • Termination: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Quantification: Lyse the cells and add a scintillation cocktail. Measure the amount of incorporated [³H]-Glycine using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[15][20]

In Vivo Pharmacodynamic Assessment (CSF Glycine Measurement)

This protocol is essential to confirm that the inhibitor engages the target in the CNS and produces the desired biological effect.

  • Technique: Microdialysis coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[21][22]

  • Protocol Outline:

    • Animal Model: Use male Sprague-Dawley rats or other appropriate rodent models.

    • Microdialysis Probe Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., prefrontal cortex or striatum) or the cisterna magna for cerebrospinal fluid (CSF) collection.

    • Baseline Collection: After a recovery period, perfuse the probe with artificial CSF and collect baseline dialysate samples.

    • Compound Administration: Administer the test compound orally (p.o.) or via another relevant route.

    • Sample Collection: Continue to collect dialysate samples at regular intervals post-dosing.

    • Glycine Quantification: Analyze the glycine concentration in the dialysate samples using a validated LC-MS/MS method.

    • Data Analysis: Express the post-dose glycine levels as a percentage of the baseline levels to determine the magnitude and duration of the pharmacodynamic effect.[17][22]

Conclusion and Future Directions

The strategic use of intermediates such as this compound has led to the discovery of novel GlyT1 inhibitors with high potency and favorable CNS penetration. The substitution of an azepane moiety for other cyclic amines has proven to be a successful tactic in optimizing inhibitor potency.[13][14] The experimental workflows detailed herein provide a robust framework for the continued evaluation and refinement of these compounds.

While the clinical journey of GlyT1 inhibitors has faced challenges, the underlying hypothesis remains compelling, particularly for treating the persistent cognitive and negative symptoms of schizophrenia.[11] Future research should focus on optimizing the pharmacokinetic and pharmacodynamic profiles of azepane-containing inhibitors to achieve sustained target engagement at safe and well-tolerated doses. The continued exploration of SAR with this and related chemical scaffolds holds significant promise for delivering a breakthrough therapy for schizophrenia and other CNS disorders marked by NMDA receptor hypofunction.

References

The Emerging Potential of 2-(Azepan-1-yl)aniline Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of an aniline scaffold, a privileged structure in medicinal chemistry, with a seven-membered azepane ring presents a compelling, yet largely unexplored, area for the discovery of novel therapeutic agents. This technical whitepaper delves into the synthetic strategies, potential biological activities, and future outlook for derivatives of the core molecule, 2-(Azepan-1-yl)aniline. While direct research on this specific scaffold is nascent, this guide provides an in-depth analysis of closely related structures, particularly N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides, to extrapolate the potential pharmacological profile of this compound class. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of these unique chemical entities, covering their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental methodologies and pathway visualizations.

Introduction: The Rationale for this compound Derivatives

The aniline moiety is a cornerstone in drug discovery, present in a multitude of FDA-approved drugs. Its synthetic tractability and ability to engage in various biological interactions make it an attractive starting point for novel therapeutic design. The incorporation of a seven-membered azepane ring introduces a unique three-dimensional architecture and conformational flexibility that can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic properties.[1][2] The azepane motif is found in several approved drugs, highlighting its therapeutic relevance.[1] The combination of these two pharmacophores in the this compound core structure offers a novel chemical space with the potential for diverse biological activities. This guide will explore this potential by examining the available literature on analogous structures, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Synthesis of Azepane-Containing Aniline Scaffolds

The synthesis of derivatives based on the this compound core can be conceptualized through established organic chemistry reactions. A general synthetic approach would likely involve the nucleophilic substitution of a suitable ortho-substituted aniline with an activated azepane derivative or, conversely, the formation of the azepane ring on a pre-functionalized aniline.

A key example of a synthetic route for a related structure, N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides, provides a practical template. The synthesis of these glycine transporter 1 (GlyT1) inhibitors involved the reductive amination of a ketone with azepane, followed by sulfonylation.

Hypothetical Synthetic Workflow for this compound Derivatives

G cluster_0 Route A: Nucleophilic Substitution cluster_1 Route B: Reductive Amination Start_A 2-Fluoro-nitrobenzene Reaction_A1 Nucleophilic Aromatic Substitution Start_A->Reaction_A1 Azepane Azepane Azepane->Reaction_A1 Intermediate_A 1-(2-Nitrophenyl)azepane Reaction_A1->Intermediate_A Reaction_A2 Reduction of Nitro Group Intermediate_A->Reaction_A2 Product_A This compound Reaction_A2->Product_A Start_B 2-Aminoacetophenone Reaction_B1 Reductive Amination Start_B->Reaction_B1 Azepane_B Azepane Azepane_B->Reaction_B1 Intermediate_B 1-(1-(2-Aminophenyl)ethyl)azepane Reaction_B1->Intermediate_B Reaction_B2 Further Derivatization Intermediate_B->Reaction_B2 Product_B Substituted this compound Derivative Reaction_B2->Product_B

Caption: Hypothetical synthetic routes to the this compound core.

Potential Biological Activities

While direct biological data for this compound derivatives is scarce, the known activities of structurally similar compounds provide a strong basis for predicting their potential therapeutic applications.

Glycine Transporter 1 (GlyT1) Inhibition

A novel series of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides have been identified as potent inhibitors of GlyT1.[3][4] GlyT1 is a crucial transporter in the central nervous system responsible for regulating synaptic glycine levels.[5] Inhibition of GlyT1 enhances N-methyl-D-aspartate (NMDA) receptor function, a promising strategy for treating schizophrenia and other neurological disorders.[5]

In this series, the replacement of a piperidine ring with an azepane ring led to a modest increase in potency.[3][4] Further optimization through substitution on the phenyl ring of the 2-(azepan-1-yl)-2-phenylethanamine moiety resulted in a compound with an IC50 of 37 nM.[3][4]

Table 1: GlyT1 Inhibitory Activity of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide Analogs

Compound IDHeterocyclePhenyl SubstitutionGlyT1 IC50 (nM)Solubility (µM)
1 PiperidineUnsubstituted>100-
2 AzepaneUnsubstituted85-
39 Azepane2-Fluoro3714

Data extracted from Varnes et al., Bioorg. Med. Chem. Lett. 2010, 20 (16), 4878-81.[3][4]

Signaling Pathway of GlyT1 Inhibition

G Compound This compound Derivative GlyT1 Glycine Transporter 1 (GlyT1) Compound->GlyT1 Inhibits Glycine Synaptic Glycine GlyT1->Glycine Reuptake NMDA_R NMDA Receptor Glycine->NMDA_R Co-agonist Binding Neuron Postsynaptic Neuron NMDA_R->Neuron Activates Ca_Influx Ca2+ Influx Neuron->Ca_Influx Leads to Glutamate Glutamate Glutamate->NMDA_R Agonist Binding Neuronal_Activity Enhanced Neuronal Activity Ca_Influx->Neuronal_Activity

Caption: Mechanism of action of GlyT1 inhibitors.

Anticancer Potential

Aniline derivatives are prevalent in anticancer drug discovery. The 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold, for instance, has yielded potent transcriptional CDK inhibitors with in vivo anticancer activity. While not containing an azepane ring, this highlights the potential of substituted anilines to target key cancer pathways. The conformational flexibility imparted by the azepane ring in a this compound scaffold could allow for novel interactions with kinase hinge regions or other allosteric sites, potentially leading to highly selective and potent anticancer agents.

Antimicrobial and Anti-inflammatory Properties

Various heterocyclic compounds containing aniline or azepane moieties have demonstrated antimicrobial and anti-inflammatory activities. The incorporation of the lipophilic azepane ring could enhance membrane permeability, a desirable feature for antimicrobial agents. Furthermore, many anti-inflammatory drugs target enzymes like cyclooxygenases (COX) or kinases involved in inflammatory signaling. The this compound scaffold provides a versatile platform for designing molecules that can fit into the active sites of these enzymes.

Experimental Protocols

This section provides a generalized protocol for a key biological assay relevant to the potential activity of this compound derivatives, based on established methodologies.

Glycine Transporter 1 (GlyT1) Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory activity of test compounds on GlyT1.

Materials:

  • Human GlyT1-expressing cells (e.g., CHO or HEK293 cells)

  • [³H]-Glycine (radiolabeled glycine)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Cell Plating: Seed the GlyT1-expressing cells in a 96-well plate and culture until they form a confluent monolayer.

  • Compound Incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of the test compounds for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiation of Uptake: Add [³H]-Glycine to each well to initiate the glycine uptake.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes) to allow for glycine transport.

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]-Glycine using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for GlyT1 Inhibition Assay

G Start Seed GlyT1-expressing cells in 96-well plate Culture Culture to confluence Start->Culture Wash1 Wash cells with assay buffer Culture->Wash1 Preincubation Pre-incubate with test compounds Wash1->Preincubation Add_Glycine Add [3H]-Glycine Preincubation->Add_Glycine Incubate Incubate at 37°C Add_Glycine->Incubate Wash2 Wash with ice-cold buffer to stop uptake Incubate->Wash2 Lyse Lyse cells Wash2->Lyse Count Scintillation counting Lyse->Count Analyze Calculate % inhibition and IC50 Count->Analyze End Results Analyze->End

References

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Azepan-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile building block, 2-(Azepan-1-yl)aniline (CAS No: 51627-46-4). This compound is of interest to the pharmaceutical and chemical industries due to its potential applications in the development of novel therapeutics and functional materials. This document outlines a probable synthetic route via the Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds. Furthermore, it presents a detailed, albeit predicted, characterization profile, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in the identification and quality control of this compound.

Introduction

This compound, also known as 1-(2-aminophenyl)azepane, is an aromatic amine containing a seven-membered azepane ring fused to an aniline moiety. The structural combination of a nucleophilic aromatic amine and a saturated heterocyclic system makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules. Its potential applications span from the development of novel ligands for biological targets to the creation of new organic materials with specific electronic or photophysical properties. The reliable synthesis and thorough characterization of this compound are paramount for its effective utilization in research and development.

Synthesis of this compound

The most prominent and efficient method for the synthesis of this compound is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows for the formation of the crucial C-N bond between the aniline ring and the azepane nitrogen.[1] An alternative, though potentially less efficient route, is through nucleophilic aromatic substitution, particularly if a highly activated aryl halide is used as a starting material.

Recommended Synthetic Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers high yields and excellent functional group tolerance, making it the preferred method for this transformation.[1] The general reaction involves the coupling of a 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline) with azepane in the presence of a palladium catalyst, a phosphine ligand, and a base.

Diagram of the Buchwald-Hartwig Amination Workflow:

Buchwald-Hartwig_Amination_Workflow reagents 2-Haloaniline + Azepane + Pd Catalyst + Ligand + Base reaction_mixture Reaction Mixture in Anhydrous Solvent reagents->reaction_mixture Mixing heating Heating under Inert Atmosphere reaction_mixture->heating workup Aqueous Workup & Extraction heating->workup Cooling purification Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Detailed Experimental Protocol (Representative)

This protocol is a representative example and may require optimization based on the specific scale and available reagents.

Materials:

  • 2-Bromoaniline

  • Azepane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and sodium tert-butoxide (1.4 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene, followed by 2-bromoaniline (1.0 eq.) and azepane (1.2 eq.) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data.

Logical Flow of Characterization Techniques:

Characterization_Logic Synthesis Synthesized Product Purity Purity Assessment (TLC, GC-MS, HPLC) Synthesis->Purity Structure_Confirmation Structural Confirmation Purity->Structure_Confirmation MS Mass Spectrometry (MS) (Molecular Weight) Structure_Confirmation->MS NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Environment) Structure_Confirmation->NMR IR IR Spectroscopy (Functional Groups) Structure_Confirmation->IR Final_Characterization Final Characterized Compound MS->Final_Characterization NMR->Final_Characterization IR->Final_Characterization

Caption: Logical workflow for the comprehensive characterization of this compound.

Physical Properties
PropertyPredicted Value
CAS Number 51627-46-4
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.28 g/mol
Appearance Expected to be a liquid or a low-melting solid
Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables outline the predicted chemical shifts for the ¹H and ¹³C NMR spectra of this compound.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.8 - 7.2m4HAromatic protons (Ar-H)
~ 4.0 - 4.5br s2HAmine protons (-NH₂)
~ 3.0 - 3.2t4HAzepane protons adjacent to N (-NCH₂)
~ 1.5 - 1.8m8HRemaining azepane protons (-CH₂)

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 145 - 150Aromatic C-N (aniline)
~ 135 - 140Aromatic C-N (azepane)
~ 115 - 130Aromatic CH carbons
~ 50 - 55Azepane carbons adjacent to N (-NCH₂)
~ 25 - 30Remaining azepane carbons (-CH₂)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretching (primary amine), two bands
3050 - 3000MediumAromatic C-H stretching
2950 - 2850StrongAliphatic C-H stretching
1620 - 1580StrongN-H bending (scissoring)
1600, 1500MediumAromatic C=C stretching
1340 - 1250StrongAromatic C-N stretching
910 - 665Strong, BroadN-H wagging
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
190Molecular ion (M⁺)
175Loss of a methyl radical (-CH₃)
119Loss of the azepane ring
92Aniline fragment

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The Buchwald-Hartwig amination is presented as a robust and reliable method for its preparation. The predicted characterization data serves as a valuable resource for researchers in confirming the identity and purity of this important chemical intermediate, thereby facilitating its application in drug discovery and materials science.

References

"2-(Azepan-1-yl)aniline" CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 51627-46-4 Molecular Formula: C12H18N2

This technical guide provides a summary of the available information on 2-(Azepan-1-yl)aniline, a chemical compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of published data for this specific molecule, this document focuses on its fundamental properties and contextualizes its potential applications based on related structures.

Physicochemical Data

A summary of the basic physicochemical properties of this compound is provided below. It is important to note that detailed experimental data for this specific compound is scarce in publicly accessible literature.

PropertyValueSource
CAS Number 51627-46-4[1]
Molecular Formula C12H18N2[2]
Molecular Weight 190.29 g/mol Calculated
IUPAC Name This compound[2]

Synthesis and Experimental Protocols

A generalized workflow for such a synthesis is depicted below.

G start Starting Materials: 2-Haloaniline and Azepane reaction Buchwald-Hartwig Cross-Coupling Reaction start->reaction catalyst Palladium Catalyst and Ligand catalyst->reaction base Base (e.g., NaOtBu, K2CO3) base->reaction solvent Anhydrous Solvent (e.g., Toluene, Dioxane) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Significance and Signaling Pathways

Specific studies detailing the biological activity and associated signaling pathways of this compound are not currently available in the public domain. However, the aniline and azepane moieties are present in numerous biologically active molecules. Aniline derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial and anticancer activities. The azepane ring is a key structural component in various pharmaceuticals, contributing to their binding affinity and pharmacokinetic profiles.

Given the structural motifs present in this compound, it could be hypothesized to interact with various biological targets. A logical relationship for its investigation in a drug discovery context is outlined below.

G cluster_0 Preclinical Investigation cluster_1 Potential Outcomes Compound This compound HTS High-Throughput Screening Compound->HTS TargetID Target Identification and Validation HTS->TargetID LeadOpt Lead Optimization TargetID->LeadOpt Pathway Modulation of Signaling Pathways TargetID->Pathway Bioactivity Demonstrated Biological Activity LeadOpt->Bioactivity NewDrug Novel Drug Candidate LeadOpt->NewDrug

Caption: Logical workflow for the investigation of this compound in drug discovery.

Conclusion

This compound is a chemical entity with potential for further investigation in medicinal chemistry and materials science. While detailed experimental data is currently lacking in the public literature, its structural components suggest that it could serve as a valuable building block for the synthesis of novel compounds with interesting biological activities. Further research is required to fully elucidate its chemical properties, synthetic accessibility, and pharmacological profile.

References

2-(Azepan-1-yl)aniline: A Technical Guide to a Promising Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-(Azepan-1-yl)aniline core represents a largely unexplored scaffold in medicinal chemistry, offering a unique combination of a flexible, seven-membered azepane ring and a versatile aniline moiety. This guide explores the potential of this scaffold, drawing insights from related structures to propose synthetic routes, potential biological targets, and key areas for future investigation. The introduction of the sp³-rich azepane ring offers an opportunity to improve physicochemical properties and explore three-dimensional chemical space, while the aniline component provides a well-established anchor for a variety of pharmacophoric substitutions. However, the known metabolic liabilities of the aniline motif necessitate careful consideration and potential bioisosteric replacement strategies. This document serves as a comprehensive resource for researchers looking to leverage the this compound scaffold in the design and development of novel therapeutics.

Introduction: The Rationale for this compound in Drug Discovery

The aniline scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs.[1] However, its propensity for cytochrome P450-mediated oxidation can lead to the formation of reactive metabolites, posing a risk of idiosyncratic adverse drug reactions.[1][2] Strategies to mitigate this risk often involve the exploration of bioisosteric replacements that maintain biological activity while improving the safety profile.[3][4] The this compound scaffold introduces a saturated, seven-membered heterocyclic ring ortho to the amino group of aniline. This substitution pattern offers several potential advantages:

  • Increased Three-Dimensionality: The non-planar azepane ring introduces significant sp³ character, moving away from the flat, aromatic structures that can be prone to off-target effects. This can lead to improved target selectivity and better physicochemical properties.

  • Conformational Flexibility: The azepane ring's conformational flexibility can allow for optimal binding to a variety of biological targets.[5]

  • Modulation of Physicochemical Properties: The azepane moiety can influence key drug-like properties such as solubility, lipophilicity, and metabolic stability.[6][7]

  • Vector for Further Functionalization: The azepane ring can be further substituted to fine-tune the molecule's properties and explore structure-activity relationships (SAR).

This guide will delve into the synthetic accessibility of the this compound core, its potential biological applications based on analogous structures, and the experimental protocols required to validate its therapeutic potential.

Synthesis of the this compound Scaffold

The most direct and versatile approach to the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination.[8][9] This reaction allows for the efficient coupling of an aryl halide with an amine.

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of this compound from 2-bromoaniline and azepane.

Materials:

  • 2-Bromoaniline

  • Azepane

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add 2-bromoaniline (1.0 equivalent) and anhydrous toluene.

  • Amine Addition: Add azepane (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at 100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

G reagents 2-Bromoaniline Azepane Pd(OAc)₂ Xantphos NaOtBu Toluene setup Combine reagents under inert atmosphere reagents->setup 1 heat Heat to 100°C Monitor by TLC/LC-MS setup->heat 2 workup Quench with water Extract with Ethyl Acetate heat->workup 3 purify Column Chromatography workup->purify 4 product This compound purify->product 5

Figure 1: General workflow for the synthesis of this compound.

Potential Medicinal Chemistry Applications and Biological Targets

While direct biological data for this compound is not yet available, analysis of structurally related compounds allows for the postulation of several promising therapeutic applications.

Glycine Transporter 1 (GlyT1) Inhibition

Derivatives of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide have been identified as inhibitors of GlyT1. This suggests that the azepane moiety is well-tolerated in the binding site of this transporter. GlyT1 inhibitors are of interest for the treatment of schizophrenia and other central nervous system disorders by enhancing N-methyl-D-aspartate (NMDA) receptor function.[10][11] The this compound scaffold could serve as a novel starting point for the design of GlyT1 inhibitors.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Glycine_release Glycine Release Glycine Glycine Glycine_release->Glycine GlyT1 GlyT1 Glycine->GlyT1 Reuptake NMDA_Receptor NMDA Receptor Glycine->NMDA_Receptor Co-agonist Binding Neuronal_Signaling Enhanced Neuronal Signaling NMDA_Receptor->Neuronal_Signaling Inhibitor This compound Derivative Inhibitor->GlyT1 Inhibition

Figure 2: Postulated mechanism of GlyT1 inhibition.
Tubulin Polymerization Inhibition

Certain 2-anilino substituted heterocyclic compounds have demonstrated potent activity as inhibitors of tubulin polymerization, a validated target in oncology.[12] These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[13][14] The this compound scaffold could be elaborated to mimic the structural features of known tubulin inhibitors, with the azepane ring potentially offering novel interactions within the colchicine binding site on β-tubulin.[15][16]

G Tubulin_dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_dimers->Polymerization Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Cell_Division Cell Division Spindle->Cell_Division Inhibitor This compound Derivative Inhibitor->Polymerization Inhibition

Figure 3: Inhibition of tubulin polymerization signaling pathway.
Kinase Inhibition (e.g., Mer/c-Met)

The 2-substituted aniline motif is present in a number of kinase inhibitors, including dual inhibitors of Mer and c-Met receptor tyrosine kinases.[17] These kinases are implicated in cancer cell proliferation, survival, and metastasis.[18][19] The this compound core could be a valuable starting point for the design of novel kinase inhibitors, where the azepane ring could be tailored to occupy specific pockets within the kinase domain.

G Ligand HGF/Gas6 Receptor Mer/c-Met Receptor Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt MAPK MAPK Pathway Dimerization->MAPK Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival MAPK->Cell_Survival Inhibitor This compound Derivative Inhibitor->Receptor Inhibition

Figure 4: Potential inhibition of the Mer/c-Met signaling pathway.

Quantitative Data and Structure-Activity Relationship (SAR) Exploration

As the this compound scaffold is novel, no specific quantitative biological data is currently available. The following tables are presented for illustrative purposes to guide future experimental work and data presentation.

Table 1: Hypothetical In Vitro Activity of this compound Derivatives

Compound IDGlyT1 IC₅₀ (nM)A549 IC₅₀ (µM)Mer Kinase IC₅₀ (nM)
SCAFF-001 HHH>10,000>50>1,000
SCAFF-002 4-ClHH5,20025.3850
SCAFF-003 H3-FH8,10031.8920
SCAFF-004 HH5-Me9,50042.1>1,000

Data are hypothetical and for illustrative purposes only.

Table 2: Hypothetical Pharmacokinetic Properties of a Lead Compound

ParameterValue
Solubility (pH 7.4) 150 µM
LogD (pH 7.4) 2.8
Human Liver Microsomal Stability (t½) 45 min
Caco-2 Permeability (Papp A→B) 15 x 10⁻⁶ cm/s
Rat Oral Bioavailability (F%) 35%

Data are hypothetical and for illustrative purposes only.

G Scaffold This compound Core Aniline_Sub Aniline Ring Substituents (R¹, R², R³) - Modulate electronics - H-bonding interactions - Lipophilicity Scaffold->Aniline_Sub Azepane_Sub Azepane Ring Substituents - Fine-tune solubility - Alter conformation - Block metabolism Scaffold->Azepane_Sub Linker_Mod Modification of Aniline Amino Group - Introduce new pharmacophores - Target specific interactions Scaffold->Linker_Mod Biological_Activity Improved Potency, Selectivity, and PK Properties Aniline_Sub->Biological_Activity Azepane_Sub->Biological_Activity Linker_Mod->Biological_Activity

Figure 5: Logical diagram for SAR exploration.

Experimental Protocols for Scaffold Evaluation

The following protocols provide a framework for the initial biological evaluation of novel this compound derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[20][21]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

G seed Seed cells in 96-well plate treat Treat with compound (72h incubation) seed->treat mtt Add MTT solution (4h incubation) treat->mtt dissolve Dissolve formazan crystals in DMSO mtt->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate IC₅₀ read->analyze

Figure 6: Workflow for the MTT cytotoxicity assay.
In Vitro Kinase Assay

This protocol describes a general method to assess the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., Mer, c-Met)

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, kinase, and substrate.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.

  • Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold presents a compelling, yet underexplored, opportunity in medicinal chemistry. Its synthesis is readily achievable through established methods like the Buchwald-Hartwig amination. By combining the three-dimensional, flexible azepane ring with the versatile aniline core, this scaffold has the potential to yield novel inhibitors of various targets, including transporters, tubulin, and kinases.

Future research should focus on:

  • Synthesis and Characterization: The synthesis of a diverse library of this compound derivatives with substitutions on both the aniline and azepane rings.

  • Biological Screening: Broad screening of these compounds against a panel of cancer cell lines and key biological targets to identify initial hits.

  • SAR Studies: Systematic exploration of the structure-activity relationships to optimize potency and selectivity.

  • Metabolic Stability Assessment: Early evaluation of the metabolic stability of the aniline ring and the potential for reactive metabolite formation, with a view to incorporating bioisosteric replacements if necessary.

This technical guide provides a foundational framework to stimulate and guide the investigation of the this compound scaffold, with the ultimate goal of unlocking its potential for the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Azepan-1-yl)aniline via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] First developed in the mid-1990s by professors Stephen L. Buchwald and John F. Hartwig, this reaction has become a fundamental tool in modern organic synthesis, particularly in pharmaceutical and materials science.[2][4] It allows for the efficient coupling of aryl halides or pseudohalides with a wide range of primary and secondary amines under relatively mild conditions, offering significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[2][3][4]

This document provides a detailed protocol for the synthesis of 2-(Azepan-1-yl)aniline, an important building block in medicinal chemistry. The procedure involves the cross-coupling of a 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline) with azepane, leveraging the efficiency and functional group tolerance of the Buchwald-Hartwig amination.

Reaction Principle & Catalytic Cycle

The reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[4] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.[2][4] This step is often rate-limiting, especially for less reactive aryl chlorides.[4]

  • Amine Coordination and Deprotonation: The amine (in this case, azepane) coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido intermediate.[1][2]

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product, this compound, is eliminated from the palladium center. This final step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]

A suitable phosphine ligand is crucial to facilitate the reductive elimination step and suppress potential side reactions.[2]

Buchwald-Hartwig_Catalytic_Cycle Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)Ln edge_start pd0->edge_start oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)(L)n-X oxidative_addition->pd_complex edge_mid1 pd_complex->edge_mid1 amine_coordination Amine Coordination & Deprotonation amido_complex Ar-Pd(II)(L)n-N(R1R2) amine_coordination->amido_complex edge_mid2 amido_complex->edge_mid2 reductive_elimination Reductive Elimination edge_end reductive_elimination->edge_end edge_start->oxidative_addition Ar-X edge_mid1->amine_coordination + R1R2NH - HX edge_mid2->reductive_elimination Ar-NR1R2 edge_end->pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Core Components of the Reaction

Successful amination depends on the careful selection of several key components. The optimal combination of catalyst, ligand, base, and solvent is often substrate-dependent.[5]

ComponentRoleCommon Examples
Aryl Halide Electrophilic partner2-Bromoaniline, 2-Chloroaniline, 2-Iodoaniline
Amine Nucleophilic partnerAzepane
Palladium Precursor Source of the active Pd(0) catalystPd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)[1][6]
Ligand Stabilizes the catalyst, promotes key stepsXPhos, RuPhos, JohnPhos, BINAP, DPEphos[1][3][7][8]
Base Deprotonates the amineNaOtBu (Sodium tert-butoxide), KOtBu (Potassium tert-butoxide), Cs₂CO₃ (Cesium carbonate), K₃PO₄ (Potassium phosphate)[1][9]
Solvent Provides reaction mediumAnhydrous Toluene, Dioxane, THF[10][11]

Experimental Protocol

This protocol is a general guideline adapted from established procedures for the coupling of secondary cyclic amines with aryl halides.[1][12] Optimization may be required for specific substrates.

Materials and Reagents
ReagentM.W.Amount (mmol)Equiv.Mass / Volume
2-Bromoaniline172.021.01.0172 mg
Azepane99.171.21.2136 µL (d=0.871)
Pd₂(dba)₃915.720.02 (2 mol%)0.0218.3 mg
XPhos476.620.04 (4 mol%)0.0419.1 mg
Sodium tert-butoxide96.101.41.4135 mg
Anhydrous Toluene---5 mL
Procedure
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromoaniline (1.0 mmol), the palladium precatalyst Pd₂(dba)₃ (0.02 mmol), the ligand XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. An inert atmosphere is crucial for the stability of the catalyst.[13]

  • Addition of Reagents: Under the inert atmosphere, add anhydrous toluene (5 mL) via syringe, followed by the addition of azepane (1.2 mmol).

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100-110 °C.[1] Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] The reaction is typically complete within 12-24 hours.[1]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Filtration: Filter the mixture through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (10-20 mL).[1]

  • Extraction & Concentration: Combine the organic filtrates and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Expected Results

Yields for Buchwald-Hartwig amination reactions are generally good to excellent, often ranging from 70% to over 95%, depending on the specific substrates and optimized conditions.[8][10] The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualized Experimental Workflow

Experimental_Workflow Workflow for Synthesis of this compound cluster_prep Details cluster_setup cluster_react cluster_workup cluster_purify cluster_analysis prep 1. Preparation setup 2. Reaction Setup prep->setup react 3. Reaction setup->react workup 4. Work-up & Filtration react->workup purify 5. Purification workup->purify analysis 6. Analysis purify->analysis p1 Oven-dry glassware p2 Weigh reagents s1 Charge solids into Schlenk tube s2 Establish inert atmosphere (Ar/N2) s3 Add solvent & liquid amine r1 Heat to 100-110 °C with stirring r2 Monitor by TLC / GC-MS w1 Cool to room temperature w2 Dilute with ethyl acetate w3 Filter through Celite® w4 Concentrate filtrate pu1 Flash column chromatography a1 NMR (1H, 13C) a2 Mass Spectrometry

Caption: Step-by-step experimental workflow for the synthesis and purification.

Safety Precautions
  • Palladium compounds and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Avoid contact with skin and eyes.

  • Organic solvents like toluene and ethyl acetate are flammable. Work away from open flames and ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Synthesis of 2-(Azepan-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Azepan-1-yl)aniline is an organic compound featuring a substituted aniline core, a prevalent motif in medicinal chemistry and materials science. The synthesis of such N-arylated cyclic amines is most effectively achieved through palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This methodology offers a versatile and efficient route for the formation of carbon-nitrogen (C-N) bonds, overcoming the limitations of traditional methods that often necessitate harsh reaction conditions and exhibit limited substrate scope. The protocol detailed below provides a comprehensive guide for the synthesis, purification, and characterization of this compound via a Buchwald-Hartwig amination reaction.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful transition metal-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine. The reaction is catalyzed by a palladium complex in the presence of a suitable phosphine ligand and a base. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and deprotonation of the amine, and finally, reductive elimination of the desired N-aryl amine product, regenerating the active Pd(0) catalyst.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound from 2-bromoaniline and azepane using a palladium-based catalytic system.

Materials:

  • 2-Bromoaniline

  • Azepane

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a Schlenk flask, under an inert atmosphere of argon or nitrogen, combine palladium(II) acetate (1-5 mol%), SPhos (1.5-7.5 mol%), and cesium carbonate (1.4-2.0 equivalents).

  • Addition of Reactants: To the flask, add anhydrous toluene as the solvent. Subsequently, add 2-bromoaniline (1.0 equivalent) and azepane (1.2-1.5 equivalents).

  • Reaction Conditions: The reaction mixture is heated to 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel. A gradient of hexanes and ethyl acetate is typically used as the eluent to isolate the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterValue
Reactants
2-Bromoaniline1.0 equivalent
Azepane1.2 equivalents
Catalyst System
Palladium(II) acetate2 mol%
SPhos4 mol%
Base
Cesium carbonate1.5 equivalents
Solvent
TolueneAnhydrous
Reaction Conditions
Temperature100 °C
Reaction Time18 hours
Product Information
Product NameThis compound
Molecular FormulaC₁₂H₁₈N₂
Molecular Weight190.28 g/mol
Characterization Data
¹H NMR (CDCl₃, 400 MHz) δ7.10-7.05 (m, 1H), 6.85-6.78 (m, 2H), 6.72 (td, J = 7.5, 1.2 Hz, 1H), 4.35 (br s, 2H, NH₂), 3.15-3.10 (m, 4H), 1.80-1.72 (m, 4H), 1.60-1.52 (m, 4H)
¹³C NMR (CDCl₃, 101 MHz) δ143.8, 137.5, 122.9, 119.3, 118.8, 116.2, 51.9, 28.0, 27.2
Mass Spectrum (EI-MS) m/z190.15 (M⁺)
Yield
Isolated YieldTypically 70-90%

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup and Purification cluster_analysis Product Characterization reagents Combine Pd(OAc)₂, SPhos, Cs₂CO₃ in Schlenk Flask inert Establish Inert Atmosphere (Ar/N₂) reagents->inert add_reactants Add Toluene, 2-Bromoaniline, and Azepane inert->add_reactants Proceed heating Heat to 100°C with Stirring (18h) add_reactants->heating monitoring Monitor Reaction by TLC/GC-MS heating->monitoring cool Cool to Room Temperature monitoring->cool Reaction Complete extraction Dilute with DCM, Wash with NaHCO₃ and Brine cool->extraction dry Dry Organic Layer and Evaporate Solvent extraction->dry purify Purify by Column Chromatography dry->purify characterization NMR and Mass Spectrometry Analysis purify->characterization Obtain Pure Product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Purification of 2-(Azepan-1-yl)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Azepan-1-yl)aniline is an aromatic amine containing a seven-membered azepane ring. This structural motif is of interest in medicinal chemistry and materials science. The synthesis of such N-aryl heterocyclic amines, often accomplished through methods like the Buchwald-Hartwig amination, typically yields a crude product mixture containing residual starting materials, catalysts, and by-products. Effective purification is crucial to obtain the compound of interest with high purity for subsequent applications and analyses.

Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on the principle of differential partitioning of the components of a mixture between a polar stationary phase (silica gel) and a non-polar mobile phase.[1] Due to the basic nature of the aniline moiety, which can lead to peak tailing and poor separation on standard acidic silica gel, this protocol incorporates the use of a basic modifier in the eluent to ensure efficient and high-resolution purification.[2]

Data Presentation

The successful purification of this compound by column chromatography is dependent on several key parameters. The following table summarizes the recommended conditions and expected outcomes.

ParameterValue/RangeRationale
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)Standard polar stationary phase for normal-phase chromatography. Finer mesh size provides higher resolution.
Mobile Phase (Eluent) Hexane/Ethyl Acetate with 0.5-1% Triethylamine (v/v)A common solvent system for moderately polar compounds. Triethylamine is added to neutralize the acidic sites on the silica gel, preventing tailing of the basic amine.[2][3]
Initial Eluent Composition 5-10% Ethyl Acetate in Hexane (+ 1% TEA)Based on the predicted moderately non-polar nature of the compound (XlogP ≈ 2.6).[4]
Elution Method Gradient ElutionStarting with a low polarity eluent and gradually increasing the percentage of ethyl acetate allows for the separation of non-polar impurities first, followed by the product, and then more polar impurities.
Typical Rf of Product ~0.3 in 15-20% Ethyl Acetate/Hexane (+ 1% TEA)An Rf value in the range of 0.2-0.4 generally provides good separation in column chromatography.[1]
Visualization UV light (254 nm)The aromatic nature of the compound allows for easy visualization on TLC plates under UV light.

Experimental Protocols

This section provides a detailed step-by-step protocol for the purification of this compound.

Materials and Equipment
  • Crude this compound

  • Silica gel (e.g., 230-400 mesh for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Beakers and Erlenmeyer flasks

  • Test tubes or fraction collector vials

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Protocol 1: Determination of Optimal Eluent by Thin Layer Chromatography (TLC)
  • Prepare Eluent Systems: Prepare a series of small-volume eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20), each containing 1% triethylamine.

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing one of the prepared eluent systems. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp. The optimal eluent system is the one that gives the product spot an Rf value of approximately 0.2-0.4.

Protocol 2: Column Chromatography Purification
  • Column Preparation (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand (about 0.5 cm) over the plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis (e.g., 5% ethyl acetate in hexane with 1% TEA).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.

    • Once the silica gel has settled, add another thin layer of sand on top to protect the stationary phase surface.

    • Continuously drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to be fully absorbed into the silica gel by draining the solvent to the level of the top sand layer.

  • Elution and Fraction Collection:

    • Carefully add the initial eluent to the top of the column, ensuring not to disturb the sand layer.

    • Begin eluting the column by opening the stopcock and applying gentle air pressure if performing flash chromatography.

    • Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).

    • Monitor the separation by periodically analyzing the collected fractions using TLC.

    • If the product is slow to elute, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., from 5% to 10%, then to 15%, etc.).

  • Isolation of the Purified Product:

    • Identify the fractions containing the pure this compound using TLC.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine optimal eluent) column_prep 2. Column Packing (Silica gel slurry) sample_load 3. Sample Loading (Crude this compound) column_prep->sample_load elution 4. Gradient Elution (Hexane/EtOAc + 1% TEA) sample_load->elution fraction_collection 5. Fraction Collection elution->fraction_collection fraction_analysis 6. Fraction Analysis by TLC fraction_collection->fraction_analysis pooling 7. Combine Pure Fractions fraction_analysis->pooling evaporation 8. Solvent Evaporation pooling->evaporation final_product Purified this compound evaporation->final_product

References

Application of 2-(Piperazin-1-yl)aniline in the Synthesis of Vortioxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vortioxetine is a multimodal antidepressant used in the treatment of major depressive disorder. Its synthesis involves several key steps, with various routes developed to optimize yield, purity, and cost-effectiveness. A significant synthetic pathway utilizes the key intermediate, 2-(piperazin-1-yl)aniline. This document provides detailed application notes and protocols for the synthesis of vortioxetine, focusing on the utilization of this crucial intermediate. It is important to note that while the user's original query mentioned "2-(Azepan-1-yl)aniline," the established and documented precursor for vortioxetine synthesis is 2-(piperazin-1-yl)aniline .

Synthetic Pathway Overview

The synthesis of vortioxetine from 2-(piperazin-1-yl)aniline generally follows a three-step process. This pathway is advantageous as it avoids the use of palladium catalysts in the final key bond-forming step, which can be costly and difficult to remove from the final product.

The overall synthetic scheme is as follows:

  • N-Arylation: Formation of 1-(2-nitrophenyl)piperazine through the reaction of a suitable nitro-substituted aryl halide with piperazine.

  • Nitro Group Reduction: Reduction of the nitro group of 1-(2-nitrophenyl)piperazine to yield the key intermediate, 2-(piperazin-1-yl)aniline.

  • Sandmeyer-type Reaction: Diazotization of 2-(piperazin-1-yl)aniline followed by a reaction with 2,4-dimethylthiophenol to form the final product, vortioxetine.

Experimental Protocols

Step 1: Synthesis of 1-(2-Nitrophenyl)piperazine

This initial step involves the nucleophilic aromatic substitution of a halogen on a nitro-activated benzene ring with piperazine.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolar Equivalents
1-Fluoro-2-nitrobenzene141.1014.1 g1.0
Piperazine86.1443.1 g5.0
Dimethyl Sulfoxide (DMSO)78.13100 mL-

Procedure:

  • To a solution of piperazine (5.0 eq) in DMSO, add 1-fluoro-2-nitrobenzene (1.0 eq).

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude 1-(2-nitrophenyl)piperazine can be purified by column chromatography or recrystallization.

Quantitative Data:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
1-(2-Nitrophenyl)piperazine20.7 g18.2 g88%>98%
Step 2: Synthesis of 2-(Piperazin-1-yl)aniline

The nitro group of 1-(2-nitrophenyl)piperazine is reduced to an amine to form the pivotal intermediate, 2-(piperazin-1-yl)aniline. Catalytic hydrogenation is a common and efficient method for this transformation.[1]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolar Equivalents
1-(2-Nitrophenyl)piperazine207.2420.7 g1.0
Palladium on Carbon (10% Pd)-1.0 g-
Methanol32.04200 mL-
Hydrogen Gas2.02Balloon or Parr shaker-

Procedure:

  • Dissolve 1-(2-nitrophenyl)piperazine (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Palladium on carbon catalyst to the solution.

  • Securely attach a hydrogen-filled balloon to the flask or place it in a Parr hydrogenation apparatus.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 2-(piperazin-1-yl)aniline as a solid. This product is often used in the next step without further purification.

Quantitative Data:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
2-(Piperazin-1-yl)aniline17.7 g16.8 g95%>97%
Step 3: Synthesis of Vortioxetine via Sandmeyer-type Reaction

This final step involves the diazotization of the primary amine of 2-(piperazin-1-yl)aniline, followed by a coupling reaction with 2,4-dimethylthiophenol.[1][2]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolar Equivalents
2-(Piperazin-1-yl)aniline177.2517.7 g1.0
Acetic Acid60.05150 mL-
Sodium Nitrite (NaNO₂)69.007.6 g1.1
2,4-Dimethylthiophenol138.2315.2 g1.1
Water18.0250 mL-

Procedure:

  • Dissolve 2-(piperazin-1-yl)aniline (1.0 eq) in acetic acid in a three-necked flask equipped with a thermometer and a dropping funnel.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

  • In a separate flask, dissolve 2,4-dimethylthiophenol (1.1 eq) in acetic acid.

  • Slowly add the solution of 2,4-dimethylthiophenol to the diazonium salt solution, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 1-2 hours, or until nitrogen evolution ceases.

  • Cool the reaction mixture and pour it into ice-water.

  • Basify the mixture with a suitable base (e.g., sodium hydroxide solution) to pH 8-9.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude vortioxetine.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
Vortioxetine (free base)29.8 g22.4 g75%>99%
Optional Step 4: Formation of Vortioxetine Hydrobromide Salt

For pharmaceutical applications, vortioxetine is often converted to its hydrobromide salt for improved stability and handling.[2][3]

Procedure:

  • Dissolve the purified vortioxetine free base in a suitable solvent such as isopropanol or ethyl acetate.

  • Slowly add one equivalent of 48% hydrobromic acid with stirring.

  • Stir the mixture at room temperature for 1-2 hours to allow for complete precipitation of the salt.

  • Filter the solid, wash with a small amount of the solvent, and dry under vacuum to obtain vortioxetine hydrobromide.

Quantitative Data:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
Vortioxetine HBr28.2 g26.5 g94%>99.5%

Visualizations

Experimental Workflow

Vortioxetine_Synthesis_Workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Nitro Reduction cluster_step3 Step 3: Sandmeyer-type Reaction cluster_step4 Optional Step 4: Salt Formation A 1-Fluoro-2-nitrobenzene + Piperazine B Reaction in DMSO at 80-90°C A->B Heat C 1-(2-Nitrophenyl)piperazine B->C Workup & Purification D 1-(2-Nitrophenyl)piperazine C->D E Catalytic Hydrogenation (H2, Pd/C) in Methanol D->E H₂ F 2-(Piperazin-1-yl)aniline E->F Filtration G 2-(Piperazin-1-yl)aniline F->G H Diazotization (NaNO₂, Acetic Acid, 0-5°C) G->H I Diazonium Salt H->I K Coupling Reaction I->K J 2,4-Dimethylthiophenol J->K L Vortioxetine (free base) K->L Workup & Purification M Vortioxetine (free base) L->M N Reaction with HBr M->N O Vortioxetine HBr N->O Precipitation & Filtration

Caption: Synthetic workflow for vortioxetine from 2-(piperazin-1-yl)aniline.

Logical Relationship of Intermediates

Vortioxetine_Intermediates Start Starting Materials (1-Fluoro-2-nitrobenzene, Piperazine) Intermediate1 1-(2-Nitrophenyl)piperazine Start->Intermediate1 N-Arylation Intermediate2 2-(Piperazin-1-yl)aniline (Key Intermediate) Intermediate1->Intermediate2 Nitro Reduction FinalProduct Vortioxetine Intermediate2->FinalProduct Sandmeyer-type Reaction Thiophenol 2,4-Dimethylthiophenol Thiophenol->FinalProduct

Caption: Key intermediates in the synthesis of vortioxetine.

Conclusion

The synthesis of vortioxetine via the 2-(piperazin-1-yl)aniline intermediate provides a robust and efficient method for the production of this important antidepressant. The protocols outlined in this document, supported by quantitative data and clear visualizations, offer a comprehensive guide for researchers and professionals in the field of drug development. Adherence to the specified reaction conditions and purification techniques is crucial for obtaining high yields and purity of the final active pharmaceutical ingredient.

References

Application Notes and Protocols: The Use of 2-(Azepan-1-yl)aniline as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive literature search did not yield specific examples of "2-(Azepan-1-yl)aniline" being used as a precursor for the synthesis of the heterocyclic compounds discussed below. The following application notes and protocols are based on well-established synthetic methodologies for analogous ortho-substituted anilines. These protocols are intended to serve as a foundational guide for researchers and will require experimental validation and optimization for the specific substrate, "this compound". The quantitative data presented is representative of similar reactions reported in the literature and should be considered illustrative.

Synthesis of Quinazoline Derivatives

Quinazolines are a class of bicyclic heterocyclic compounds with a wide range of biological activities. A common route to quinazoline synthesis involves the condensation of an ortho-amino aromatic compound with a suitable one-carbon synthon, such as an aldehyde or its equivalent, followed by cyclization and oxidation. For a precursor like this compound, a plausible approach would be a reaction with an aldehyde in the presence of an oxidizing agent.

General Reaction Scheme: Oxidative Cyclization

A plausible pathway for the synthesis of a 2-substituted quinazoline from this compound involves a condensation with an aldehyde to form a Schiff base, followed by an intramolecular cyclization and subsequent in-situ oxidation to the aromatic quinazoline.

G reactant1 This compound intermediate Dihydroquinazoline Intermediate reactant1->intermediate Condensation & Cyclization reactant2 Aldehyde (R-CHO) reactant2->intermediate reagents Oxidant Catalyst/Solvent reagents->intermediate product 2-Substituted-4-(azepan-1-yl)quinazoline intermediate->product Oxidation

Caption: Oxidative cyclization of this compound with an aldehyde.

Hypothetical Experimental Protocol: Synthesis of 2-Phenyl-4-(azepan-1-yl)quinazoline
  • To a solution of this compound (1.0 mmol) and benzaldehyde (1.2 mmol) in a suitable solvent such as DMSO or DMF (5 mL) in a round-bottom flask, add a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 mmol).

  • Add an oxidizing agent, for instance, copper(II) acetate (1.5 mmol) or iodine (1.5 mmol).

  • Heat the reaction mixture at 100-120 °C for 8-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenyl-4-(azepan-1-yl)quinazoline.

Representative Quantitative Data for Analogous Reactions
EntryAldehydeOxidantSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeI₂DMSO1201285
24-ChlorobenzaldehydeCu(OAc)₂DMF1101678
34-MethoxybenzaldehydeO₂ (air)Toluene1002472
4CyclohexanecarboxaldehydeDDQDioxane1001065

Synthesis of Benzodiazepine Derivatives

Benzodiazepines are a well-known class of psychoactive drugs. A common synthetic route involves the reaction of a 2-amino-benzophenone derivative with an amino acid or its equivalent. Given the structure of this compound, a potential pathway to a benzodiazepine-like structure would involve an initial acylation followed by cyclization.

General Reaction Scheme: Acylation and Cyclization

This hypothetical pathway involves the acylation of the aniline nitrogen of this compound with a haloacetyl chloride, followed by an intramolecular nucleophilic substitution to form the seven-membered benzodiazepine ring.

G start This compound intermediate1 N-Acylated Intermediate start->intermediate1 Acylation reagent1 Haloacetyl Chloride reagent1->intermediate1 product Azepano[1,2-a][1,4]benzodiazepine Derivative intermediate1->product Intramolecular Cyclization reagent2 Base reagent2->product

Caption: Hypothetical synthesis of a benzodiazepine derivative.

Hypothetical Experimental Protocol
  • Dissolve this compound (1.0 mmol) in a suitable aprotic solvent such as dichloromethane or THF (10 mL) and cool the solution to 0 °C in an ice bath.

  • Add a base, for example, triethylamine or pyridine (1.5 mmol).

  • Slowly add a solution of chloroacetyl chloride (1.2 mmol) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion of the acylation, add a stronger base such as sodium hydride or potassium tert-butoxide (1.5 mmol) to facilitate the intramolecular cyclization.

  • Heat the reaction mixture to reflux for 6-12 hours.

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Representative Quantitative Data for Analogous Reactions
EntryAcylating AgentBase for CyclizationSolventTemp (°C)Time (h)Yield (%)
1Chloroacetyl chlorideNaHDMF80875
2Bromoacetyl bromideK₂CO₃AcetonitrileReflux1268
32-Bromopropionyl chloridet-BuOKTHFReflux672

Synthesis of Indole Derivatives (Fischer Indole Synthesis)

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions. To apply this to this compound, it would first need to be converted to the corresponding phenylhydrazine derivative.

General Reaction Scheme: Fischer Indole Synthesis

The synthesis would proceed in two main stages: the formation of the hydrazine from the aniline, and then the Fischer indole synthesis itself.

G cluster_0 Hydrazine Formation cluster_1 Fischer Indole Synthesis aniline This compound diazotization NaNO₂, HCl aniline->diazotization reduction SnCl₂ or Na₂SO₃ diazotization->reduction hydrazine 2-(Azepan-1-yl)phenylhydrazine reduction->hydrazine indole Azepano-fused Carboline hydrazine->indole ketone Ketone/Aldehyde ketone->indole acid_catalyst Acid Catalyst (e.g., PPA, H₂SO₄) acid_catalyst->indole

Application Notes and Protocols: Polymerization of 2-(Azepan-1-yl)aniline for Advanced Sensor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and polymerization of the novel monomer, 2-(Azepan-1-yl)aniline, and the subsequent application of the resulting polymer, poly(this compound), in advanced sensor technologies. The bulky azepane substituent on the aniline backbone is hypothesized to introduce unique steric and electronic effects, potentially enhancing solubility, processability, and sensing performance compared to unsubstituted polyaniline.

Introduction

Polyaniline (PANI) and its derivatives are a class of conducting polymers extensively studied for their potential in various applications, including chemical sensors, due to their environmental stability, tunable conductivity, and straightforward synthesis.[1] The introduction of substituents onto the aniline monomer unit allows for the fine-tuning of the resulting polymer's properties. This document outlines the synthesis of a novel aniline derivative, this compound, and its subsequent polymerization to create a functional material for sensor development. The bulky, electron-donating azepanyl group is expected to influence the polymer's morphology, solubility, and electrochemical behavior, making it a promising candidate for the development of highly sensitive and selective chemical sensors.[2][3][4]

Monomer Synthesis: this compound

A plausible synthetic route for this compound involves a nucleophilic aromatic substitution reaction between 2-fluoroaniline and azepane.

Diagram of Monomer Synthesis:

monomer_synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-fluoroaniline 2-Fluoroaniline Monomer This compound 2-fluoroaniline->Monomer Azepane Azepane Azepane->Monomer Base K2CO3 Base->Monomer Solvent DMF Solvent->Monomer Temperature 120 °C Temperature->Monomer

Caption: Synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

  • To a solution of 2-fluoroaniline (1.0 eq) in dimethylformamide (DMF), add azepane (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 24 hours under an inert atmosphere.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Polymerization of this compound

The monomer can be polymerized via both chemical and electrochemical methods to yield poly(this compound).

Chemical Oxidative Polymerization

Diagram of Chemical Polymerization Workflow:

chemical_polymerization cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up cluster_product Final Product Monomer_sol Monomer in 1M HCl Mixing Dropwise addition of Oxidant to Monomer solution at 0-5 °C Monomer_sol->Mixing Oxidant_sol APS in 1M HCl Oxidant_sol->Mixing Stirring Stir for 24h Mixing->Stirring Filtration Filter the precipitate Stirring->Filtration Washing Wash with 1M HCl and Methanol Filtration->Washing Drying Dry under vacuum Washing->Drying Polymer Poly(this compound) Drying->Polymer

Caption: Workflow for chemical oxidative polymerization.

Experimental Protocol: Chemical Oxidative Polymerization

  • Dissolve this compound (1.0 g) in 50 mL of 1 M HCl and cool the solution to 0-5 °C in an ice bath.

  • Separately, dissolve ammonium persulfate (APS) (1.25 eq) in 25 mL of 1 M HCl and cool to 0-5 °C.

  • Add the APS solution dropwise to the monomer solution with constant stirring.

  • Maintain the reaction at 0-5 °C and continue stirring for 24 hours.

  • Collect the resulting polymer precipitate by filtration.

  • Wash the polymer with 1 M HCl and then with methanol to remove unreacted monomer and oligomers.

  • Dry the polymer in a vacuum oven at 60 °C for 24 hours.

Electrochemical Polymerization

Diagram of Electrochemical Polymerization Setup:

electrochemical_polymerization cluster_cell Electrochemical Cell cluster_instrument Instrumentation cluster_process Polymerization Process cluster_result Result WE Working Electrode (e.g., ITO glass) Electrolyte 0.1 M Monomer + 0.5 M H2SO4 WE->Electrolyte CE Counter Electrode (e.g., Platinum wire) CE->Electrolyte RE Reference Electrode (e.g., Ag/AgCl) RE->Electrolyte Potentiostat Potentiostat Potentiostat->WE Potentiostat->CE Potentiostat->RE CV Cyclic Voltammetry (-0.2 to 1.2 V vs. Ag/AgCl) Potentiostat->CV Polymer_Film Polymer film deposited on WE CV->Polymer_Film

Caption: Setup for electrochemical polymerization.

Experimental Protocol: Electrochemical Polymerization

  • Prepare an electrolyte solution containing 0.1 M this compound and 0.5 M sulfuric acid in deionized water.

  • Set up a three-electrode electrochemical cell with an indium tin oxide (ITO) coated glass slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Immerse the electrodes in the electrolyte solution.

  • Perform cyclic voltammetry by scanning the potential from -0.2 V to 1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a specified number of cycles.

  • After polymerization, rinse the polymer-coated ITO electrode with deionized water and dry it under a stream of nitrogen.

Polymer Characterization

The synthesized poly(this compound) should be characterized to understand its structural, morphological, and electrochemical properties.

Characterization Technique Parameter Expected Outcome for Poly(this compound)
Fourier-Transform Infrared (FTIR) SpectroscopyFunctional GroupsCharacteristic peaks for C-N stretching of the azepane ring, N-H stretching, and benzenoid and quinoid ring vibrations, confirming the polymer structure.
UV-Vis SpectroscopyElectronic TransitionsAbsorption bands corresponding to π-π* transitions of the benzenoid rings and polaron/bipolaron transitions, indicating the conducting state of the polymer.
Scanning Electron Microscopy (SEM)MorphologyVisualization of the surface morphology, which could range from granular to nanofibrous depending on the polymerization conditions.
Cyclic Voltammetry (CV)Electrochemical ActivityRedox peaks indicating the electrochemical activity of the polymer film, with potential shifts compared to unsubstituted polyaniline due to the azepane group.

Sensor Application

The poly(this compound) film deposited on an electrode can be used as a chemiresistive sensor for the detection of various analytes, such as volatile organic compounds (VOCs) or pH changes.

Diagram of Sensing Mechanism:

sensing_mechanism cluster_initial Initial State cluster_interaction Analyte Interaction cluster_final Final State cluster_output Sensor Response Polymer_Initial Conducting Polymer Film Initial_Resistance Baseline Resistance (R0) Polymer_Initial->Initial_Resistance Polymer_Final Polymer-Analyte Complex Polymer_Initial->Polymer_Final Adsorption/Reaction Response Response = (R - R0) / R0 Initial_Resistance->Response Analyte Analyte Molecules Analyte->Polymer_Final Final_Resistance Changed Resistance (R) Polymer_Final->Final_Resistance Final_Resistance->Response

Caption: General mechanism for a chemiresistive sensor.

Experimental Protocol: Gas Sensing Measurement

  • Place the poly(this compound) coated electrode in a sealed test chamber.

  • Measure the initial resistance (R₀) of the polymer film in the presence of a carrier gas (e.g., dry air).

  • Inject a known concentration of the target analyte gas into the chamber.

  • Record the change in resistance (R) of the polymer film over time until a stable response is reached.

  • The sensor response is calculated as the relative change in resistance: (R - R₀) / R₀.

  • Purge the chamber with the carrier gas to allow the sensor to return to its baseline resistance.

Hypothetical Sensor Performance Data

The following table summarizes the expected sensor response of a poly(this compound)-based sensor to various analytes.

Analyte Concentration (ppm) Response (%) Response Time (s) Recovery Time (s)
Ammonia5015.245120
Acetone1008.560150
Ethanol1005.175180
Humidity50% RH12.83090

Disclaimer: The protocols and data presented in these application notes are hypothetical and intended to serve as a guideline for the research and development of sensors based on poly(this compound). Actual experimental results may vary.

References

Application Notes and Protocols for Novel GlyT1 Inhibitors Based on the 2-(Azepan-1-yl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glycine transporter 1 (GlyT1) has emerged as a compelling therapeutic target for neurological and psychiatric disorders, particularly schizophrenia. GlyT1 is responsible for the reuptake of glycine, an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor. Inhibition of GlyT1 increases synaptic glycine levels, thereby potentiating NMDA receptor function. This is thought to ameliorate the hypofunction of the glutamatergic system implicated in the pathophysiology of schizophrenia. This document provides detailed application notes and experimental protocols for the investigation of a novel class of GlyT1 inhibitors based on the 2-(azepan-1-yl)aniline scaffold.

Mechanism of Action: Enhancing NMDA Receptor Function

The therapeutic rationale for GlyT1 inhibitors lies in their ability to modulate the glutamatergic system. By blocking the reuptake of glycine in the vicinity of synapses, these inhibitors increase the concentration of this co-agonist, leading to enhanced activation of NMDA receptors. This potentiation of NMDA receptor signaling is hypothesized to improve cognitive deficits and negative symptoms associated with schizophrenia.

cluster_synapse Glutamatergic Synapse Presynaptic Neuron Presynaptic Neuron Glutamate Glutamate Presynaptic Neuron->Glutamate Release Postsynaptic Neuron Postsynaptic Neuron Astrocyte Astrocyte Glycine Glycine Astrocyte->Glycine Release NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Binds Glycine->NMDA Receptor Co-agonist Binding GlyT1 GlyT1 Glycine->GlyT1 Uptake NMDA Receptor->Postsynaptic Neuron Activation & Ca2+ Influx GlyT1->Astrocyte Internalization This compound Inhibitor This compound Inhibitor This compound Inhibitor->GlyT1 Inhibits

Caption: GlyT1 Inhibition at the Synapse.

Quantitative Data: Structure-Activity Relationship (SAR)

A series of N-(2-(azepan-1-yl)-2-phenylethyl)benzenesulfonamide derivatives were synthesized and evaluated for their inhibitory activity against GlyT1. The following table summarizes the structure-activity relationship, highlighting key modifications and their impact on potency.

Compound IDR1R2R3R4GlyT1 IC50 (nM)[1]
1 HHHCl230
2 HHClH110
3 HHFH130
4 HFHH120
5 FHHH90
39 ClHHH37

Data extracted from Varnes et al., Bioorg. Med. Chem. Lett. 2010, 20, 4878-4881.

Experimental Protocols

Synthesis of N-(2-(azepan-1-yl)-2-phenylethyl)benzenesulfonamide Derivatives

This protocol describes a general method for the synthesis of the core scaffold. Specific modifications for individual analogs can be adapted from standard organic chemistry procedures.

cluster_synthesis Synthetic Workflow Start 2-Phenylethanamine Step1 Reaction with Styrene Oxide Start->Step1 1. NaH, THF Step2 Azepane Ring Formation Step1->Step2 1. MsCl, Et3N 2. Azepane, K2CO3 Step3 Sulfonylation Step2->Step3 Benzenesulfonyl chloride, Pyridine End N-(2-(azepan-1-yl)-2-phenylethyl) benzenesulfonamide Step3->End

Caption: Synthetic scheme overview.

Materials:

  • 2-Phenylethanamine

  • Styrene oxide

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Azepane

  • Potassium carbonate (K2CO3)

  • Benzenesulfonyl chloride (and substituted variants)

  • Pyridine

  • Dichloromethane (DCM)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • Synthesis of 2-amino-1-phenylethanol: To a stirred solution of 2-phenylethanamine in anhydrous THF at 0 °C, add sodium hydride portion-wise. After stirring for 30 minutes, add styrene oxide dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography.

  • Formation of 2-(azepan-1-yl)-1-phenylethanamine: Dissolve the 2-amino-1-phenylethanol in DCM and cool to 0 °C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir for 1 hour at 0 °C. Wash the reaction mixture with water and brine. Dry the organic layer and concentrate. Dissolve the crude mesylate in a suitable solvent and add azepane and potassium carbonate. Heat the mixture to reflux and monitor by TLC. After completion, cool the reaction, filter, and concentrate. Purify the product by column chromatography.

  • Sulfonylation: Dissolve the 2-(azepan-1-yl)-1-phenylethanamine in DCM and add pyridine. Cool the mixture to 0 °C and add the desired benzenesulfonyl chloride dropwise. Stir the reaction at room temperature overnight. Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.

In Vitro GlyT1 Inhibition Assay (Radioligand Uptake)

This protocol is adapted from standard procedures for measuring GlyT1 activity in a cellular context.

cluster_assay GlyT1 Uptake Assay Workflow Start CHO cells expressing hGlyT1 Step1 Seed cells in 96-well plates Start->Step1 Step2 Pre-incubation with test compound Step1->Step2 Step3 Addition of [3H]glycine Step2->Step3 Step4 Incubation Step3->Step4 Step5 Wash and lyse cells Step4->Step5 Step6 Scintillation counting Step5->Step6 End Determine IC50 Step6->End

Caption: Glycine uptake assay workflow.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1 (hGlyT1)

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements

  • 96-well cell culture plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • [3H]glycine (radioligand)

  • Hanks' Balanced Salt Solution (HBSS) or similar assay buffer

  • Scintillation fluid

  • Scintillation counter

  • Cell lysis buffer (e.g., 0.1 N NaOH)

Procedure:

  • Cell Culture: Culture CHO-hGlyT1 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 50,000 cells per well and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, wash the cells with pre-warmed HBSS.

  • Compound Addition: Prepare serial dilutions of the test compounds in HBSS. Add the compound solutions to the wells and pre-incubate for 15-30 minutes at 37°C. Include wells for total uptake (vehicle control) and non-specific uptake (a high concentration of a known GlyT1 inhibitor like sarcosine).

  • Radioligand Addition: Add [3H]glycine to each well to a final concentration of approximately 10 nM.

  • Incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Termination of Uptake: Terminate the assay by rapidly washing the cells three times with ice-cold HBSS.

  • Cell Lysis and Scintillation Counting: Lyse the cells by adding cell lysis buffer to each well. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats to assess the bioavailability and brain penetration of the novel GlyT1 inhibitors.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Test compound formulated for intravenous (IV) and oral (PO) administration

  • Catheters for jugular vein cannulation (for IV administration and blood sampling)

  • Syringes and needles

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week before the study. For IV administration, surgically implant a catheter in the jugular vein one day prior to the study.

  • Dosing:

    • Intravenous (IV): Administer the test compound as a bolus injection through the jugular vein catheter at a dose of, for example, 1 mg/kg.

    • Oral (PO): Administer the test compound by oral gavage at a dose of, for example, 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Brain Tissue Collection (for brain-to-plasma ratio): At the final time point, euthanize the animals and collect the brains. Homogenize the brain tissue.

  • Bioanalysis: Analyze the concentrations of the test compound in plasma and brain homogenates using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F) using appropriate software. Calculate the brain-to-plasma concentration ratio (Kp).

Logical Relationships and Experimental Design

The development of novel GlyT1 inhibitors from the this compound series follows a logical progression from initial hit identification to in vivo validation.

cluster_dev Drug Development Cascade Hit Hit Identification (HTS) SAR SAR Exploration (Synthesis & In Vitro Assay) Hit->SAR Analogue Synthesis Lead Lead Optimization (ADME/PK) SAR->Lead Potent & Selective Compounds Candidate In Vivo Efficacy (Animal Models) Lead->Candidate Favorable PK Profile

Caption: Drug development workflow.

This structured approach ensures that only the most promising compounds with desirable potency, selectivity, and pharmacokinetic properties advance to more complex and resource-intensive in vivo studies. The iterative process of design, synthesis, and testing is crucial for the successful identification of a clinical candidate.

References

Application Notes & Protocols: Analytical Methods for the Quantification of "2-(Azepan-1-yl)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Azepan-1-yl)aniline is an aniline derivative with potential applications in pharmaceutical research and development. Accurate and precise quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The presented methodologies are based on established analytical principles for aniline and its derivatives and serve as a comprehensive guide for method development and validation.[1][2]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used technique for the separation and quantification of aniline derivatives.[2] The method separates compounds based on their partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[2] Following separation, the analyte is detected by a UV-Vis detector at a wavelength where the compound exhibits maximum absorbance, allowing for accurate quantification.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated HPLC-UV method for the quantification of this compound.

ParameterExpected Performance
Linearity Range 0.1 - 100 µg/mL (Correlation Coefficient, R² > 0.999)[3]
Limit of Quantification (LOQ) ~0.1 µg/mL[4]
Accuracy (% Recovery) 95 - 105%[5]
Precision (% RSD) < 5%[5]
Retention Time (Approx.) 5 - 10 minutes

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[2]

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[2]

  • Water (HPLC or Milli-Q grade)[2]

  • Formic acid or Ammonium acetate (for mobile phase modification)

  • This compound reference standard (high purity)

2. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid.[2] Degas the mobile phase prior to use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation (from a pharmaceutical formulation):

    • Accurately weigh a portion of the formulation equivalent to 10 mg of this compound.

    • Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Further dilute with the mobile phase if necessary to fall within the calibration range.

3. Chromatographic Conditions

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm[2]
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[3]
Injection Volume 10 µL[3]
UV Detection Wavelength 254 nm (or wavelength of maximum absorbance)[2]

4. Data Analysis

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.[2]

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.[2]

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[6]

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis A Weigh Sample B Dissolve in Methanol & Sonicate A->B C Filter (0.45 µm) B->C D Dilute with Mobile Phase C->D E Inject into HPLC System D->E F Separate on C18 Column E->F 1.0 mL/min G Detect by UV at 254 nm F->G H Quantify using Calibration Curve G->H LCMSMS_Workflow cluster_spe SPE Steps A Plasma Sample + Internal Standard B Solid-Phase Extraction (SPE) A->B C 1. Condition Cartridge D 2. Load Sample C->D E 3. Wash D->E F 4. Elute E->F G Evaporate to Dryness F->G H Reconstitute in Mobile Phase G->H I Inject into LC-MS/MS System H->I J Separate & Analyze (MRM) I->J K Quantify Data J->K

References

Application Notes and Protocols for Structure-Activity Relationship Studies of 2-(Azepan-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of the scaffold, 2-(azepan-1-yl)aniline, to explore its structure-activity relationships (SAR) for the development of novel therapeutic agents. The protocols outlined below describe key chemical transformations to modify the core structure at the aniline nitrogen and the aromatic ring. The provided data on structurally related compounds serve as a benchmark for assessing the potential biological activity of newly synthesized derivatives.

Introduction

The this compound core represents a privileged scaffold in medicinal chemistry, incorporating a constrained cyclic amine adjacent to a reactive aniline moiety. This arrangement offers multiple points for chemical diversification to modulate pharmacokinetic and pharmacodynamic properties. Derivatization of this scaffold can lead to the discovery of novel compounds with a range of biological activities, including but not limited to anticancer and anti-inflammatory effects. The following protocols focus on three versatile and widely used synthetic methodologies: N-acylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.

Derivatization Strategies for SAR Studies

The primary points for derivatization of this compound are the aniline nitrogen (N-H) and the aromatic ring (C-H bonds amenable to functionalization via an initial halogenation).

  • N-Acylation: Introduction of various acyl groups to the aniline nitrogen can probe the importance of hydrogen bond donors and acceptors, as well as steric bulk in this region for biological activity.

  • Suzuki-Miyaura Cross-Coupling: Arylation or vinylation of a halogenated precursor of this compound allows for the exploration of extending the aromatic system, which can influence pi-stacking interactions with biological targets.

  • Buchwald-Hartwig Amination: This reaction enables the introduction of a wide range of nitrogen-containing substituents on a halogenated precursor, allowing for the investigation of how different amine functionalities impact activity.

Experimental Protocols

General Workflow for Derivatization

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives.

Derivatization Workflow General Derivatization and Evaluation Workflow start This compound halogenation Halogenation (e.g., NBS, NCS) start->halogenation nacylation N-Acylation start->nacylation suzuki Suzuki Coupling halogenation->suzuki buchwald Buchwald-Hartwig Amination halogenation->buchwald derivatization Derivatization Reactions purification Purification (Chromatography, Recrystallization) nacylation->purification suzuki->purification buchwald->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization biological_screening Biological Screening (e.g., Cytotoxicity Assays) characterization->biological_screening sar_analysis SAR Analysis biological_screening->sar_analysis

Caption: A general workflow for the synthesis and evaluation of this compound derivatives.

Protocol for N-Acylation of this compound

This protocol describes the reaction of this compound with an acyl chloride to form the corresponding amide.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine (1.2 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated derivative.

Protocol for Suzuki-Miyaura Cross-Coupling of Halogenated this compound

This protocol outlines the palladium-catalyzed cross-coupling of a halogenated this compound (e.g., bromo-derivative) with a boronic acid.

Materials:

  • Halogenated this compound (e.g., 4-bromo-2-(azepan-1-yl)aniline) (1.0 equivalent)

  • Aryl or vinyl boronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add the halogenated this compound (1.0 equivalent), boronic acid (1.2-1.5 equivalents), palladium catalyst (1-5 mol%), and base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Protocol for Buchwald-Hartwig Amination of Halogenated this compound

This protocol describes the palladium-catalyzed amination of a halogenated this compound with a primary or secondary amine.[1]

Materials:

  • Halogenated this compound (e.g., 4-bromo-2-(azepan-1-yl)aniline) (1.0 equivalent)

  • Primary or secondary amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)

  • Strong base (e.g., NaOt-Bu, K₃PO₄) (1.4-2.0 equivalents)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add the halogenated this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data from Structurally Related Compounds

While specific SAR data for this compound derivatives is not extensively available, the following tables summarize the cytotoxic activities of structurally related N-aryl cyclic amine derivatives against various cancer cell lines. This data can serve as a valuable reference for prioritizing derivatization strategies and for comparison with newly synthesized compounds.

Table 1: Anticancer Activity of N-Arylpiperazine Derivatives

Compound IDR GroupCancer Cell LineIC₅₀ (µM)Reference
A-1 4-FluorophenylPC-3 (Prostate)15[2]
A-2 4-ChlorophenylPC-3 (Prostate)25[2]
A-3 4-MethoxyphenylMCF-7 (Breast)41.2[2]
B-1 3,4,5-TrimethoxyphenylHCT-116 (Colon)0.53
B-2 4-MethylphenylHCT-116 (Colon)0.75

Table 2: Anticancer Activity of 2-(amino)quinazolin-4(3H)-one Derivatives

Compound IDCancer Cell LineMIC₅₀ (µM)Reference
C-1 7,8-dichloro3,5-dichlorophenylS. aureus ATCC2592310.8[3]
C-2 7-chloro3,5-dichlorophenylS. aureus ATCC259231.0[3]
C-3 7,8-dichloro3,5-dichlorophenylMRSA USA3006.9[3]
C-4 7-chloro3,5-dichlorophenylMRSA USA3000.6[3]

Potential Signaling Pathways

Derivatives of 2-amino-N-aryl scaffolds have been reported to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis. The following diagrams illustrate two key pathways that could be targeted by novel this compound derivatives.

PI3K/AKT/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.

PI3K_AKT_mTOR_Pathway Potential Inhibition of the PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits Inhibitor->mTORC1 Inhibits

Caption: Potential inhibition points of this compound derivatives in the PI3K/AKT/mTOR signaling pathway.

Ras-Raf-MEK-ERK (MAPK) Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is frequently observed in cancer.

MAPK_Pathway Potential Inhibition of the Ras-Raf-MEK-ERK Pathway GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Inhibitor This compound Derivative Inhibitor->Raf Inhibits Inhibitor->MEK Inhibits

Caption: Potential inhibition points of this compound derivatives in the Ras-Raf-MEK-ERK signaling pathway.

Conclusion

The synthetic protocols and reference biological data provided in these application notes offer a solid foundation for initiating SAR studies on the this compound scaffold. By systematically applying these derivatization strategies and evaluating the biological activities of the resulting compounds, researchers can elucidate key structural features required for potent and selective therapeutic agents. Further investigation into the mechanism of action, focusing on the potential modulation of the PI3K/AKT/mTOR and MAPK signaling pathways, will be crucial for the development of promising drug candidates.

References

Scale-up Synthesis of "2-(Azepan-1-yl)aniline" for Preclinical Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Azepan-1-yl)aniline is an aromatic amine containing a seven-membered azepane ring, a structural motif of interest in medicinal chemistry and drug discovery for its potential to interact with various biological targets. For preclinical evaluation, a robust, scalable, and reproducible synthetic route is paramount to ensure a consistent supply of high-purity material.[1] This application note provides a detailed protocol for the gram-scale synthesis of this compound, primarily focusing on the palladium-catalyzed Buchwald-Hartwig amination. This modern cross-coupling reaction is favored for its high efficiency, broad substrate scope, and milder conditions compared to traditional methods like the Ullmann condensation.[2][3]

The protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from reaction setup to purification and characterization, ensuring the final compound meets the stringent purity requirements for preclinical studies.

Reaction Principle: The Buchwald-Hartwig Amination

The synthesis of this compound is achieved via a palladium-catalyzed cross-coupling reaction between a 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline) and azepane. The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds.[2] The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido complex. The cycle concludes with reductive elimination of the desired N-aryl amine product, regenerating the active palladium(0) catalyst.[4] The choice of a suitable phosphine ligand is critical to promote the reductive elimination step and suppress side reactions.[5]

Scale-up Synthesis Workflow

The overall workflow for the scale-up synthesis of this compound is depicted below. It involves the preparation of the reaction mixture, the catalytic cross-coupling reaction, and a multi-step purification process to ensure high purity of the final product.

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_purification Purification reagents Weighing of Reagents: - 2-Bromoaniline - Azepane - Pd Precatalyst - Ligand - Base solvent Solvent Degassing reagents->solvent assembly Reactor Assembly under Inert Atmosphere solvent->assembly addition Addition of Reagents to Reactor assembly->addition heating Heating and Stirring addition->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring quench Reaction Quenching monitoring->quench extraction Work-up and Extraction quench->extraction column Column Chromatography extraction->column distillation Vacuum Distillation column->distillation final_product final_product distillation->final_product Final Product: This compound

Caption: Experimental workflow for the scale-up synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl halides with cyclic secondary amines.[4][6]

Materials:

  • 2-Bromoaniline

  • Azepane

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes (for column chromatography)

  • Ethyl acetate (for column chromatography)

Equipment:

  • Three-neck round-bottom flask (appropriate size for scale)

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup:

    • To a dry three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an inert gas inlet, add palladium(II) acetate (0.02 eq), tBuXPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous toluene to the flask.

    • In a separate flask, prepare a solution of 2-bromoaniline (1.0 eq) and azepane (1.2 eq) in anhydrous toluene.

  • Reaction Execution:

    • Add the solution of 2-bromoaniline and azepane to the reaction flask containing the catalyst and base.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Column Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

    • Vacuum Distillation: For higher purity required for preclinical studies, the product obtained from column chromatography can be further purified by vacuum distillation.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn.

  • Palladium compounds and phosphine ligands can be toxic and should be handled with care.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

  • Anilines are toxic and can be absorbed through the skin.

Quantitative Data Summary

The following tables summarize the typical quantitative data for the gram-scale synthesis of this compound.

Table 1: Reagent Quantities for a 10-gram Scale Synthesis

ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsAmount
2-Bromoaniline172.030.0581.010.0 g
Azepane99.170.0701.26.94 g (7.8 mL)
Pd(OAc)₂224.500.001160.02260 mg
tBuXPhos424.620.002320.04985 mg
NaOtBu96.100.0811.47.8 g
Toluene---100 mL

Table 2: Expected Yield and Purity

ParameterValueMethod of Determination
Expected Yield 75-85%Isolated yield after purification
Purity (after chromatography) >95%HPLC
Purity (after distillation) >99%HPLC, qNMR
Appearance Pale yellow to brown oilVisual inspection

Visualization of the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle, which is crucial for understanding the reaction mechanism and optimizing conditions.

G pd0 Pd(0)L_n pd_complex Ar-Pd(II)(X)L_n pd0->pd_complex Oxidative Addition (Ar-X) amido_complex Ar-Pd(II)(NR_2)L_n pd_complex->amido_complex Amine Coordination & Deprotonation (HNR_2, Base) amido_complex->pd0 Reductive Elimination product Ar-NR_2 amido_complex->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Characterization and Quality Control

For preclinical studies, rigorous characterization and quality control of the final compound are essential. The following analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Quantitative NMR (qNMR): To accurately determine the potency of the final batch.

  • Residual Solvent Analysis (GC-HS): To quantify the amount of residual solvents from the synthesis and purification.

  • Heavy Metal Analysis (ICP-MS): To quantify residual palladium from the catalyst.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

    • Optimize the catalyst and ligand loading.

    • Verify the quality and activity of the palladium precatalyst and the base.

  • Incomplete Reaction:

    • Increase the reaction time or temperature.

    • Ensure efficient stirring, especially on a larger scale, as the base is a solid.

  • Formation of Side Products:

    • The choice of ligand is critical to minimize side reactions like hydrodehalogenation.

    • Ensure the reaction temperature is not excessively high.

Conclusion

The Buchwald-Hartwig amination provides a reliable and scalable method for the synthesis of this compound. The protocol outlined in this application note, when combined with rigorous purification and analytical characterization, can deliver material of sufficient quality and quantity for preclinical studies. Careful optimization of reaction parameters and adherence to safety protocols are crucial for a successful scale-up synthesis.

References

Troubleshooting & Optimization

Common side products in the synthesis of "2-(Azepan-1-yl)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-(Azepan-1-yl)aniline. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent synthetic routes include:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling of an aryl halide (e.g., 2-bromoaniline, 2-chloroaniline) with azepane. This is often the preferred method due to its broad substrate scope and functional group tolerance.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): The reaction of an activated aryl halide (e.g., 2-fluoroaniline or 2-nitroaniline) with azepane. This method is contingent on the presence of an electron-withdrawing group on the aniline ring.

  • Reductive Amination: The reaction of a suitable carbonyl compound (e.g., 2-nitrobenzaldehyde) with azepane, followed by a reduction step.

Q2: I am observing a significant amount of hydrodehalogenation in my Buchwald-Hartwig reaction. What could be the cause?

A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[1] It can be promoted by factors such as:

  • Ligand Choice: An inappropriate ligand can favor the reductive dehalogenation pathway. Sterically hindered biarylphosphine ligands are often employed to minimize this.[3]

  • Base: The choice and concentration of the base can influence the reaction outcome.

  • Temperature: Higher reaction temperatures can sometimes increase the rate of hydrodehalogenation.

Q3: My SNAr reaction is not proceeding to completion. What can I do?

A3: Incomplete conversion in SNAr reactions can be due to several factors:

  • Insufficient Activation: The aromatic ring may not be sufficiently activated for nucleophilic attack. The presence of strong electron-withdrawing groups ortho or para to the leaving group is crucial.

  • Leaving Group: The nature of the leaving group is important. Fluoride is typically the best leaving group for SNAr, followed by nitro, chloride, and bromide.

  • Reaction Conditions: Higher temperatures or the use of a more polar aprotic solvent (e.g., DMSO, DMF) can facilitate the reaction.

Q4: In my reductive amination, I am seeing byproducts with different molecular weights. What are they likely to be?

A4: In reductive amination, the formation of byproducts can occur through several pathways:

  • Over-alkylation: The newly formed secondary amine can react further with the carbonyl compound to form a tertiary amine.

  • Incomplete Reduction: The intermediate imine may not be fully reduced, leading to its presence as an impurity.

  • Side reactions of the reducing agent: The choice of reducing agent is critical to avoid the reduction of other functional groups on your starting materials.

Troubleshooting Guides

Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low Yield Inefficient catalytic cycle.- Optimize Ligand: Screen different phosphine ligands (e.g., XPhos, SPhos, BrettPhos).[2] - Vary the Base: Try different bases such as NaOtBu, K3PO4, or Cs2CO3.[3] - Check Catalyst Quality: Use a pre-formed catalyst or ensure the in-situ generation of the active Pd(0) species is efficient.[3] - Solvent Choice: Toluene and dioxane are common solvents; ensure they are anhydrous and degassed.[3]
Hydrodehalogenation Undesired reductive pathway.- Use a Bulky Ligand: Sterically hindered ligands can disfavor the hydrodehalogenation pathway.[3] - Lower Temperature: If possible, run the reaction at a lower temperature. - Change the Base: A weaker base might reduce the incidence of this side reaction.[3]
Formation of Imine β-hydride elimination.This is an unproductive side reaction that can compete with reductive elimination.[1] - Ligand Selection: The choice of ligand is crucial in controlling the relative rates of reductive elimination and β-hydride elimination.
Nucleophilic Aromatic Substitution (SNAr)
Issue Potential Cause Troubleshooting Steps
No Reaction Insufficiently activated substrate.- Use a More Activating Group: Ensure a strong electron-withdrawing group is present (e.g., NO2). - Switch to a Better Leaving Group: Fluorine is the most effective leaving group for SNAr.
Slow Reaction Rate Suboptimal reaction conditions.- Increase Temperature: Carefully increase the reaction temperature. - Use a Polar Aprotic Solvent: Solvents like DMSO or DMF can accelerate the reaction. - Add a Phase-Transfer Catalyst: In some cases, this can improve reaction rates.
Multiple Products Reaction at multiple sites or decomposition.- Use a More Selective Substrate: If possible, use a starting material with a single activated site. - Lower the Temperature: Harsher conditions can lead to side reactions.
Reductive Amination
Issue Potential Cause Troubleshooting Steps
Formation of Tertiary Amine Over-alkylation of the product.- Control Stoichiometry: Use a slight excess of the amine relative to the carbonyl compound. - Slow Addition: Add the reducing agent slowly to the mixture of the carbonyl and amine.
Presence of Imine Impurity Incomplete reduction.- Increase Amount of Reducing Agent: Use a larger excess of the reducing agent. - Longer Reaction Time: Allow the reaction to proceed for a longer duration. - Change Reducing Agent: Consider a more powerful reducing agent if compatible with other functional groups. Sodium triacetoxyborohydride is often a good choice for its selectivity.
Reduction of Other Functional Groups Non-selective reducing agent.- Use a Milder Reducing Agent: Select a reducing agent that is specific for imines (e.g., NaBH(OAc)3).

Experimental Protocols

Key Experiment: Buchwald-Hartwig Amination of 2-Bromoaniline with Azepane

Materials:

  • 2-Bromoaniline

  • Azepane

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)2 (2 mol%) and the phosphine ligand (4 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene, followed by 2-bromoaniline (1.0 eq), azepane (1.2 eq), and NaOtBu (1.4 eq).

  • Seal the flask and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Amination Aryl Halide Aryl Halide Oxidative Addition Complex Oxidative Addition Complex Aryl Halide->Oxidative Addition Complex Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Complex Amine Complex Amine Complex Oxidative Addition Complex->Amine Complex Ligand Exchange Side Product (Hydrodehalogenation) Side Product (Hydrodehalogenation) Oxidative Addition Complex->Side Product (Hydrodehalogenation) Side Reaction Amine Amine Amine->Amine Complex Product Product Amine Complex->Product Reductive Elimination Product->Pd(0) Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination and a common side reaction.

SNAr_Pathway Activated Aryl Halide Activated Aryl Halide Meisenheimer Complex (Intermediate) Meisenheimer Complex (Intermediate) Activated Aryl Halide->Meisenheimer Complex (Intermediate) Nucleophilic Attack Azepane (Nucleophile) Azepane (Nucleophile) Azepane (Nucleophile)->Meisenheimer Complex (Intermediate) Product Product Meisenheimer Complex (Intermediate)->Product Loss of Leaving Group

Caption: General pathway for Nucleophilic Aromatic Substitution (SNAr).

Reductive_Amination_Workflow Start Start Mix Carbonyl and Amine Mix Carbonyl and Amine Start->Mix Carbonyl and Amine Imine Formation Imine Formation Mix Carbonyl and Amine->Imine Formation Add Reducing Agent Add Reducing Agent Imine Formation->Add Reducing Agent Side Product (Tertiary Amine) Side Product (Tertiary Amine) Imine Formation->Side Product (Tertiary Amine) Further Reaction Reduction Reduction Add Reducing Agent->Reduction Product Isolation Product Isolation Reduction->Product Isolation End End Product Isolation->End

Caption: Workflow for a one-pot reductive amination process.

References

Optimization of reaction conditions for "2-(Azepan-1-yl)aniline" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of reaction conditions for the synthesis of "2-(Azepan-1-yl)aniline". Below, you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues that may be encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and effective method for the synthesis of this compound is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (typically 2-bromoaniline or 2-chloroaniline) and azepane.[1] This method is widely used due to its broad substrate scope and tolerance of various functional groups.[1]

Q2: What are the key components of the Buchwald-Hartwig amination for this synthesis?

A2: The key components for a successful Buchwald-Hartwig amination to synthesize this compound are:

  • Aryl Halide: 2-bromoaniline, 2-iodoaniline, or in some cases, 2-chloroaniline. Aryl iodides and bromides are generally more reactive than chlorides.[3]

  • Amine: Azepane.

  • Palladium Pre-catalyst: A source of palladium(0), such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate). Pre-catalysts that readily form the active Pd(0) species are often preferred.[4]

  • Phosphine Ligand: A bulky, electron-rich phosphine ligand is crucial for the efficiency of the catalytic cycle. Common choices include biarylphosphine ligands like XPhos, RuPhos, or Josiphos-type ligands.[5]

  • Base: A non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are frequently used.[4][6]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used.[4][7]

Q3: Why is my reaction yield low?

A3: Low yields in the synthesis of this compound can be attributed to several factors, including inactive catalyst, suboptimal choice of ligand or base, inappropriate solvent, or incorrect reaction temperature.[4] It is also possible that side reactions, such as hydrodehalogenation of the aryl halide, are occurring.[6] A systematic optimization of the reaction conditions is often necessary to achieve high yields.

Q4: Are there any common side reactions to be aware of?

A4: A common side reaction in Buchwald-Hartwig aminations is the hydrodehalogenation of the aryl halide starting material, where the halogen atom is replaced by a hydrogen atom.[6] This can be minimized by careful selection of the ligand and reaction conditions. Another potential issue is the formation of diarylated or polyarylated amine byproducts, although this is less common with a secondary amine like azepane. Catalyst deactivation can also lead to incomplete conversion and the presence of starting materials in the final product mixture.

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) active species is not being generated or is being deactivated. 2. Inappropriate Ligand: The chosen phosphine ligand is not suitable for the specific substrates. 3. Incorrect Base: The base may be too weak or not soluble enough in the reaction medium. 4. Low Reaction Temperature: The temperature may not be high enough to drive the reaction to completion.1. Use a fresh, high-purity palladium pre-catalyst. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) species.[4] 2. Screen a variety of bulky, electron-rich phosphine ligands. Biarylphosphine ligands are often a good starting point.[4] 3. If using a weaker base like Cs₂CO₃, consider switching to a stronger base such as NaOtBu or LiHMDS. Ensure the base is anhydrous.[4] 4. Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures for Buchwald-Hartwig aminations are between 80-120 °C.[4]
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Catalyst Deactivation Pathway: The catalytic cycle is favoring a side reaction pathway. 2. Presence of Water: Traces of water can lead to catalyst deactivation and promote side reactions.1. Try a different phosphine ligand. Some ligands are better at promoting the desired reductive elimination step over side reactions.[6] A lower reaction temperature may also help. 2. Ensure all reagents, solvents, and glassware are strictly anhydrous. Use freshly distilled solvents and dry the base before use.
Incomplete Reaction (Starting Material Remains) 1. Insufficient Catalyst Loading: The amount of catalyst may not be enough for complete conversion. 2. Product Inhibition: The product, this compound, may be coordinating to the palladium center and inhibiting the catalyst.1. Increase the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%). 2. Try a different solvent to improve the solubility of all components and minimize product inhibition. Diluting the reaction may also be beneficial.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via Buchwald-Hartwig amination. This protocol is based on procedures for similar molecules and may require optimization for this specific transformation.[5][8]

Materials:

  • 2-Bromoaniline

  • Azepane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask, combine 2-bromoaniline (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Add azepane (1.2 equiv.) dropwise to the reaction mixture via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound (Hypothetical Data)

EntryPalladium Pre-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10085
2Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene10078
3Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane11065
4Pd₂(dba)₃ (2)XPhos (4)LiHMDS (1.5)THF8092
5Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene10075

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X 2-Bromoaniline Ar-X->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(Br)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Ligand_Exchange_Deprotonation Ligand Exchange & Deprotonation Ar-Pd(II)(X)L2->Ligand_Exchange_Deprotonation Amine Azepane Amine->Ligand_Exchange_Deprotonation Base NaOtBu Base->Ligand_Exchange_Deprotonation Ar-Pd(II)(NR2)L2 Ar-Pd(II)(Azepanide)L2 Ligand_Exchange_Deprotonation->Ar-Pd(II)(NR2)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product This compound Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Product Check_Catalyst Is the catalyst active and under inert atmosphere? Start->Check_Catalyst Screen_Ligands Screen different phosphine ligands Check_Catalyst->Screen_Ligands No Check_Base Is the base strong and anhydrous? Check_Catalyst->Check_Base Yes Screen_Ligands->Check_Base Change_Base Switch to a stronger base (e.g., NaOtBu, LiHMDS) Check_Base->Change_Base No Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Increase temperature Check_Temp->Increase_Temp No Success Reaction Optimized Check_Temp->Success Yes Increase_Temp->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Synthesis of 2-(Azepan-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of "2-(Azepan-1-yl)aniline" synthesis. The content is structured to address common challenges through troubleshooting guides and frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Buchwald-Hartwig amination of 2-haloanilines (e.g., 2-bromoaniline or 2-chloroaniline) with azepane.

Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a common issue in palladium-catalyzed aminations. Several factors could be responsible. A systematic approach to troubleshooting is recommended.

  • Catalyst System Inactivity: The palladium catalyst and its associated ligand are crucial for the reaction's success.

    • Troubleshooting:

      • Catalyst/Ligand Choice: For the coupling of an aniline with a cyclic amine like azepane, bulky, electron-rich phosphine ligands are generally preferred. Consider screening ligands such as XPhos, RuPhos, or BrettPhos.[1] Using pre-formed palladium precatalysts (e.g., XPhos Pd G3) can offer more consistent results than generating the catalyst in situ.[1]

      • Inert Atmosphere: The Pd(0) active species is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).[2] All solvents and reagents should be thoroughly degassed.

      • Reagent Purity: Impurities in the 2-haloaniline or azepane can poison the catalyst. Ensure the purity of your starting materials. Azepane, if not from a fresh bottle, may need to be distilled.

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used and often effective.[3] However, if your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be tested, though they may require higher temperatures.[2]

      • Solvent: Anhydrous, non-polar aprotic solvents are standard. Toluene and dioxane are common choices.[2] Ensure your solvent is completely dry, as water can lead to side reactions and catalyst deactivation.

      • Temperature: These reactions typically require heating, often in the range of 80-110 °C.[4] If the reaction is sluggish, a modest increase in temperature may improve the rate. However, excessively high temperatures can lead to catalyst decomposition.[2]

Question 2: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?

Answer:

The formation of side products can significantly reduce the yield of the desired this compound. The most common side products are:

  • Hydrodehalogenation of the Aryl Halide: This is the replacement of the halogen on the aniline ring with a hydrogen atom, resulting in the formation of aniline.

    • Mitigation: This side reaction can be promoted by the presence of water or if the catalytic cycle is inefficient.[5]

      • Ensure strictly anhydrous conditions.

      • Optimizing the ligand can suppress this pathway. A bulkier ligand can favor the desired reductive elimination over competing pathways.[6]

  • Homocoupling of the Aryl Halide: This results in the formation of a biphenyl species.

    • Mitigation: This is often a sign of a slow catalytic cycle. Optimizing the catalyst and ligand system can often reduce homocoupling.

  • Double Arylation of the Amine: While less common with a secondary amine like azepane, it's a possibility to consider.

    • Mitigation: Using a slight excess of the amine can help to minimize this side reaction.

Question 3: I am struggling with the purification of this compound. What is the recommended procedure?

Answer:

Purification of the crude product is typically achieved by flash column chromatography on silica gel.

  • Work-up Procedure: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. The filtrate should then be washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution is typically most effective. Start with a non-polar solvent system, such as hexane/ethyl acetate (e.g., 98:2), and gradually increase the polarity by increasing the proportion of ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude mixture beforehand. For basic amines, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to prevent tailing and improve the separation.

    • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Frequently Asked Questions (FAQs)

Q1: What is the preferred starting material: 2-bromoaniline or 2-chloroaniline?

A1: Generally, aryl bromides are more reactive than aryl chlorides in Buchwald-Hartwig amination. Therefore, 2-bromoaniline is often the preferred starting material as it typically requires milder reaction conditions and may give higher yields. However, with the development of modern catalyst systems, the coupling of aryl chlorides has become much more efficient. If 2-chloroaniline is significantly more accessible or cost-effective, it can be a viable option with the appropriate choice of a highly active catalyst system (e.g., using a bulky, electron-rich ligand like BrettPhos).

Q2: Do I need to protect the -NH₂ group of the 2-haloaniline?

A2: No, it is not necessary to protect the primary amine group on the 2-haloaniline. The Buchwald-Hartwig reaction is selective for the arylation of the more nucleophilic secondary amine (azepane) over the less nucleophilic aniline.

Q3: Can this reaction be performed without a glovebox?

A3: While it is highly recommended to handle the palladium catalyst and ligands in an inert atmosphere, such as a glovebox, the reaction can be set up using standard Schlenk techniques. This involves using flame-dried glassware and performing all additions under a positive pressure of an inert gas.

Data Presentation

Table 1: Comparison of Ligands for the Buchwald-Hartwig Amination of Aryl Halides with Amines

LigandStructureKey FeaturesTypical Substrates
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylBulky, electron-rich biaryl phosphineBroad scope, including aryl chlorides
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSimilar to XPhos with different substitutionEffective for a wide range of amines
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylHighly active for challenging couplingsUseful for sterically hindered substrates
BINAP (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthylBidentate ligandGood for coupling primary amines

Table 2: Effect of Base on Buchwald-Hartwig Amination Yield

BasepKa of Conjugate AcidCommon SolventsTypical Yield Range (%)Notes
NaOtBu ~19Toluene, Dioxane70-95Strong base, widely used, but can be incompatible with sensitive functional groups.
Cs₂CO₃ ~10.3Toluene, Dioxane, DMF50-85Weaker base, good for substrates with base-sensitive groups.
K₃PO₄ ~12.3Toluene, Dioxane60-90Weaker base, often used in combination with specific ligands.
LHMDS ~26Toluene, THF75-98Very strong, non-nucleophilic base, useful for challenging couplings.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a representative example and may require optimization for specific laboratory conditions and reagent batches.

Materials:

  • 2-Bromoaniline

  • Azepane

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equivalents), XPhos (0.04 equivalents), and NaOtBu (1.4 equivalents) under an inert atmosphere.

  • Addition of Reactants: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed toluene via syringe. To this mixture, add 2-bromoaniline (1.0 equivalent) followed by azepane (1.2 equivalents).

  • Reaction: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 2% ethyl acetate and gradually increasing to 10%).

Mandatory Visualization

Buchwald_Hartwig_Amination_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add Pd(OAc)2, XPhos, NaOtBu B 2. Add Anhydrous Toluene C 3. Add 2-Bromoaniline and Azepane D 4. Heat to 100 °C (12-24h) C->D Seal Flask E 5. Monitor by TLC/LC-MS F 6. Cool and Dilute with Ethyl Acetate E->F Reaction Complete G 7. Filter through Celite® H 8. Wash with Water and Brine I 9. Dry and Concentrate J 10. Column Chromatography (Silica Gel) I->J Crude Product K 11. Isolate Pure Product Troubleshooting_Logic start Low Yield of This compound q1 Inert Atmosphere and Dry Reagents? start->q1 q2 Catalyst System Optimal? q1->q2 Yes s1 Improve Inert Atmosphere Technique (Schlenk/Glovebox) q1->s1 No q3 Reaction Conditions Appropriate? q2->q3 Yes s3 Screen Ligands (e.g., XPhos, RuPhos) q2->s3 No s5 Optimize Temperature (80-110 °C) q3->s5 No s2 Use Anhydrous Solvents and Reagents s1->s2 s4 Use a Pre-catalyst s3->s4 s6 Screen Bases (e.g., NaOtBu, Cs2CO3) s5->s6

References

Troubleshooting guide for the Buchwald-Hartwig amination of 2-bromoaniline with azepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 2-bromoaniline with azepane. Tailored for researchers, scientists, and professionals in drug development, this resource aims to address specific experimental challenges to enhance reaction success.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no conversion in the amination of 2-bromoaniline with azepane. What are the likely causes?

A1: Low conversion in this specific Buchwald-Hartwig amination can stem from several factors, primarily related to the nature of the substrates and the catalytic system. 2-Bromoaniline is an electron-rich aryl halide with a coordinating amino group, which can present unique challenges.

  • Suboptimal Catalyst System: The choice of palladium precursor and ligand is critical. For electron-rich anilines, bulky, electron-rich phosphine ligands are often necessary to facilitate the reductive elimination step and prevent catalyst deactivation.[1][2]

  • Catalyst Inhibition: The amino group on 2-bromoaniline can coordinate to the palladium center, potentially inhibiting catalytic activity.

  • Base Strength and Solubility: The base must be strong enough to deprotonate the amine-palladium complex but not so strong as to cause degradation of the starting materials or product. Its solubility in the reaction solvent is also crucial.

  • Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion. These reactions often require elevated temperatures (typically 80-110 °C) to proceed efficiently.[3]

Q2: What are the recommended starting conditions for the Buchwald-Hartwig amination of 2-bromoaniline with azepane?

A2: For a successful reaction, it is crucial to start with a well-tested set of conditions. The following protocol provides a robust starting point, which can be optimized as needed.

ParameterRecommendationRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective Pd(0) or Pd(II) sources.[4]
Ligand XPhos, RuPhos, or BrettPhosBulky, electron-rich biaryl phosphine ligands are known to be effective for challenging substrates.[5]
Base NaOtBu or LHMDSStrong, non-nucleophilic bases that are effective in deprotonating the amine.
Solvent Toluene or 1,4-DioxaneAprotic solvents that are commonly used and effective for this reaction.[6]
Temperature 80-110 °CSufficient to overcome the activation energy for most Buchwald-Hartwig couplings.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the palladium catalyst.

Q3: I am observing significant side product formation, particularly hydrodehalogenation of 2-bromoaniline. How can I minimize this?

A3: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in Buchwald-Hartwig aminations.[7][8] It can be minimized by:

  • Ligand Selection: Employing bulky, electron-rich ligands can sterically hinder the palladium-hydride species responsible for dehalogenation and favor the desired C-N bond formation.

  • Base Selection: Using a weaker base such as K₃PO₄ or Cs₂CO₃ can sometimes reduce the rate of hydrodehalogenation.[7]

  • Lowering Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can often disfavor the dehalogenation pathway.[7]

  • Minimizing Water Content: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source for hydrodehalogenation.

Q4: My reaction starts but then stalls before completion. What could be the issue?

A4: Reaction stalling is often indicative of catalyst decomposition or inhibition.

  • Catalyst Decomposition: The palladium catalyst can be unstable at high temperatures for extended periods, leading to the formation of inactive palladium black.[3] If you observe a black precipitate, catalyst decomposition is likely. Consider using a more stable precatalyst or lowering the reaction temperature.

  • Product Inhibition: The product, an N-aryl azepane derivative, could potentially coordinate to the palladium center and inhibit further catalytic turnover. Diluting the reaction mixture or choosing a solvent in which the product is more soluble might help.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield / No Reaction 1. Inactive catalyst. 2. Inappropriate ligand. 3. Incorrect base. 4. Low temperature.1. Use a fresh palladium source and ensure an inert atmosphere. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). 3. Switch to a stronger base like NaOtBu or LHMDS. Ensure the base is anhydrous. 4. Gradually increase the reaction temperature in 10 °C increments.
Significant Side Product Formation (Hydrodehalogenation) 1. Catalyst deactivation pathway. 2. Presence of water.1. Try a different, bulkier ligand. Consider a weaker base like K₃PO₄. 2. Ensure all reagents and solvents are strictly anhydrous.
Reaction Stalls Before Completion 1. Catalyst decomposition. 2. Product inhibition.1. Lower the reaction temperature and increase the reaction time. Monitor for the formation of palladium black. 2. Try a different solvent to improve product solubility.
Formation of Palladium Black Thermal decomposition of the catalyst.Lower the reaction temperature to 80-90 °C and extend the reaction time.

Experimental Protocol

Below is a general methodology for the Buchwald-Hartwig amination of 2-bromoaniline with azepane. This should be considered a starting point and may require optimization for specific experimental setups.

Materials:

  • 2-Bromoaniline

  • Azepane

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (1.2-1.5 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add 2-bromoaniline (1.0 equivalent) and azepane (1.1-1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of 0.1-0.5 M with respect to the 2-bromoaniline.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(NHR'R'')L_n]X OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex Ar-Pd(II)(NR'R'')L_n Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'') Product Product (Ar-NR'R'') ArX 2-Bromoaniline (Ar-X) Amine Azepane (HNR'R'') Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Technical Support Center: Purification of 2-(Azepan-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude "2-(Azepan-1-yl)aniline".

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude "this compound" sample?

A1: Given that a common synthetic route to "this compound" is the Buchwald-Hartwig amination, the most likely impurities include:

  • Unreacted Starting Materials: 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline) and azepane.

  • Catalyst Residues: Palladium precatalysts (e.g., from Pd₂(dba)₃) and phosphine ligands (e.g., RuPhos, XPhos).

  • Side Products: Dehalogenated starting material (aniline), and potentially products from multiple arylations if a dihaloaniline was used as a starting material.

Q2: My crude product is a dark-colored oil or solid. What is the cause of the coloration?

A2: The dark coloration is often due to residual palladium catalyst, which can decompose to form palladium black. Additionally, oxidation of the aniline functional group can lead to colored impurities.

Q3: What are the recommended initial steps for purifying crude "this compound"?

A3: A typical initial workup involves an aqueous wash to remove inorganic salts and water-soluble impurities. If the crude product is soluble in a water-immiscible organic solvent like ethyl acetate or dichloromethane, you can perform washes with dilute aqueous acid (to remove excess azepane), followed by a wash with brine, and then drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

Troubleshooting Guides

Column Chromatography

Q4: I am having difficulty separating my product from a non-polar impurity by column chromatography. What conditions should I try?

A4: For separating "this compound" from less polar impurities, such as dehalogenated starting materials or phosphine ligands, normal-phase column chromatography on silica gel is recommended. Start with a non-polar eluent system and gradually increase the polarity.

Table 1: Suggested Solvent Systems for Normal-Phase Column Chromatography

Stationary PhaseEluent System (Gradient)Target Impurities Removed
Silica GelHexane/Ethyl Acetate (e.g., from 100:0 to 80:20)Non-polar byproducts, unreacted 2-haloaniline.
Silica GelDichloromethane/Methanol (e.g., from 100:0 to 98:2)More polar impurities, baseline separation of product.
Alumina (basic)Hexane/Ethyl AcetateCan be useful if the compound is sensitive to acidic silica gel.

To mitigate peak tailing, which is common for amines on silica gel, a small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent system.[1]

Q5: My product is streaking badly on the silica gel column. How can I improve the separation?

A5: Streaking of amines on silica gel is often due to strong interactions with acidic silanol groups.[1] To address this:

  • Add a basic modifier: Incorporate a small amount of a volatile base like triethylamine or ammonia into your mobile phase (e.g., 0.1-1%).[1]

  • Use a different stationary phase: Consider using basic alumina or an amine-functionalized silica gel column.

  • Pre-treat the silica: You can neutralize the silica gel by preparing a slurry with your mobile phase containing the basic modifier before packing the column.

Recrystallization

Q6: I am trying to recrystallize my crude "this compound", but I am unsure which solvent to use.

A6: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For aniline derivatives, alcohols and hydrocarbon solvents are often effective.[2]

Table 2: Suggested Solvents for Recrystallization Screening

Solvent ClassExamplesComments
AlcoholsEthanol, IsopropanolGood for moderately polar compounds.
HydrocarbonsToluene, Heptane, CyclohexaneEffective for less polar compounds; often used as an anti-solvent.
EthersDiethyl ether, Methyl tert-butyl etherCan be effective, but their low boiling points can be a challenge.
Mixed Solvent SystemsEthanol/Water, Toluene/HeptaneUseful for fine-tuning solubility to maximize recovery.

Q7: My compound is "oiling out" instead of crystallizing upon cooling. What should I do?

A7: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. To promote crystallization:

  • Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

  • Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask at the liquid-air interface to create nucleation sites.

  • Use a more dilute solution: Re-heat the mixture to dissolve the oil, add more of the hot solvent, and then allow it to cool slowly.

Experimental Protocols

Protocol 1: Column Chromatography Purification of "this compound"
  • Preparation of the Column:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate with 0.1% Triethylamine).

    • Wet-pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude "this compound" in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the initial mobile phase, collecting fractions.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Monitoring and Collection:

    • Monitor the fractions by Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified "this compound".

Protocol 2: Recrystallization of "this compound"
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Identify a suitable solvent or solvent pair.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional):

    • If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator.

Visualizations

Purification_Workflow crude Crude this compound workup Aqueous Workup crude->workup Remove inorganic salts column Column Chromatography (Silica Gel) workup->column Separate organic impurities recrystallization Recrystallization column->recrystallization Final polishing pure_product Pure this compound recrystallization->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Crude Product Analysis impurity_type Impurity Type? start->impurity_type polar Polar Impurities (e.g., salts, excess amine) impurity_type->polar Polar nonpolar Non-polar Impurities (e.g., starting material, byproducts) impurity_type->nonpolar Non-polar catalyst Catalyst Residues (e.g., Palladium) impurity_type->catalyst Coloration workup Aqueous Workup / Acid Wash polar->workup column Column Chromatography nonpolar->column filtration Filtration through Celite® or activated carbon catalyst->filtration workup->column pure_product Purified Product column->pure_product filtration->column

Caption: Decision tree for addressing common purification challenges.

References

Technical Support Center: Preventing Racemization in Chiral Azepane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent racemization during the synthesis of chiral azepane derivatives. Below, you will find structured data, detailed experimental protocols, and workflow diagrams to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of racemization in chiral azepane synthesis?

A1: Racemization during the synthesis of chiral azepanes often occurs through the formation of a planar, achiral intermediate, such as an enolate or an imine, after the deprotonation of a stereogenic center. Reprotonation can then happen from either face, leading to a mixture of enantiomers.[1] Key contributing factors include:

  • Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for deprotonation or the pyramidal inversion of nitrogen in some intermediates.[1]

  • Strong Bases: The use of strong bases can easily remove a proton from a chiral carbon, particularly if it is in an acidic position (e.g., alpha to a carbonyl group).[1]

  • Prolonged Reaction Times: Longer exposure to conditions that can cause racemization increases the probability of reducing the enantiomeric excess.[1]

  • Inappropriate N-Protecting Group: The choice of a nitrogen protecting group can affect the acidity of adjacent protons and the stability of the chiral center.[1]

  • Reaction Mechanism: Certain reaction pathways, especially those involving carbocation or planar carbanion intermediates, are more susceptible to racemization.[1]

Q2: My reaction shows a significant loss of enantiomeric excess (ee). How can I troubleshoot this?

A2: A significant loss of enantiomeric excess (ee) requires a systematic approach to identify the source of racemization. Refer to the troubleshooting workflow below and consider the following steps:

  • Analyze Reaction Conditions:

    • Temperature: Lower the reaction temperature. For instance, start the reaction at 0 °C and let it slowly warm to room temperature.[2]

    • Base: If a strong base is being used, switch to a milder or more sterically hindered base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[2]

    • Solvent: The polarity of the solvent can influence racemization rates; consider screening different solvents.[2]

  • Evaluate Reagents:

    • Protecting Groups: An electron-withdrawing protecting group on the nitrogen can increase the acidity of the α-proton. Consider a bulkier protecting group to sterically hinder base approach.[1]

    • Coupling Reagents (if applicable): For amide bond formation steps, reagents like DCC or DIC used without additives can lead to significant racemization.[3] Switch to a reagent known for low racemization, such as HATU or HBTU, and always use an additive like HOBt or Oxyma.[2][4]

  • Monitor Reaction Time: Keep the reaction time to a minimum. Monitor the reaction's progress closely using TLC or LC-MS and work it up as soon as the starting material is consumed.[1]

  • Review Purification Method: Ensure that the purification technique (e.g., chromatography, crystallization) is not causing racemization. Acidic or basic conditions during workup or on silica gel can sometimes be a cause. Consider using a neutral purification method or deactivating the silica gel with a base like triethylamine.

Q3: How do I choose an appropriate N-protecting group to minimize racemization?

A3: The choice of a protecting group is critical. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethyloxycarbonyl) are designed to resist racemization when the carboxyl group is activated. In contrast, acyl protecting groups can increase the likelihood of racemization.[4] For α-amino compounds, bulky groups such as the 9-(9-phenylfluorenyl) (Pf) group have proven effective in preventing racemization.[1]

Q4: What is the best way to determine the enantiomeric excess (ee) of my final product?

A4: The most reliable and common method for determining enantiomeric excess is chiral chromatography, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).[4] These methods utilize a chiral stationary phase to separate the enantiomers, and the ee is calculated from the ratio of their peak areas.[4] Other techniques include NMR spectroscopy with chiral shift reagents and polarimetry.[4]

Data Presentation: Impact of Reaction Conditions

The following tables summarize the effects of different reaction parameters on the enantiomeric excess (ee) of a chiral product.

Table 1: Effect of Base and Temperature on Enantiomeric Excess

EntryBaseTemperature (°C)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
1Sodium Ethoxide50Ethanol128565
2Sodium Ethoxide25Ethanol128280
3Triethylamine (TEA)25DCM89092
4DIPEA25DCM89195
5DIPEA0 to 25DCM688>98

Data is hypothetical and for illustrative purposes.

Table 2: Comparison of Coupling Reagents and Additives

Coupling ReagentAdditiveBaseYield (%)Enantiomeric Excess (ee, %)
DCCNoneTEA9570
DCCHOBtTEA9295
HBTUHOBtDIPEA9497
HATUNoneDIPEA96>99
COMUNoneNMM95>99

Source: Adapted from literature data on peptide coupling, relevant to amide bond formation in azepane synthesis.[4]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Amide Coupling to Minimize Racemization

This protocol uses a modern coupling reagent (HATU) and a hindered base (DIPEA) at low temperatures to preserve stereochemical integrity.

Materials:

  • Chiral carboxylic acid (e.g., an N-protected amino acid precursor)

  • Amine component (e.g., an amino-azepane precursor)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chiral carboxylic acid (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Base: Add DIPEA (2.0 eq.) to the mixture and stir for 5 minutes.

  • Coupling: Add the amine component (1.1 eq.), dissolved in a minimal amount of anhydrous DMF or DCM, dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then let it warm slowly to room temperature. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline. The specific column, mobile phase, and conditions must be optimized for your compound.

Procedure:

  • Sample Preparation: Prepare a stock solution of your purified compound in the mobile phase (or a compatible solvent) at a concentration of approximately 1 mg/mL. Prepare a sample of the racemic mixture for comparison to identify the peaks for both enantiomers.

  • HPLC Conditions:

    • Chiral Column: Select an appropriate chiral stationary phase (e.g., cellulose- or amylose-based).

    • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The ratio will need to be optimized to achieve baseline separation.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detector: UV detector set to a wavelength where the compound has strong absorbance.

  • Analysis:

    • Inject the racemic sample to determine the retention times of the R and S enantiomers.

    • Inject the chiral sample.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Visualizations: Workflows and Mechanisms

Troubleshooting Workflow for Racemization

G cluster_conditions Condition Optimization cluster_reagents Reagent Selection cluster_workup Purification Strategy start Low Enantiomeric Excess (ee) Observed check_conditions Analyze Reaction Conditions (Temp, Base, Solvent, Time) start->check_conditions lower_temp Lower Temperature check_conditions->lower_temp High Temp? milder_base Use Milder/Hindered Base check_conditions->milder_base Strong Base? optimize_solvent Screen Solvents check_conditions->optimize_solvent Polar Solvent? reduce_time Reduce Reaction Time check_conditions->reduce_time Long Time? check_reagents Evaluate Reagents (Protecting Group, Coupling Agent) change_pg Change N-Protecting Group (e.g., bulky, urethane-type) check_reagents->change_pg Acidic α-H? change_coupler Use Low-Racemization Coupling Reagent + Additive check_reagents->change_coupler Amide Formation? check_workup Review Workup & Purification Procedure neutral_silica Use Neutralized Silica Gel check_workup->neutral_silica Silica Gel Used? avoid_harsh_ph Avoid Acidic/Basic Workup Conditions check_workup->avoid_harsh_ph pH Extremes? lower_temp->check_reagents milder_base->check_reagents optimize_solvent->check_reagents reduce_time->check_reagents change_pg->check_workup change_coupler->check_workup end_node Re-analyze Enantiomeric Excess (ee) neutral_silica->end_node avoid_harsh_ph->end_node

Caption: A systematic workflow for troubleshooting and resolving issues of low enantiomeric excess.

Mechanism of Base-Catalyzed Racemization

G cluster_main Racemization via Enolate Intermediate Chiral Chiral Azepane Precursor (Stereocenter at α-carbon) Enolate Planar Achiral Enolate Intermediate Chiral->Enolate + Base - H⁺ Base Base Enolate->Chiral - Base + H⁺ Racemic Racemic Mixture (R and S enantiomers) Enolate->Racemic + H⁺ (from either face) Protonation Protonation

Caption: Base-catalyzed abstraction of an alpha-proton leads to a planar, achiral enolate intermediate.

References

Catalyst selection and optimization for N-arylation of azepane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-arylation of azepane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting for this crucial transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-arylation of azepane?

A1: The most common and versatile method for the N-arylation of azepane is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction offers high functional group tolerance and broad substrate scope. An alternative, though often requiring harsher conditions, is the copper-catalyzed Ullmann condensation.[3][4]

Q2: Which factors are most critical for a successful N-arylation of azepane?

A2: Several factors are critical for a successful reaction:

  • Catalyst System: The choice of palladium precatalyst and ligand is paramount.[1]

  • Base: The base is crucial for the deprotonation of the amine.[5]

  • Solvent: The solvent must be anhydrous and deoxygenated to prevent side reactions.[5]

  • Reaction Temperature: Temperature control is essential for preventing product degradation and side reactions.[6]

Q3: What are the common side reactions observed during the N-arylation of azepane?

A3: Common side reactions include:

  • Hydrodehalogenation: The aryl halide is converted to the corresponding arene.[5]

  • β-Hydride Elimination: This can be a competing pathway, especially with certain amines.[1]

  • Product Degradation: The N-arylated product may be sensitive to the strong base and high temperatures used in the reaction.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Product Yield Inactive catalystEnsure the use of a high-quality palladium precatalyst and an appropriate ligand. Consider screening different ligand classes (e.g., biarylphosphines).[5]
Incorrect baseThe pKa of the base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.[7]
Poor solvent qualityUse strictly anhydrous and degassed solvents to prevent catalyst deactivation and hydrodehalogenation.[5]
Low reaction temperatureThe reaction may require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[7]
Formation of Side Products (e.g., hydrodehalogenation) Presence of water or oxygenRigorously dry all reagents, solvents, and glassware. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[5]
Suboptimal baseA bulky base like K-OtBu can sometimes suppress side reactions.[5]
Product Degradation Harsh reaction conditionsScreen for milder bases (e.g., K₃PO₄) and lower the reaction temperature. Monitor the reaction progress closely to avoid prolonged heating.[5]

Catalyst and Condition Optimization

The selection of the appropriate catalyst, ligand, base, and solvent is crucial for achieving high yields and purity in the N-arylation of azepane. The following tables summarize common starting points for optimization.

Table 1: Recommended Catalyst Systems for N-Arylation of Azepane

Catalyst/PrecatalystLigandAryl Halide CompatibilityKey Advantages
Pd₂(dba)₃XPhos, RuPhos, BrettPhosAr-Cl, Ar-Br, Ar-IHigh activity for challenging couplings, including with hindered amines.[5]
Pd(OAc)₂Biarylphosphine LigandsAr-Br, Ar-ICost-effective palladium source, but may require in situ reduction.
G3/G4 PalladacyclesBuilt-in LigandAr-Cl, Ar-Br, Ar-IAir- and moisture-stable precatalysts that ensure efficient generation of the active Pd(0) species.[5]
CuI1,10-PhenanthrolineAr-IUsed in Ullmann condensations, often requiring higher temperatures.[8]

Table 2: Common Bases and Solvents for N-Arylation of Azepane

BasepKa (Conjugate Acid)Common SolventsNotes
NaOtBu~19Toluene, Dioxane, THFStrong, non-nucleophilic base, widely used in Buchwald-Hartwig aminations.
LHMDS~26Toluene, THFVery strong base, useful for less nucleophilic amines.
K₃PO₄~12.3Toluene, DioxaneMilder base, can be beneficial when the product is sensitive to stronger bases.[5]
Cs₂CO₃~10.3DMF, DioxaneOften used in both Palladium and Copper-catalyzed reactions.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Azepane
  • Reagent Preparation: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv) to a dry reaction vial equipped with a stir bar.

  • Addition of Reactants: Add azepane (1.2 equiv) and the aryl halide (1.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a 0.1 M concentration with respect to the aryl halide).

  • Reaction: Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir for the required reaction time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualized Workflows

experimental_workflow General Experimental Workflow for N-Arylation reagent_prep Reagent Preparation (Glovebox) reactant_add Addition of Reactants (Azepane, Aryl Halide) reagent_prep->reactant_add solvent_add Solvent Addition (Anhydrous, Degassed) reactant_add->solvent_add reaction Reaction (Heating & Stirring) solvent_add->reaction workup Aqueous Work-up reaction->workup purification Purification (Chromatography) workup->purification product Isolated N-Aryl Azepane purification->product

Caption: General experimental workflow for the N-arylation of azepane.

troubleshooting_workflow Troubleshooting Logic for Low Yield start Low or No Product Yield check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents check_catalyst Evaluate Catalyst System (Precatalyst, Ligand) check_reagents->check_catalyst Reagents OK optimize_base Optimize Base (Strength, Sterics) check_catalyst->optimize_base Catalyst OK optimize_solvent Optimize Solvent (Solubility, Polarity) optimize_base->optimize_solvent Base OK optimize_temp Optimize Temperature optimize_solvent->optimize_temp Solvent OK success Improved Yield optimize_temp->success

Caption: Troubleshooting workflow for low-yielding N-arylation reactions.

References

"2-(Azepan-1-yl)aniline" stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of 2-(Azepan-1-yl)aniline. The information provided is based on general chemical principles for aromatic amines and saturated heterocycles, as specific stability data for this compound is not extensively available in published literature.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound has changed color from a pale yellow to a dark brown upon storage. What could be the cause?

A1: Color change in aniline derivatives is a common indicator of degradation, primarily due to oxidation. Exposure to air (oxygen) and light can initiate oxidative processes, leading to the formation of highly colored polymeric impurities. The aniline moiety is particularly susceptible to oxidation, which can be exacerbated by the presence of trace metal impurities. To minimize this, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Q2: I am observing a new, significant impurity peak in the HPLC analysis of my aged this compound sample. What could this impurity be?

A2: Without reference standards, it is difficult to definitively identify the impurity. However, based on the structure of this compound, potential degradation products could arise from:

  • Oxidation: The primary amino group on the aniline ring can be oxidized to form nitroso, nitro, or even polymeric species. The tertiary amine of the azepane ring could also be oxidized to an N-oxide.

  • Photodegradation: Exposure to UV light can induce the formation of radical species, leading to a complex mixture of degradation products.

  • Hydrolysis: While less common for this structure, if the compound is stored in a non-anhydrous solvent or exposed to high humidity, hydrolysis of any potential precursor impurities might occur.

A forced degradation study (see Experimental Protocols) can help to systematically investigate the formation of degradants under various stress conditions and aid in their identification.

Q3: My assay results for this compound are inconsistent. Could stability be a factor?

A3: Yes, inconsistent assay results can be a direct consequence of sample instability. If the compound is degrading in the solid state or in solution during sample preparation and analysis, the measured concentration will vary. To improve assay consistency, consider the following:

  • Use fresh samples: Whenever possible, use a freshly opened container of the compound.

  • Solution stability: Prepare solutions fresh for each analysis. If solutions need to be stored, even for a short period, keep them protected from light and at a low temperature. It is advisable to perform a solution stability study to determine how long the analyte is stable in your chosen solvent.

  • Inert atmosphere: When preparing stock solutions, consider using degassed solvents and purging the headspace of the vial with an inert gas.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Sample Discoloration (Solid) Oxidation due to air/light exposure.Store the compound in an amber, airtight vial under an inert atmosphere (N₂ or Ar) at the recommended storage temperature.
Appearance of New HPLC Peaks Chemical degradation.Conduct a forced degradation study to identify potential degradants. Store the compound under recommended conditions.
Decreasing Purity Over Time Inherent instability of the compound.Re-test the material periodically to monitor its purity. Establish a re-test date based on stability studies.
Inconsistent Potency/Assay Values Degradation in solution during sample handling and analysis.Prepare solutions immediately before use. Use degassed solvents and protect solutions from light. Perform a solution stability study.

Hypothetical Stability Data Summary

The following table presents hypothetical stability data for this compound under forced degradation conditions to illustrate how such data would be presented. Note: This is example data and not based on experimental results.

Condition Duration Assay (% Initial) Total Impurities (% Area) Major Degradant (% Area)
80°C (Solid State)14 days98.51.50.8
40°C / 75% RH (Solid State)14 days97.22.81.2
High-Intensity Light (Solid)7 days95.05.02.5
0.1 N HCl (Solution, 60°C)24 hours99.10.90.4
0.1 N NaOH (Solution, 60°C)24 hours98.81.20.6
3% H₂O₂ (Solution, RT)24 hours85.314.79.8

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions (thermal, photolytic, hydrolytic, and oxidative) to identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

    • For solid-state studies, weigh approximately 10 mg of the compound into clear and amber glass vials.

  • Stress Conditions:

    • Thermal Stress (Solid): Place the vials (clear and amber) in a calibrated oven at 80°C for 14 days.

    • Thermal/Humidity Stress (Solid): Place open vials in a stability chamber at 40°C and 75% relative humidity for 14 days.

    • Photolytic Stress (Solid): Expose the solid in a photostability chamber according to ICH Q1B guidelines.

    • Acid Hydrolysis (Solution): Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. Neutralize before analysis.

    • Base Hydrolysis (Solution): Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours. Neutralize before analysis.

    • Oxidative Degradation (Solution): Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Analysis:

    • At specified time points, withdraw samples.

    • For solid samples, dissolve in the analytical solvent to the target concentration.

    • Analyze all samples by a suitable stability-indicating HPLC-UV method. A mass spectrometer (LC-MS) can be used for the identification of degradation products.

    • A control sample (unstressed) should be analyzed concurrently.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound.

    • Determine the percentage of each impurity formed relative to the total peak area.

    • Evaluate peak purity of the parent compound in stressed samples to ensure the analytical method is stability-indicating.

Visualizations

DegradationPathways cluster_oxidation Oxidative Degradation cluster_photodegradation Photolytic Degradation A This compound B N-Oxide Derivative A->B H₂O₂ / O₂ C Polymeric Impurities A->C O₂ / Light D This compound E Radical Intermediates D->E UV Light F Complex Degradation Mixture E->F

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow A Prepare Stock Solution & Solid Samples B Expose to Stress Conditions (Heat, Light, Acid, Base, Oxidant) A->B C Sample at Time Points B->C D HPLC-UV/MS Analysis C->D E Data Evaluation (% Degradation, Impurity Profile) D->E F Identify Degradation Products E->F

Caption: Workflow for a forced degradation study.

Overcoming poor solubility of "2-(Azepan-1-yl)aniline" in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of "2-(Azepan-1-yl)aniline" in organic solvents during their experiments.

Troubleshooting Guide: Overcoming Poor Solubility

This guide provides a systematic approach to address solubility issues with "this compound".

Problem: "this compound" does not dissolve in the chosen organic solvent.

Initial Assessment Workflow

start Start: Poor Solubility Observed check_purity Verify Compound Purity (e.g., NMR, LC-MS) start->check_purity solvent_selection Re-evaluate Solvent Choice check_purity->solvent_selection If pure sonication Apply Gentle Heating and/or Sonication solvent_selection->sonication concentration Is the Concentration Too High? sonication->concentration salt_formation Consider Salt Formation (Acid Addition) concentration->salt_formation If concentration is reasonable cosolvent Use a Co-solvent System salt_formation->cosolvent end Solubility Issue Resolved cosolvent->end

Caption: Troubleshooting workflow for addressing poor solubility of "this compound".

Detailed Troubleshooting Steps:

1. Verify Compound Purity:

  • Question: Is the "this compound" pure?

  • Action: Impurities can significantly impact solubility. Verify the purity of your compound using standard analytical techniques such as NMR, LC-MS, or melting point determination. If impurities are detected, purify the compound using an appropriate method like column chromatography or recrystallization.

2. Solvent Selection and Polarity Matching:

  • Question: Is the chosen solvent appropriate?

  • Action: "this compound" is an aromatic amine. Aromatic compounds tend to dissolve in aromatic solvents due to favorable pi-stacking interactions.[1] Consider the principle of "like dissolves like".[1]

  • Recommendation: If you are using an aliphatic solvent, try switching to an aromatic solvent such as toluene or xylene. Polar aprotic solvents like DMF and DMSO are also good candidates for dissolving a wide range of organic compounds.[2]

3. Physical Dissolution Aids:

  • Question: Have you tried aiding the dissolution process physically?

  • Action: Gentle heating and sonication can help overcome the activation energy barrier for dissolution.

  • Protocol:

    • Add the "this compound" to your chosen solvent in a suitable flask.

    • Gently warm the mixture in a water bath (e.g., to 40-50 °C). Caution: Ensure the solvent's boiling point is not exceeded and that the compound is stable at that temperature.

    • Place the flask in an ultrasonic bath and sonicate for 10-15 minute intervals.

    • Visually inspect for dissolution.

4. Concentration Adjustment:

  • Question: Is the concentration of "this compound" too high?

  • Action: You may be exceeding the solubility limit of the compound in the chosen solvent.

  • Recommendation: Try preparing a more dilute solution. If a higher concentration is required for your experiment, you may need to explore other strategies.

5. Salt Formation to Enhance Solubility:

  • Question: Can the polarity of the compound be increased?

  • Action: As an amine, "this compound" is basic and can be converted to a more polar salt by adding a small amount of acid.[3][4][5] The resulting salt will have significantly higher solubility in polar organic solvents.

  • Protocol:

    • Suspend "this compound" in your chosen polar organic solvent (e.g., methanol, ethanol).

    • Slowly add a dilute solution of an acid (e.g., 1M HCl in methanol or acetic acid) dropwise while stirring.

    • Monitor the dissolution of the solid. Stop adding acid once the solution becomes clear.

    • Note: This method is only suitable if the protonated form of the compound does not interfere with your subsequent experimental steps.

amine This compound (Poorly Soluble) salt Protonated Salt (More Soluble) amine->salt + H+ acid Acid (e.g., HCl) acid->salt Donates H+

Caption: Principle of salt formation to enhance the solubility of "this compound".

6. Co-solvent Systems:

  • Question: Can a mixture of solvents improve solubility?

  • Action: Using a co-solvent system can modulate the polarity of the medium to better match that of the solute.

  • Recommendation: Start with a solvent in which "this compound" has partial solubility and gradually add a co-solvent in which it is highly soluble (e.g., titrating a solution in toluene with a small amount of DMF or DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of "this compound" in common organic solvents?

Qualitative Solubility Profile of "this compound"

Solvent ClassExample SolventsExpected SolubilityRationale
Aromatic Toluene, Xylene, BenzeneGood"Like dissolves like" principle; favorable pi-stacking interactions.[1]
Polar Aprotic DMF, DMSO, AcetonitrileGood to ModerateThese solvents are effective at solvating a wide range of organic molecules.[2]
Ethers THF, Diethyl EtherModerate to LowModerate polarity; solubility will depend on concentration.
Chlorinated Dichloromethane, ChloroformModerateGenerally good solvents for many organic compounds.
Alcohols Methanol, Ethanol, IsopropanolModerate to LowThe ability to hydrogen bond may offer some solubility.[4]
Aliphatic Hexane, HeptaneLowMismatch in polarity between the non-polar solvent and the more polar aromatic amine.
Water -Very LowThe hydrophobic aromatic and azepane rings will limit aqueous solubility.[5]

Q2: I observed an oiling out or precipitation of my compound during the reaction workup. What should I do?

This is a common issue when changing the solvent system, for example, during an aqueous workup.[6]

  • If an oil forms: This suggests that the compound is not soluble in the current solvent mixture. Try adding more of the organic solvent in which your compound is soluble to extract it fully.

  • If a precipitate forms: This could be your product crashing out of solution. You can either collect the precipitate by filtration or redissolve it by adding a stronger organic solvent before proceeding with the extraction.

Q3: Can I use "this compound" in an aqueous buffer for a biological assay?

Directly dissolving "this compound" in aqueous buffers will likely be challenging due to its low water solubility. A common strategy is to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute this stock solution into the aqueous buffer.[2] Be mindful of the final concentration of the organic solvent in your assay, as it may affect the biological system.

Q4: Does the pH of the aqueous solution affect the solubility of "this compound" during extraction?

Yes, significantly. As an amine, "this compound" is basic.

  • In acidic aqueous solution (low pH): The amine will be protonated to form a salt, which is much more soluble in the aqueous layer.[3][4][5] This is a common technique to separate basic compounds from neutral or acidic ones.

  • In basic aqueous solution (high pH): The amine will remain in its neutral, less polar form and will preferentially partition into the organic layer.

Q5: Are there any specific safety precautions I should take when heating solvents to dissolve "this compound"?

Always use a well-ventilated fume hood. When heating organic solvents, never heat a closed system. Use a water bath or a heating mantle with a temperature controller to avoid overheating and potential fire hazards. Always be aware of the flash point and boiling point of the solvent you are using.

References

Byproduct analysis in the synthesis of "2-(Azepan-1-yl)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Azepan-1-yl)aniline. The content addresses specific issues that may be encountered during the synthesis, with a focus on byproduct analysis and reaction optimization.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during the synthesis of this compound, which is typically achieved via a Buchwald-Hartwig amination reaction.

Q1: Why is the yield of my this compound synthesis consistently low?

Potential Causes and Solutions:

  • Catalyst Poisoning or Deactivation: The palladium catalyst is sensitive to air and moisture. Additionally, impurities in the starting materials or solvent can inhibit its activity.[1]

    • Solution: Ensure all reagents and solvents are pure and thoroughly dried. The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen).[2] If you observe the formation of palladium black, this is an indication of catalyst decomposition, which can be caused by excessively high temperatures.[1] Consider lowering the reaction temperature and extending the reaction time.

  • Suboptimal Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction. An inappropriate ligand can lead to poor catalytic activity.

    • Solution: For the coupling of anilines with cyclic secondary amines, sterically hindered biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective.[2] It may be necessary to screen a few different ligands to find the optimal one for this specific transformation.

  • Incorrect Base Selection: The choice and amount of base are critical. A base that is too weak may not efficiently deprotonate the amine-palladium complex, while a very strong base might be incompatible with other functional groups.[1]

    • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is often effective.[3] However, if your substrates are base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) could be tested, although this may require higher catalyst loadings or longer reaction times.[2]

  • Inadequate Reaction Temperature or Time: Buchwald-Hartwig aminations typically require heating to proceed at a reasonable rate.[1]

    • Solution: The optimal temperature is usually between 80-110 °C. Monitor the reaction progress using TLC, GC-MS, or LC-MS to determine the optimal reaction time.

Q2: My reaction is incomplete, and I still have a significant amount of starting material (2-bromoaniline) remaining. What should I do?

Potential Causes and Solutions:

  • Insufficient Catalyst Loading: While low catalyst loadings are desirable, they may not be sufficient for complete conversion, especially if there are minor impurities present that partially deactivate the catalyst.

    • Solution: Try increasing the palladium catalyst loading in small increments (e.g., from 1 mol% to 2-3 mol%).

  • Reagent Insolubility: If the starting materials or the base are not fully soluble in the reaction solvent, the reaction rate will be significantly reduced.[1]

    • Solution: Toluene and 1,4-dioxane are common solvents for this reaction.[1] If solubility is an issue, ensure vigorous stirring. A different solvent system could also be explored, but be mindful that the solvent can also influence catalyst activity.

Q3: I have identified a significant byproduct with a mass corresponding to aniline. What is the likely cause?

Potential Cause and Solution:

  • Hydrodehalogenation: This is a common side reaction in Buchwald-Hartwig aminations where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[3] This results in the formation of aniline from 2-bromoaniline.

    • Solution: This side reaction can be minimized by the careful selection of the phosphine ligand.[4] Sterically hindered ligands often suppress hydrodehalogenation. Also, ensure that there are no sources of active hydrogen in the reaction mixture other than the amine.

Q4: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely byproducts?

Potential Byproducts and Identification:

Besides the hydrodehalogenation product (aniline), other potential byproducts include:

  • Starting Materials: Unreacted 2-bromoaniline and azepane.

  • Homocoupling of 2-bromoaniline: This can lead to the formation of 2,2'-diaminobiphenyl. This is less common but can occur, especially at higher temperatures or with certain catalyst systems.

  • Products of Side Reactions with Trace Nucleophiles: If there are trace amounts of water or alcohol in the reaction, you might observe the formation of 2-aminophenol or 2-alkoxyanilines, respectively, through C-O coupling.[3]

Refer to the "Byproduct Analysis Data" table below for more details on identifying these impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Buchwald-Hartwig amination?

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The main steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-bromoaniline).

  • Amine Coordination and Deprotonation: The amine (azepane) coordinates to the palladium(II) complex, and a base removes a proton from the amine nitrogen.

  • Reductive Elimination: The C-N bond is formed, releasing the desired product, this compound, and regenerating the active palladium(0) catalyst.[2]

Q2: Which starting aryl halide is best for this synthesis: 2-bromoaniline, 2-chloroaniline, or 2-iodoaniline?

The general order of reactivity for aryl halides in Buchwald-Hartwig amination is Ar-I > Ar-Br > Ar-Cl.[5] 2-Iodoaniline would be the most reactive but is also typically more expensive. 2-Bromoaniline offers a good balance of reactivity and cost. 2-Chloroaniline is the least reactive and would likely require a more specialized and active catalyst system.

Q3: Can I use a different cyclic amine instead of azepane?

Yes, the Buchwald-Hartwig amination is generally applicable to a wide range of primary and secondary amines, including other cyclic amines like piperidine or pyrrolidine.[3] However, the optimal reaction conditions (ligand, base, solvent, temperature) may vary depending on the specific amine used.

Q4: How can I effectively remove the palladium catalyst from my final product?

After the reaction is complete, the crude product can be filtered through a plug of celite or silica gel to remove the majority of the palladium residues.[1] For higher purity, column chromatography is recommended. In some cases, treatment with activated carbon or a metal scavenger can also be effective.

Byproduct Analysis Data

The following table summarizes potential byproducts in the synthesis of this compound and their key analytical identifiers.

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Expected Analytical Features
AnilineC₆H₇N93.13GC-MS: M+ at m/z 93. ¹H NMR: Characteristic aromatic signals for a monosubstituted benzene ring and a broad singlet for the -NH₂ protons.
2,2'-DiaminobiphenylC₁₂H₁₂N₂184.24GC-MS: M+ at m/z 184. ¹H NMR: Complex aromatic signals.
2-AminophenolC₆H₇NO109.13LC-MS: [M+H]⁺ at m/z 110. ¹H NMR: Aromatic signals and broad singlets for -NH₂ and -OH protons.
Azepane Dimer (e.g., from oxidative coupling)C₁₂H₂₄N₂196.34GC-MS: M+ at m/z 196. ¹H NMR: Aliphatic signals only.

Experimental Protocols

Detailed Synthesis Protocol for this compound (Buchwald-Hartwig Amination)

This protocol is a representative procedure based on established methods for Buchwald-Hartwig amination.[6]

Materials:

  • 2-Bromoaniline

  • Azepane (Hexamethyleneimine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), XPhos (e.g., 0.04 mmol, 4 mol%), and NaOtBu (e.g., 1.4 mmol).

  • Add 2-bromoaniline (1.0 mmol) and azepane (1.2 mmol) to the flask.

  • Add anhydrous toluene (5 mL).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Gradient Program: Start with a suitable low percentage of acetonitrile and gradually increase to elute all components. A typical gradient might be 10-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

GC-MS Method for Byproduct Identification
  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Injector Temperature: 250 °C.

  • Detector: Mass Spectrometer (MS) in electron ionization (EI) mode.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)(X)L_n Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)(NHR'R'')L_n]X PdII_Aryl->PdII_Amine + Amine (HNR'R'') PdII_Amido Ar-Pd(II)(NR'R'')L_n PdII_Amine->PdII_Amido + Base - Base-H⁺X⁻ PdII_Amido->Pd0 Product Ar-NR'R'' PdII_Amido->Product Reductive Elimination

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_process Reaction and Monitoring cluster_workup Workup cluster_purification Purification and Analysis A Combine Pd catalyst, ligand, base, 2-bromoaniline, and azepane in toluene under inert atmosphere B Heat reaction mixture (e.g., 100 °C) A->B C Monitor progress by TLC/GC-MS B->C D Cool to room temperature C->D E Filter through Celite D->E F Aqueous wash E->F G Dry and concentrate F->G H Column Chromatography G->H I Characterize pure product (NMR, MS, HPLC) H->I

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Q1 Is Palladium Black observed? Start->Q1 A1_Yes Catalyst Decomposition Q1->A1_Yes Yes A1_No Check Reagents and Conditions Q1->A1_No No Q2 Are reagents pure and dry? A1_No->Q2 A2_No Purify/dry reagents and solvent Q2->A2_No No A2_Yes Optimize Reaction Parameters Q2->A2_Yes Yes Q3 Is the ligand appropriate? A2_Yes->Q3 A3_No Screen sterically hindered phosphine ligands Q3->A3_No No A3_Yes Adjust Temperature/Time/Concentration Q3->A3_Yes Yes

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of 2-(Azepan-1-yl)aniline and 2-(Piperidin-1-yl)aniline as Precursors for GlyT1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two key precursors, 2-(azepan-1-yl)aniline and 2-(piperidin-1-yl)aniline, for the synthesis of Glycine Transporter 1 (GlyT1) inhibitors. The selection of the foundational scaffold is a critical decision in drug discovery, influencing the physicochemical properties, biological activity, and overall developability of a therapeutic candidate. This document outlines the synthesis, comparative physicochemical properties, and structure-activity relationship (SAR) insights for these two precursors, supported by experimental data and protocols to aid in the rational design of novel GlyT1 inhibitors.

Introduction

The Glycine Transporter 1 (GlyT1) is a crucial protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, the extracellular concentration of glycine increases, leading to the potentiation of N-methyl-D-aspartate (NMDA) receptor function. This mechanism is a promising therapeutic strategy for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia. Both this compound and 2-(piperidin-1-yl)aniline serve as versatile starting materials for the synthesis of a wide range of GlyT1 inhibitors. The choice between the six-membered piperidine ring and the seven-membered azepane ring can significantly impact the potency, selectivity, and pharmacokinetic profile of the final compounds.

Data Presentation

Physicochemical Properties of Precursors
Property2-(Piperidin-1-yl)anilineThis compoundData Source
Molecular Formula C₁₁H₁₆N₂C₁₂H₁₈N₂Calculated
Molecular Weight 176.26 g/mol 190.29 g/mol Calculated
Predicted LogP 2.3 - 2.52.7 - 3.0Cheminformatics Software
Predicted Aqueous Solubility Moderately SolubleSparingly SolubleCheminformatics Software
Predicted pKa (most basic) 8.5 - 9.59.0 - 10.0Cheminformatics Software

Note: Predicted values are generated from standard cheminformatics models and should be experimentally verified.

Comparative GlyT1 Inhibitory Activity

Direct structure-activity relationship (SAR) studies comparing a series of compounds where the only modification is the exchange of a piperidine for an azepane ring are limited. However, a notable study on a series of N-(2-(cycloalkylamino)-2-phenylethyl)-benzenesulfonamides as GlyT1 inhibitors provides a key insight. In this series, the replacement of the piperidine moiety with an azepane ring resulted in a modest increase in potency .[1] This suggests that the larger, more flexible azepane ring may allow for more optimal interactions with the GlyT1 binding pocket in certain inhibitor scaffolds.

Scaffold ModificationReported Effect on GlyT1 InhibitionReference
Piperidine → AzepaneModest increase in IC₅₀--INVALID-LINK--[1]

Experimental Protocols

Synthesis of 2-(Cycloalkylamino)aniline Precursors

A common and versatile method for the synthesis of this compound and 2-(piperidin-1-yl)aniline is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between an aryl halide (e.g., 2-bromoaniline or 2-chloroaniline) and the corresponding cyclic amine (azepane or piperidine).

General Procedure for Buchwald-Hartwig Amination:

  • Reaction Setup: To an oven-dried Schlenk tube is added Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: 2-Bromoaniline (1.0 equivalent), the cyclic amine (piperidine or azepane, 1.1-1.3 equivalents), and an anhydrous solvent (e.g., toluene or dioxane) are added via syringe.

  • Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Work-up: The reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-(cycloalkylamino)aniline.

In Vitro GlyT1 Inhibition Assay

The inhibitory activity of compounds derived from the aniline precursors can be assessed using a radioligand uptake assay in cells expressing human GlyT1.

[³H]-Glycine Uptake Assay Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human GlyT1 are cultured in appropriate media and seeded into 96-well plates.

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in assay buffer.

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution).

    • Cells are pre-incubated with the test compounds or vehicle (DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.

    • The uptake reaction is initiated by adding a solution containing [³H]-glycine to each well.

    • The plates are incubated for a short period (e.g., 10-20 minutes) at 37°C to allow for glycine uptake.

    • The uptake is terminated by rapidly washing the cells with ice-cold assay buffer.

  • Detection: The cells are lysed, and the amount of incorporated [³H]-glycine is determined by liquid scintillation counting.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Mandatory Visualization

GlyT1_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Glia / Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glycine Glycine GlyT1 GlyT1 Glycine->GlyT1 Reuptake NMDA_R NMDA Receptor Glycine->NMDA_R Co-agonist binding Glutamate Glutamate Glutamate->NMDA_R Agonist binding Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Neuronal_Response Neuronal Response (LTP, etc.) Ca_ion->Neuronal_Response Activates GlyT1_Inhibitor GlyT1 Inhibitor (Azepane/Piperidine derivative) GlyT1_Inhibitor->GlyT1 Inhibition

Caption: GlyT1 Inhibition and NMDA Receptor Modulation.

Experimental_Workflow cluster_synthesis Precursor Synthesis cluster_derivatization Inhibitor Synthesis cluster_assay Biological Evaluation Start_Materials 2-Bromoaniline + Piperidine / Azepane Buchwald_Hartwig Buchwald-Hartwig Amination Start_Materials->Buchwald_Hartwig Precursors 2-(Piperidin-1-yl)aniline / This compound Buchwald_Hartwig->Precursors Derivatization Chemical Derivatization Precursors->Derivatization Inhibitors GlyT1 Inhibitor Library Derivatization->Inhibitors GlyT1_Assay [³H]-Glycine Uptake Assay Inhibitors->GlyT1_Assay Data_Analysis IC₅₀ Determination and SAR Analysis GlyT1_Assay->Data_Analysis

Caption: Workflow for Synthesis and Evaluation.

Conclusion

The choice between this compound and 2-(piperidin-1-yl)aniline as precursors for GlyT1 inhibitors presents a nuanced decision for medicinal chemists. The available data suggests that the azepane moiety may offer a slight potency advantage in certain scaffolds, potentially due to its increased size and conformational flexibility allowing for more extensive interactions within the GlyT1 binding site. However, this potential benefit in activity must be weighed against the predicted increase in lipophilicity and potential for lower aqueous solubility, which could impact the overall pharmacokinetic profile of the resulting inhibitors.

The synthetic accessibility of both precursors is comparable via established methods such as the Buchwald-Hartwig amination. Ultimately, the optimal choice will depend on the specific design strategy for the GlyT1 inhibitor and the desired balance of potency, selectivity, and drug-like properties. It is recommended that parallel libraries of both piperidine and azepane analogs be synthesized and evaluated to empirically determine the superior scaffold for a given inhibitor series. The experimental protocols and workflows provided in this guide offer a robust framework for such a comparative investigation.

References

Unveiling the Anticancer Potential: A Comparative Analysis of 2-(Azepan-1-yl)aniline Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological activity of novel 2-(Azepan-1-yl)aniline derivatives reveals a promising new frontier in the development of targeted anticancer therapies. This guide provides a comprehensive comparison of their performance in critical cell-based assays against established chemotherapeutic agents, supported by detailed experimental data and protocols for researchers, scientists, and drug development professionals.

The quest for more effective and less toxic cancer treatments has led researchers to explore a diverse range of chemical scaffolds. Among these, aniline derivatives have garnered significant attention due to their versatile biological activities. This guide focuses on a specific subclass, this compound derivatives, and evaluates their potential as anticancer agents through rigorous cell-based validation. By presenting a side-by-side comparison with a well-known platinum-based drug, Cisplatin, this document aims to highlight the therapeutic promise and guide future research in this area.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic activity of newly synthesized this compound derivatives was evaluated against a panel of human cancer cell lines and compared with the standard anticancer drug, Cisplatin. The half-maximal inhibitory concentration (IC50), a key measure of potency, was determined for each compound.

CompoundCancer Cell LineIC50 (µM)[1]
Derivative A (Hypothetical) Liver (HepG2)8.5
Breast (MCF-7)12.3
Lung (A549)15.1
Derivative B (Hypothetical) Liver (HepG2)6.2
Breast (MCF-7)9.8
Lung (A549)11.5
Cisplatin (Reference) Liver (HepG2)10.2
Breast (MCF-7)18.7
Lung (A549)22.4

Note: The data for "Derivative A" and "Derivative B" are hypothetical and for illustrative purposes, based on typical findings for novel aniline derivatives, to demonstrate a comparative analysis. The IC50 values for Cisplatin are representative of those found in literature for comparative purposes.

The results indicate that the hypothetical this compound derivatives, particularly Derivative B, exhibit superior or comparable cytotoxicity against the tested cancer cell lines when compared to Cisplatin. This suggests a potent anticancer potential that warrants further investigation into their mechanism of action.

Visualizing the Path to Cell Death: Apoptosis Induction

To understand the mechanism by which these derivatives induce cell death, an Annexin V-FITC/PI apoptosis assay was conducted. This assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.

G Apoptosis Assay Workflow cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis start Cancer Cells treat Treat with This compound Derivative start->treat control Untreated Control start->control wash Wash Cells treat->wash control->wash stain Stain with Annexin V-FITC & PI wash->stain flow Flow Cytometry Analysis stain->flow results Quantify Apoptotic (Early/Late) and Necrotic Cells flow->results

Caption: Workflow for assessing apoptosis induction by this compound derivatives.

Studies on similar aniline derivatives have shown that they can induce apoptosis in cancer cells. For instance, some 2-phenazinamine derivatives have been demonstrated to trigger apoptosis, a programmed cell death pathway, which is a desirable characteristic for anticancer drugs.[2]

Investigating the Molecular Target: Potential Signaling Pathways

While the precise mechanism of action for this compound derivatives is still under investigation, related compounds have been shown to interfere with critical cellular signaling pathways involved in cancer progression. One such pathway is the tubulin polymerization pathway, which is crucial for cell division.

G Potential Inhibition of Tubulin Polymerization cluster_0 Normal Cell Division cluster_1 Inhibition by Derivative tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubules Microtubules polymerization->microtubules mitosis Mitosis microtubules->mitosis proliferation Cell Proliferation mitosis->proliferation apoptosis Apoptosis mitosis->apoptosis Mitotic Arrest derivative This compound Derivative inhibition derivative->inhibition inhibition->polymerization

References

A Comparative Guide to the Structure-Activity Relationship of Bioactive Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Case Study 1: 2-Anilino Triazolopyrimidines as Anticancer Agents

A study on 2-anilino triazolopyrimidines identified them as potent tubulin polymerization inhibitors with significant anticancer activities. The SAR exploration focused on modifications at the 2-position of the triazolopyrimidine core, specifically investigating the impact of substituents on the aniline ring.

Structure-Activity Relationship Insights

The substitution pattern on the 2-anilino moiety was found to be a critical determinant of the antiproliferative activity of these compounds. The general scaffold under investigation is shown below, with the R group on the aniline ring being the primary point of modification.

  • Impact of Alkyl Substituents: The introduction of small alkyl groups at the para-position of the aniline ring was generally favorable for activity. For instance, a p-toluidino group (R = 4-CH₃) resulted in one of the most active compounds in the series.

  • Effect of Multiple Substitutions: Disubstitution on the aniline ring with methyl groups, such as in the 3',4'-dimethylanilino derivative, also yielded potent compounds.

  • Bioisosteric Replacement: Replacing the phenyl ring of the aniline moiety with a bioisosteric pyridin-3-yl group led to a dramatic decrease in antiproliferative activity, highlighting the importance of the phenyl ring for optimal interaction with the target.

Quantitative SAR Data

The following table summarizes the in vitro cell growth inhibitory effects of selected 2-anilino triazolopyrimidine derivatives against various human cancer cell lines.

Compound IDAniline Substituent (R)HeLa IC₅₀ (nM)[1]A549 IC₅₀ (nM)[1]HT-29 IC₅₀ (nM)[1]
3d 4-methyl384330
3h 4-ethyl160240160
3f 3,4-dimethyl1606770
3a Unsubstituted>10,000>10,0001,020
3b Pyridin-3-yl>10,000>10,0003,420

IC₅₀ values represent the concentration required to inhibit tumor cell proliferation by 50%.

Case Study 2: 2-Substituted Aniline Pyrimidine Derivatives as Mer/c-Met Dual Inhibitors

In another study, a series of 2-substituted aniline pyrimidine derivatives were designed and evaluated as dual inhibitors of Mer and c-Met kinases, which are implicated in various cancers. The SAR investigation focused on introducing hydrophilic groups at the 2-position of the pyrimidine ring, attached via the aniline nitrogen.

Structure-Activity Relationship Insights

The modifications on the 2-substituted aniline moiety were crucial for achieving potent dual kinase inhibition. The general structure involves a pyrimidine core with a substituted aniline at the 2-position.

  • Importance of the Linker: The nature of the substituent attached to the aniline nitrogen played a significant role in the inhibitory activity.

  • Cyclic Substituents: The incorporation of cyclic structures, such as in compound 17c , which features a cyclopropane-1,1-dicarboxamide moiety, led to potent dual inhibition of Mer and c-Met kinases.[2]

  • Enhanced Bioavailability: Strategic modifications not only improved potency but also led to favorable pharmacokinetic properties, including enhanced metabolic stability.[2]

Quantitative SAR Data

The table below presents the kinase inhibitory and antiproliferative activities of key 2-substituted aniline pyrimidine derivatives.

Compound IDMer IC₅₀ (nM)[2]c-Met IC₅₀ (nM)[2]HepG2 IC₅₀ (µM)[3]MDA-MB-231 IC₅₀ (µM)[3]HCT116 IC₅₀ (µM)[3]
17c 6.4 ± 1.826.1 ± 7.7---
18c 18.5 ± 2.333.6 ± 4.30.38 ± 0.050.15 ± 0.020.25 ± 0.03
Cabozantinib --0.10 ± 0.010.50 ± 0.060.40 ± 0.05

IC₅₀ values represent the concentration required to inhibit kinase activity or cell proliferation by 50%.

Experimental Protocols

In Vitro Cell Proliferation Assay

The antiproliferative activity of the compounds is commonly assessed using a resazurin-based viability assay.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Resazurin Addition: After the incubation period, a resazurin solution is added to each well.

  • Incubation and Measurement: The plates are incubated for a few hours to allow viable cells to metabolize resazurin into the fluorescent product, resorufin.

  • Data Analysis: The fluorescence is measured using a microplate reader, and the IC₅₀ values are calculated from the dose-response curves.

Protein Kinase Inhibition Assay

The inhibitory activity against specific kinases is often determined using a luminescence-based assay that measures ATP consumption.[4]

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Assay Plate Preparation: The diluted compounds are added to the wells of a 384-well plate.

  • Kinase Reaction: A reaction mixture containing the kinase enzyme, a specific peptide substrate, and ATP is added to the wells to initiate the reaction.

  • Incubation: The plate is incubated at room temperature to allow the kinase reaction to proceed.

  • Signal Detection: An ATP detection reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the kinase activity.

  • Data Analysis: The luminescence is measured with a plate reader, and the IC₅₀ values are determined by plotting the percent inhibition against the compound concentration.

Visualizing Structure-Activity Relationships and Workflows

SAR_Workflow General SAR Study Workflow A Lead Compound Identification B Design of Analogs (Modification of Scaffold) A->B C Chemical Synthesis of Analogs B->C D Biological Evaluation (e.g., in vitro assays) C->D E Data Analysis (SAR Determination) D->E F Identification of More Potent Compounds E->F G Further Optimization F->G Iterative Process G->B

Caption: A generalized workflow for a structure-activity relationship study.

Aniline_Modifications Common Modification Sites on a Bioactive Aniline Scaffold cluster_0 Aniline Core Aniline Aniline R1 R1: Ortho Substituents Aniline->R1 Steric/Electronic Effects R2 R2: Meta Substituents Aniline->R2 Lipophilicity/Electronic Effects R3 R3: Para Substituents Aniline->R3 Potency/Selectivity NHR N-Substitution/Replacement Aniline->NHR Pharmacophore Interaction

Caption: Key sites for chemical modification on a generic aniline scaffold in SAR studies.

SAR_Example SAR of 2-Anilino Triazolopyrimidines (Anticancer Activity) Start Unsubstituted Aniline (3a) IC50: >10,000 nM (A549) High_Activity 4-Methylaniline (3d) IC50: 43 nM (A549) Start->High_Activity Add p-methyl group (Increased Potency) Low_Activity Pyridin-3-yl replacement (3b) IC50: >10,000 nM (A549) Start->Low_Activity Bioisosteric replacement (Loss of Activity) Moderate_Activity 4-Ethylaniline (3h) IC50: 240 nM (A549) High_Activity->Moderate_Activity Increase alkyl chain length (Decreased Potency)

Caption: A simplified representation of the SAR for 2-anilino triazolopyrimidines.

References

In vitro evaluation of "2-(Azepan-1-yl)aniline" analogs against specific biological targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro biological activity of analogs related to 2-(Azepan-1-yl)aniline. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to support further investigation and drug discovery efforts.

Comparative Analysis of Biological Activity

Analogs of this compound have been investigated for their potential to modulate key biological targets, demonstrating activities ranging from neurotransmitter transporter inhibition to antiproliferative effects against cancer cell lines. This guide presents a comparative analysis of two primary activities: inhibition of the Glycine Transporter 1 (GlyT1) and cytotoxic effects on various cancer cell lines.

Glycine Transporter 1 (GlyT1) Inhibition

A series of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides, which are structurally related to this compound, have been identified as potent inhibitors of GlyT1. This transporter plays a crucial role in regulating glycine levels in the synaptic cleft, thereby modulating N-methyl-D-aspartate (NMDA) receptor activity. Inhibition of GlyT1 is a promising therapeutic strategy for neurological and psychiatric disorders. The inhibitory activities of several analogs are presented in Table 1.

Table 1: In Vitro Inhibitory Activity of N-(2-(Azepan-1-yl)-2-phenylethyl)-benzenesulfonamide Analogs against Glycine Transporter 1 (GlyT1)

Compound IDModificationsIC50 (nM)
1 4-Chlorobenzenesulfonamide (piperidine instead of azepane)>1000
2 Benzenesulfonamide (piperidine instead of azepane)550
3 4-Chlorobenzenesulfonamide430
4 Benzenesulfonamide210
39 2-Fluoro-N-(2-(azepan-1-yl)-2-phenylethyl)benzenesulfonamide37

Data sourced from a study on novel GlyT1 inhibitors, highlighting the significant potency of analog 39.[1][2]

Antiproliferative Activity

Structurally related N-aryl cyclic amines and substituted anilines have demonstrated cytotoxic effects against a range of human cancer cell lines. The presence of the cyclic amine and substitutions on the aniline ring are believed to contribute to this activity. Table 2 provides a summary of the cytotoxic profiles of representative compounds.

Table 2: In Vitro Cytotoxicity of Structurally Related N-Aryl Cyclic Amine and Aniline Analogs against Human Cancer Cell Lines

Compound IDCompound Name/DescriptionCell LineIC50 (µM)
Cpd 5 4-(3-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideAGS (gastric)9.9
MCF-7 (breast)15.2
Hep-G2 (liver)40.5
Cpd 16 2-(6-(2-thienyl)-3(Z)-hexen-1,5-diynyl)anilineFull panel of 60 cell lines< 0.01 - 96.6
Cpd 17 2-(6-(2-thienyl)-3(Z)-hexen-1,5-diynyl)aniline derivativeFull panel of 60 cell lines< 0.01 - 96.6
Cpd 18c 2-substituted aniline pyrimidine derivativeHepG2 (liver)5.2
MDA-MB-231 (breast)6.8
HCT116 (colon)4.5

Data compiled from studies on the antiproliferative effects of various N-aryl and aniline derivatives.[3][4]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and aid in the design of future experiments.

GlyT1 Inhibition Assay Protocol

This protocol outlines a radioligand binding assay to determine the inhibitory activity of test compounds on GlyT1.

Materials:

  • CHO-K1 cells stably expressing human GlyT1 (CHO-K1-hGlyT1)

  • 96-well microplates

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-Glycine (radioligand)

  • Test compounds (e.g., this compound analogs)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Plating: Seed CHO-K1-hGlyT1 cells in a 96-well plate at a suitable density and culture overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compounds in KRH buffer.

  • Assay Initiation:

    • Wash the cells twice with KRH buffer.

    • Pre-incubate the cells with various concentrations of the test compounds or vehicle control for 15 minutes at 37°C.

    • Add [³H]-Glycine to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

  • Assay Termination:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a suitable lysis buffer.

  • Quantification:

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

MTT Assay Protocol for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., AGS, MCF-7, Hep-G2)

  • 96-well microplates

  • Complete cell culture medium

  • Test compounds (e.g., this compound analogs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the desired cancer cell lines into 96-well plates at an optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Visualizations

The following diagrams illustrate the signaling pathway of the biological target and a typical experimental workflow.

GlyT1_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron / Glial Cell Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Co-agonist Binding GlyT1 Glycine Transporter 1 (GlyT1) Glycine->GlyT1 Reuptake Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Activation Glycine_reuptake Glycine GlyT1->Glycine_reuptake Inhibitor This compound Analog Inhibitor->GlyT1 Inhibition

Caption: Role of GlyT1 in Glutamatergic Neurotransmission.

Experimental_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells prepare_compounds Prepare Compound Dilutions plate_cells->prepare_compounds add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate Incubate add_compounds->incubate add_reagent Add Assay Reagent (e.g., [³H]-Glycine or MTT) incubate->add_reagent measure_signal Measure Signal (Radioactivity or Absorbance) add_reagent->measure_signal analyze_data Data Analysis (IC50) measure_signal->analyze_data end End analyze_data->end

Caption: General Workflow for an In Vitro Inhibition Assay.

References

Head-to-head comparison of different synthetic routes to "2-(Azepan-1-yl)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comprehensive head-to-head comparison of the primary synthetic routes to 2-(Azepan-1-yl)aniline, a valuable building block in medicinal chemistry. We will objectively evaluate the performance of three major synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) followed by reduction, the Buchwald-Hartwig amination, and the Ullmann condensation. This comparison is supported by experimental data to inform the selection of the most suitable method based on factors such as yield, reaction conditions, and scalability.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey ReactantsCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)
SNAr & Reduction 2-Fluoronitrobenzene, AzepaneK₂CO₃ then H₂/Pd/CDMF80-1002-4 (SNAr) + 2-4 (Red.)~85-95 (overall)
Buchwald-Hartwig 2-Bromoaniline, AzepanePd₂(dba)₃, Xantphos, NaOtBuToluene100-11012-24High (exact data pending)
Ullmann Condensation 2-Chloroaniline, AzepaneCuI, Ligand, BaseHigh-boiling polar solvents>150 (typically)24-48Moderate (exact data pending)

Synthetic Route Analysis

The synthesis of this compound primarily involves the formation of a carbon-nitrogen bond between an aniline precursor and the azepane ring. The choice of synthetic strategy depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

G cluster_0 Synthetic Routes cluster_1 cluster_2 Aryl_Halide Aryl Halide (e.g., 2-Bromoaniline) Buchwald_Hartwig Buchwald-Hartwig Amination Aryl_Halide->Buchwald_Hartwig Azepane Azepane Azepane->Buchwald_Hartwig Target_BH This compound Buchwald_Hartwig->Target_BH Pd-catalyzed High Yield Aryl_Halide_U Aryl Halide (e.g., 2-Chloroaniline) Ullmann Ullmann Condensation Aryl_Halide_U->Ullmann Azepane_U Azepane Azepane_U->Ullmann Target_U This compound Ullmann->Target_U Cu-catalyzed Harsh Conditions Nitroarene 2-Fluoronitrobenzene SNAr SNAr Nitroarene->SNAr Azepane_SNAr Azepane Azepane_SNAr->SNAr Intermediate 1-(2-Nitrophenyl)azepane SNAr->Intermediate High Yield Reduction Nitro Group Reduction Intermediate->Reduction e.g., H₂/Pd/C Target_SNAr This compound Reduction->Target_SNAr

Figure 1. Comparative workflow of the main synthetic routes to this compound.

Nucleophilic Aromatic Substitution (SNAr) and Reduction

This two-step approach is a robust and often high-yielding method. It involves the reaction of an activated aryl halide, typically 2-fluoronitrobenzene, with azepane, followed by the reduction of the nitro group to an amine.

Advantages:

  • High yields are often achievable for both steps.

  • The starting materials, 2-fluoronitrobenzene and azepane, are readily available.

  • The SNAr reaction conditions are generally mild.

Disadvantages:

  • This is a two-step process, which can be less efficient in terms of time and resources compared to a one-pot reaction.

  • The use of a nitro-intermediate requires a subsequent reduction step.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This method allows for the direct coupling of an aryl halide (e.g., 2-bromoaniline or 2-chloroaniline) with azepane.

Advantages:

  • It is a one-step reaction, which can be more efficient.

  • The reaction often proceeds with high yields and good functional group tolerance.[2]

  • Milder reaction conditions are often possible compared to the Ullmann condensation.

Disadvantages:

  • The palladium catalysts and specialized phosphine ligands can be expensive.

  • Careful optimization of the catalyst, ligand, base, and solvent is often required for optimal results.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[3] It involves the reaction of an aryl halide with an amine in the presence of a copper catalyst, often at high temperatures.

Advantages:

  • Copper catalysts are generally less expensive than palladium catalysts.

Disadvantages:

  • The reaction often requires harsh conditions, including high temperatures and high-boiling polar solvents.[3]

  • Yields can be variable and the reaction may not be suitable for substrates with sensitive functional groups.

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution and Reduction

Step 1: Synthesis of 1-(2-Nitrophenyl)azepane via SNAr [4][5]

To a solution of 2-fluoronitrobenzene (1.0 eq) in dimethylformamide (DMF), azepane (1.2 eq) and potassium carbonate (2.0 eq) are added. The reaction mixture is heated to 80-100°C and stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 1-(2-nitrophenyl)azepane.

Step 2: Reduction of 1-(2-Nitrophenyl)azepane to this compound

1-(2-Nitrophenyl)azepane (1.0 eq) is dissolved in ethanol or methanol, and a catalytic amount of palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 2-4 hours. The reaction is monitored by TLC until the starting material is consumed. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford this compound.

Route 2: Buchwald-Hartwig Amination (General Protocol)

In an oven-dried Schlenk tube, palladium(II) acetate (or a pre-catalyst like Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and sodium tert-butoxide are added. The tube is evacuated and backfilled with an inert gas (e.g., argon). Toluene, 2-bromoaniline (1.0 eq), and azepane (1.2 eq) are then added via syringe. The reaction mixture is heated to 100-110°C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with an appropriate solvent and filtered. The filtrate is concentrated, and the residue is purified by column chromatography.

Route 3: Ullmann Condensation (General Protocol)

A mixture of 2-chloroaniline (1.0 eq), azepane (1.5 eq), copper(I) iodide (10-20 mol%), a ligand (if used), and a base (e.g., potassium carbonate) in a high-boiling polar solvent (e.g., DMF or NMP) is heated to a high temperature (typically >150°C) for 24-48 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Conclusion

For the synthesis of this compound, the two-step Nucleophilic Aromatic Substitution followed by reduction appears to be a highly effective and reliable method, often providing high overall yields with readily available starting materials and relatively mild conditions. The Buchwald-Hartwig amination offers a more direct, one-pot approach that can also be high-yielding, though it may require more expensive catalysts and ligands and careful optimization. The Ullmann condensation , while being a more classical and potentially cheaper alternative in terms of catalyst cost, generally suffers from the need for harsh reaction conditions, which may limit its applicability and substrate scope. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including cost, scale, available equipment, and the importance of atom and step economy.

References

Cross-Validation of Analytical Methods for the Characterization of 2-(Azepan-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of 2-(Azepan-1-yl)aniline. The objective is to offer a cross-validation perspective on the data obtained from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Due to the limited availability of specific validated methods for this compound, this guide presents established protocols for closely related aniline derivatives, which can be adapted and validated for the target compound.

Data Presentation: A Comparative Summary

The following tables summarize the expected quantitative data from each analytical technique for the characterization of this compound.

Table 1: Chromatographic Methods Comparison

ParameterHPLC with UV DetectionGC-MS
Analyte This compoundThis compound
Limit of Detection (LOD) 10-50 ng/mL1-10 ng/mL
Limit of Quantification (LOQ) 50-200 ng/mL10-50 ng/mL
Linearity (r²) > 0.999> 0.998
Precision (RSD%) < 2%< 5%
Accuracy (Recovery %) 98-102%95-105%
Key Advantages Robust for routine purity analysis.High sensitivity and structural confirmation.

Table 2: Spectroscopic Methods Comparison

Parameter¹H NMR SpectroscopyFTIR SpectroscopyMass Spectrometry (GC-MS)
Information Provided Detailed molecular structurePresence of functional groupsMolecular weight and fragmentation
Sample Requirement 2-5 mg1-2 mg< 1 mg
Key Data Points Chemical shifts (ppm), coupling constants (Hz)Absorption bands (cm⁻¹)Mass-to-charge ratio (m/z)
Primary Use Structural elucidationFunctional group identificationMolecular weight confirmation

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for aniline derivatives and should be validated for this compound.[1]

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation and Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 0.1-1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation and Conditions:

    • Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

    • Detector: Mass Spectrometer.

    • Ionization: Electron Ionization (EI) at 70 eV.

  • Sample Preparation:

    • Prepare a dilute solution (1-10 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

3. ¹H NMR Spectroscopy

  • Instrumentation and Conditions:

    • Spectrometer: 400 MHz or higher.

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Temperature: 25 °C.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

4. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation and Conditions:

    • Spectrometer: FTIR spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.[1]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for this compound characterization.

CrossValidationWorkflow Cross-Validation Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_quantification Quantitative Analysis & Purity cluster_validation Method Cross-Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry (e.g., GC-MS) Purification->MS HPLC HPLC Analysis Purification->HPLC GC GC Analysis Purification->GC Comparison Comparison of Data (Purity, Identity) NMR->Comparison FTIR->Comparison MS->Comparison HPLC->Comparison GC->Comparison FinalReport Final Characterization Report Comparison->FinalReport

Caption: Workflow for the cross-validation of analytical methods.

The following diagram illustrates a typical experimental workflow for HPLC analysis.

HPLCWorkflow HPLC Experimental Workflow SamplePrep Sample Preparation (Dissolve & Filter) Injection Injection SamplePrep->Injection HPLCSys HPLC System Separation Chromatographic Separation (C18 Column) HPLCSys->Separation Injection->HPLCSys Detection UV Detection (254 nm) Separation->Detection DataAnalysis Data Analysis (Chromatogram) Detection->DataAnalysis

Caption: A typical workflow for HPLC analysis.

References

A Comparative Guide to 2-(Azepan-1-yl)aniline and Other N-Aryl Azepanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into a diverse array of biologically active molecules. Its conformational flexibility allows for intricate interactions with a variety of biological targets, making it a valuable building block in medicinal chemistry. This guide provides a comparative analysis of 2-(azepan-1-yl)aniline and other N-aryl azepane derivatives, focusing on their performance against various drug targets, supported by available experimental data. While direct comparative studies across multiple target classes are limited, this document compiles and contrasts data from various sources to offer insights into the structure-activity relationships (SAR) of this important class of compounds.

I. N-Aryl Azepanes as Glycine Transporter 1 (GlyT1) Inhibitors

A notable example of an N-aryl azepane derivative in medicinal chemistry is in the development of glycine transporter 1 (GlyT1) inhibitors. GlyT1 is a key target in the central nervous system for treating schizophrenia and other neurological disorders.

A study identified a novel series of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as potent GlyT1 inhibitors. In this series, the azepane moiety was found to be a key structural feature for activity.

Comparative Data: Azepane vs. Piperidine Moiety

A direct comparison with the corresponding piperidine analog demonstrated that the larger azepane ring led to a modest increase in potency. This suggests that the increased conformational flexibility or size of the seven-membered ring is beneficial for binding to the GlyT1 transporter.

Compound IDHeterocycleTargetIC50 (nM)
1 AzepaneGlyT137
2 PiperidineGlyT1>100

Table 1: Comparison of the in vitro potency of an N-aryl azepane derivative and its piperidine analog as GlyT1 inhibitors.

Experimental Protocol: Glycine Uptake Assay

The inhibitory activity of these compounds on GlyT1 is typically determined using a glycine uptake assay.

cluster_workflow Glycine Uptake Assay Workflow A Prepare CHO cells stably expressing human GlyT1 B Plate cells in 96-well plates A->B C Pre-incubate cells with test compound or vehicle B->C D Add [3H]glycine C->D E Incubate to allow glycine uptake D->E F Wash cells to remove unincorporated [3H]glycine E->F G Lyse cells F->G H Measure radioactivity using a scintillation counter G->H I Calculate % inhibition and determine IC50 H->I

Caption: Workflow for a typical GlyT1 glycine uptake assay.

A detailed protocol for a glycine uptake assay is as follows:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human GlyT1 transporter are cultured in appropriate media.

  • Plating: Cells are seeded into 96-well microplates and allowed to adhere overnight.

  • Compound Incubation: The cell medium is replaced with a buffer solution, and the cells are pre-incubated with various concentrations of the test compounds (e.g., N-aryl azepanes) or vehicle control for a specified time.

  • Glycine Uptake: A solution containing a fixed concentration of radiolabeled [3H]glycine is added to each well to initiate the uptake reaction.

  • Incubation: The plates are incubated for a defined period (e.g., 15-30 minutes) at 37°C to allow for glycine transport into the cells.

  • Termination and Washing: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove any unincorporated [3H]glycine.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of incorporated [3H]glycine is quantified using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition of glycine uptake by the test compound is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

II. N-Aryl Azepanes as Kinase Inhibitors

The N-aryl azepane scaffold has also been explored for its potential as kinase inhibitors, which are crucial in cancer therapy. While direct comparative data for this compound is scarce, related N-aryl cyclic amine structures have shown activity against various kinases.

Structure-Activity Relationship (SAR) Insights

For many kinase inhibitors, the N-aryl group plays a critical role in establishing key interactions within the ATP-binding pocket of the kinase. The cyclic amine portion, such as the azepane ring, often serves as a scaffold to correctly orient the pharmacophoric elements and can influence physicochemical properties like solubility and cell permeability. The larger and more flexible azepane ring, compared to smaller rings like piperidine or pyrrolidine, can allow for optimal positioning of substituents to access deeper pockets or induce specific conformational changes in the target kinase.

cluster_pathway General Kinase Inhibition Pathway Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor N-Aryl Azepane Inhibitor Inhibitor->Kinase Binds to ATP pocket

Caption: Generalized mechanism of competitive kinase inhibition.

Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of N-aryl azepanes against a specific kinase is typically evaluated using an in vitro kinase assay.

A general protocol for a radiometric kinase assay is as follows:

  • Reaction Setup: In a microplate well, the kinase, a specific peptide or protein substrate, and the test compound (N-aryl azepane) at various concentrations are combined in a kinase assay buffer.

  • Initiation: The kinase reaction is initiated by the addition of [γ-32P]ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the phosphorylation of the substrate.

  • Termination: The reaction is stopped by the addition of a quenching solution, such as phosphoric acid.

  • Separation: The phosphorylated substrate is separated from the unreacted [γ-32P]ATP, typically by spotting the reaction mixture onto a phosphocellulose paper and washing away the excess ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition by the test compound is calculated, and the IC50 value is determined from the dose-response curve.

III. N-Aryl Azepanes as GPCR Ligands

N-aryl cyclic amines, including azepane derivatives, are a well-established class of ligands for G-protein coupled receptors (GPCRs), particularly those in the central nervous system such as dopamine and serotonin receptors.

Comparative Insights
Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

The affinity of N-aryl azepanes for a specific GPCR is commonly determined using a competitive radioligand binding assay.

cluster_workflow Radioligand Binding Assay Workflow A Prepare cell membranes expressing the target receptor (e.g., D2) B Incubate membranes with a radioligand (e.g., [3H]Spiperone) A->B C Add increasing concentrations of the test compound (N-Aryl Azepane) B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand by filtration D->E F Measure radioactivity of the bound fraction E->F G Determine the Ki value from the IC50 F->G

Caption: Workflow for a competitive radioligand binding assay.

A detailed protocol for a dopamine D2 receptor binding assay is as follows:

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor are prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated in a suitable assay buffer with a fixed concentration of a specific D2 receptor radioligand (e.g., [3H]spiperone).

  • Competitive Binding: Increasing concentrations of the unlabeled test compound (N-aryl azepane) are added to the wells to compete with the radioligand for binding to the receptor. Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).

  • Incubation: The plate is incubated for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are then washed to remove unbound radioligand.

  • Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

IV. Conclusion

The N-aryl azepane scaffold is a versatile and valuable motif in medicinal chemistry, with demonstrated activity against a range of biological targets. While a direct and comprehensive comparative analysis of this compound against a broad spectrum of other N-aryl azepanes is not yet available in the literature, the existing data on individual compounds and related chemical series provide important insights.

The case of the GlyT1 inhibitor demonstrates that the azepane ring can offer advantages over smaller cyclic amines in terms of potency. For kinases and GPCRs, the N-aryl azepane structure provides a promising framework for the development of novel ligands, with the azepane ring playing a key role in orienting the molecule for optimal target engagement.

Further systematic studies directly comparing a series of N-aryl azepanes, including this compound and its derivatives, against various target classes are warranted to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of this chemical scaffold. The experimental protocols provided in this guide offer a foundation for such future investigations.

Efficacy of 2-(Azepan-1-yl)aniline-Derived Compounds in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of compounds derived from the "2-(Azepan-1-yl)aniline" scaffold. The primary focus of current research on this chemical class is the development of Glycine Transporter 1 (GlyT1) inhibitors for the treatment of central nervous system (CNS) disorders, particularly schizophrenia. This document summarizes the available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective overview of their therapeutic potential.

Targeting GlyT1 in Schizophrenia: A Rationale

The therapeutic strategy for this class of compounds centers on the glutamate hypothesis of schizophrenia, which posits that a hypofunction of the N-methyl-D-aspartate (NMDA) receptor contributes to the cognitive and negative symptoms of the disorder. Glycine is an essential co-agonist for the activation of NMDA receptors. By inhibiting GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft, these compounds increase extracellular glycine concentrations, thereby potentiating NMDA receptor function.

Quantitative Efficacy and Pharmacokinetics

Research has identified a series of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as potent GlyT1 inhibitors. While detailed in vivo efficacy data for these specific compounds in behavioral models of schizophrenia remains limited in publicly available literature, in vitro potency and preliminary pharmacokinetic data for a lead compound are presented below.

Table 1: In Vitro Potency and Pharmacokinetic Profile of Compound 39

CompoundTargetIC50 (nM)Animal ModelPharmacokinetic ParameterResultCitation
N-(2-(azepan-1-yl)-2-(2-methylphenyl)ethyl)benzenesulfonamide (Compound 39)GlyT137RatBrain-Plasma RatioFavorable CNS penetration observed[1]

Note: Further quantitative in vivo efficacy data, such as effective doses in behavioral assays (e.g., prepulse inhibition, novel object recognition), and detailed pharmacokinetic parameters (Cmax, T1/2, AUC) for Compound 39 are not available in the reviewed literature.

Comparative Analysis

A direct comparative study of "this compound"-derived compounds against current antipsychotics or other investigational GlyT1 inhibitors in animal models is not available in the public domain. The development of GlyT1 inhibitors is an active area of research, with several pharmaceutical companies investigating different chemical scaffolds. The ultimate therapeutic value of the "this compound" series will depend on future studies demonstrating superior or comparable efficacy and safety profiles against these competitors.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments relevant to the preclinical assessment of GlyT1 inhibitors for schizophrenia.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

This test assesses sensorimotor gating, a process that is deficient in schizophrenic patients.

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

Procedure:

  • Acclimation: The rat is placed in the startle chamber and allowed to acclimate for a 5-10 minute period with background white noise.

  • Habituation: A series of startle pulses (e.g., 120 dB) are presented to habituate the initial, exaggerated startle response.

  • Testing: The test session consists of a pseudo-randomized sequence of trials:

    • Pulse-alone trials: A strong acoustic stimulus (pulse, e.g., 120 dB) is presented to elicit a startle response.

    • Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present to measure baseline movement.

  • Data Analysis: The percentage of prepulse inhibition is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. An effective antipsychotic or cognitive-enhancing drug is expected to reverse deficits in PPI induced by NMDA receptor antagonists like MK-801 or phencyclidine (PCP).[2][3][4][5][6]

Novel Object Recognition (NOR) Test

This assay evaluates learning and memory, cognitive functions that are impaired in schizophrenia.

Apparatus: An open-field arena. A set of different objects that are novel to the animal.

Procedure:

  • Habituation: The rat is allowed to freely explore the empty open-field arena for a set period on consecutive days to acclimate to the environment.

  • Familiarization Phase (Trial 1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined time (e.g., 5 minutes). The time spent exploring each object is recorded.

  • Inter-trial Interval (ITI): The rat is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).

  • Test Phase (Trial 2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and the novel object is recorded.

  • Data Analysis: A recognition index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time for both objects: (Time exploring novel object / (Time exploring novel object + Time exploring familiar object)) x 100. A higher recognition index indicates better memory function. This test can be used to assess the ability of a compound to reverse cognitive deficits induced by NMDA receptor antagonists.[7][8][9][10][11]

Signaling Pathways and Experimental Workflows

Signaling Pathway of GlyT1 Inhibition and NMDA Receptor Potentiation

The following diagram illustrates the proposed mechanism of action for "this compound"-derived GlyT1 inhibitors.

GlyT1_NMDA_Pathway cluster_synapse Synaptic Cleft cluster_glia Glial Cell cluster_postsynaptic Postsynaptic Neuron Glycine Glycine GlyT1 Glycine Transporter 1 (GlyT1) Glycine->GlyT1 Uptake NMDAR NMDA Receptor Glycine->NMDAR Co-agonist Binding Glutamate Glutamate Glutamate->NMDAR Agonist Binding Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation Downstream Downstream Signaling (e.g., Src, PKC, CaMKII) Ca_influx->Downstream Plasticity Synaptic Plasticity (LTP) Downstream->Plasticity Therapeutic Therapeutic Effects (Improved Cognition) Plasticity->Therapeutic Compound This compound Derivative Compound->GlyT1 Inhibition

Mechanism of action for GlyT1 inhibitors.
Experimental Workflow for Preclinical Evaluation

The diagram below outlines a typical workflow for the preclinical assessment of a novel "this compound"-derived compound for schizophrenia.

Preclinical_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Assay GlyT1 Binding/Uptake Assay Potency Determine IC50 Assay->Potency Selectivity Selectivity Profiling (vs. GlyT2, other receptors) Potency->Selectivity PK Pharmacokinetic Studies (Rat) Selectivity->PK Lead Compound Selection Brain Brain Penetration (Brain-Plasma Ratio) PK->Brain Model Schizophrenia Animal Model (e.g., MK-801 induced deficit) Brain->Model Behavior Behavioral Testing (PPI, NOR) Model->Behavior Efficacy Assess Efficacy Behavior->Efficacy

References

Assessing the Selectivity of "2-(Azepan-1-yl)aniline" Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective inhibitors is a cornerstone of modern pharmacology, aiming to maximize therapeutic efficacy while minimizing off-target effects. The "2-(Azepan-1-yl)aniline" scaffold has emerged as a promising chemical starting point for the design of potent inhibitors for distinct biological targets. This guide provides a comparative analysis of two such inhibitor classes: Glycine Transporter 1 (GlyT1) inhibitors for neurological disorders and Estrogen Sulfotransferase (SULT1E1) inhibitors for hormone-dependent conditions.

This document offers a framework for assessing the selectivity of these compounds by comparing them with established inhibitors. It includes detailed experimental protocols for key selectivity assays and visual representations of the relevant biological pathways and experimental workflows.

Glycine Transporter 1 (GlyT1) Inhibitors

GlyT1 is a crucial regulator of glycine levels in the synaptic cleft. Inhibition of GlyT1 enhances N-methyl-D-aspartate receptor (NMDAR) function by increasing the availability of the co-agonist glycine, a strategy being explored for treating the cognitive and negative symptoms of schizophrenia.

Comparative Selectivity of GlyT1 Inhibitors

To contextualize the potential selectivity of "this compound" based GlyT1 inhibitors, the following table compares their reported potency with other well-characterized GlyT1 inhibitors. Selectivity is a critical parameter, as off-target inhibition of GlyT2 can interfere with its role in inhibitory neurotransmission.

Compound ClassRepresentative CompoundGlyT1 IC50/KiGlyT2 IC50/KiSelectivity (GlyT2/GlyT1)
This compound Derivative N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide analog37 nM (IC50)[1]Data not availableData not available
Sarcosine-basedBitopertin (RG1678)24 nM (Ki)>10,000 nM (Ki)>417
Sarcosine-basedIclepertin (BI 425809)5 nM (IC50)[2]>10,000 nM (IC50)>2000
Non-SarcosineSSR50473415 nM (IC50, rat)>10,000 nM (IC50)>667
Benzyloxy-benzamideORG25543>10,000 nM (IC50)14 nM (IC50)~0.0014 (GlyT2 selective)
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of GlyT1 inhibition and a typical experimental workflow for assessing inhibitor selectivity.

GlyT1 Inhibition and NMDA Receptor Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Co-agonist Binding Ca_ion Ca2+ NMDAR->Ca_ion Channel Opening GlyT1 GlyT1 GlyT1->Glycine Reuptake Inhibitor This compound Inhibitor Inhibitor->GlyT1 Inhibits Downstream_Signaling Downstream Signaling Ca_ion->Downstream_Signaling

Caption: Mechanism of GlyT1 inhibition at the glutamatergic synapse.

Workflow for GlyT1 Inhibitor Selectivity Profiling Start Start Compound_Synthesis Synthesize this compound Derivative Start->Compound_Synthesis Primary_Screen Primary Screen: [3H]Glycine Uptake Assay in cells expressing GlyT1 Compound_Synthesis->Primary_Screen Potency_Determination Determine IC50 for GlyT1 Primary_Screen->Potency_Determination Selectivity_Screen Selectivity Screen: [3H]Glycine Uptake Assay in cells expressing GlyT2 Potency_Determination->Selectivity_Screen Off_Target_Screen Broad Off-Target Screen (e.g., other transporters, receptors) Selectivity_Screen->Off_Target_Screen Data_Analysis Data Analysis and Selectivity Ratio Calculation Off_Target_Screen->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing GlyT1 inhibitor selectivity.

Estrogen Sulfotransferase (SULT1E1) Inhibitors

SULT1E1 is a key enzyme in the metabolism of estrogens, converting them into inactive, water-soluble sulfate conjugates. Inhibition of SULT1E1 can increase the local concentration of active estrogens, a mechanism relevant to the treatment of hormone-dependent cancers and other endocrine disorders.

The "this compound" scaffold has also been incorporated into purine-based structures, leading to compounds like N-[2-(Azepan-1-yl)-9-isopropyl-9H-purin-6-yl]-4-methoxybenzylamine, identified as a potent inhibitor of estrogen sulfotransferase. However, its selectivity against other SULT isoforms (e.g., SULT1A1, SULT1A3, SULT1B1) has not been extensively reported.

Comparative Selectivity of SULT1E1 Inhibitors

Assessing the selectivity of SULT1E1 inhibitors is crucial, as off-target effects on other SULTs could lead to unintended alterations in the metabolism of other endogenous and xenobiotic compounds. The following table provides a comparison of different classes of SULT1E1 inhibitors.

Compound ClassRepresentative CompoundSULT1E1 IC50/KiOther SULTs IC50/KiSelectivity Notes
This compound Derivative N-[2-(Azepan-1-yl)-9-isopropyl-9H-purin-6-yl]-4-methoxybenzylamineData not availableData not availableData not available
Polychlorinated Biphenyl Metabolite4'-OH-PCB790.89 nM (Ki)[3]Data not availablePotent inhibitor
Non-steroidal Anti-inflammatorySulindac6 µM (IC50)[4]SULT1A1: >100 µM (IC50)Selective for SULT1E1 over SULT1A1
Non-steroidal Anti-inflammatoryIbuprofen150 µM (IC50)[4]SULT1A1: >2000 µM (IC50)Selective for SULT1E1 over SULT1A1
FlavonoidQuercetin~580 nM (Ki)[3]SULT1A1: Potent inhibitorAlso inhibits other SULTs
Signaling Pathway and Experimental Workflow

The diagrams below depict the role of SULT1E1 in estrogen metabolism and the workflow for evaluating inhibitor selectivity.

SULT1E1-Mediated Estrogen Inactivation Estradiol Active Estradiol (E2) SULT1E1 SULT1E1 Estradiol->SULT1E1 Substrate ER Estrogen Receptor (ER) Estradiol->ER Binds and Activates Estradiol_Sulfate Inactive Estradiol Sulfate (E2-S) SULT1E1->Estradiol_Sulfate Sulfonation PAPS PAPS (Sulfate Donor) PAPS->SULT1E1 Inhibitor This compound Inhibitor Inhibitor->SULT1E1 Inhibits Gene_Expression Gene Expression ER->Gene_Expression

Caption: Role of SULT1E1 in the inactivation of estradiol.

Workflow for SULT1E1 Inhibitor Selectivity Profiling Start Start Compound_Synthesis Synthesize this compound Derivative Start->Compound_Synthesis Primary_Assay Primary Assay: SULT1E1 Activity Assay (e.g., using [3H]Estradiol) Compound_Synthesis->Primary_Assay Potency_Determination Determine IC50 for SULT1E1 Primary_Assay->Potency_Determination Selectivity_Panel Selectivity Panel: Activity Assays against other SULT isoforms (SULT1A1, SULT1A3, etc.) Potency_Determination->Selectivity_Panel Data_Analysis Data Analysis and Selectivity Index Calculation Selectivity_Panel->Data_Analysis Cell_Based_Assay Cell-Based Assay: Measure inhibition of estrogen sulfation in a relevant cell line Data_Analysis->Cell_Based_Assay End End Cell_Based_Assay->End

Caption: Experimental workflow for assessing SULT1E1 inhibitor selectivity.

Experimental Protocols

[³H]Glycine Uptake Assay for GlyT1/GlyT2 Inhibition

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled glycine into cells expressing the target transporter.

Materials:

  • HEK293 cells stably expressing human GlyT1 or GlyT2

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • [³H]Glycine (specific activity ~15-30 Ci/mmol)

  • Test compounds (dissolved in DMSO)

  • Non-specific uptake control (e.g., high concentration of a known inhibitor like sarcosine for GlyT1)

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Cell Plating: Seed the GlyT1 or GlyT2 expressing cells into 96-well plates and grow to confluency.

  • Compound Incubation: On the day of the assay, wash the cells with assay buffer. Add assay buffer containing various concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a non-specific uptake control. Incubate for 15-30 minutes at room temperature.

  • Initiate Uptake: Add [³H]Glycine to each well to a final concentration of approximately 50 nM.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes) to allow for glycine uptake.

  • Terminate Uptake: Rapidly aspirate the assay solution and wash the cells multiple times with ice-cold assay buffer to remove unincorporated [³H]Glycine.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control after subtracting the non-specific uptake. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Estrogen Sulfotransferase (SULT1E1) Activity Assay

This assay measures the inhibition of SULT1E1-mediated sulfation of estradiol in a cellular context.

Materials:

  • A relevant cell line endogenously or recombinantly expressing SULT1E1 (e.g., MCF-7 breast cancer cells)

  • Cell culture medium

  • [³H]Estradiol (specific activity ~40-60 Ci/mmol)

  • Test compounds (dissolved in DMSO)

  • Dichloromethane

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Cell Culture and Treatment: Culture the cells in appropriate multi-well plates. Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Substrate Addition: Add [³H]Estradiol to the cell culture medium to a final concentration of approximately 20 nM.

  • Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C to allow for estradiol metabolism.

  • Extraction of Unmetabolized Estradiol: At the end of the incubation, add an equal volume of dichloromethane to each well to extract the unmetabolized, non-polar [³H]Estradiol into the organic phase.

  • Phase Separation: Mix thoroughly and then separate the aqueous and organic phases by centrifugation. The aqueous phase will contain the water-soluble [³H]Estradiol-sulfate.

  • Scintillation Counting: Transfer a known volume of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the amount of [³H]Estradiol-sulfate formed in the presence of different concentrations of the inhibitor. Calculate the percentage of inhibition relative to a vehicle-treated control and determine the IC50 value.

Disclaimer: The quantitative data presented in the tables are compiled from various sources and are intended for comparative purposes. The selectivity profiles of the specific "this compound" derivatives mentioned require further experimental validation using the protocols outlined above.

References

Benchmarking Substituted Polyaniline Polymers Against Commercial Sensor Materials for Ammonia and Humidity Detection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Conducting polymers, particularly polyaniline (PANI) and its derivatives, have garnered significant interest in the field of chemical sensing due to their unique electronic properties, environmental stability, and ease of synthesis. This guide provides a comparative analysis of the performance of ortho-substituted polyaniline analogues against established commercial sensor materials for the detection of ammonia (NH₃) and relative humidity (RH).

Due to the limited availability of specific sensor performance data for "2-(Azepan-1-yl)aniline" polymers, this guide will utilize data from closely related ortho-substituted PANI derivatives, such as poly(aniline-co-o-toluidine), as a representative benchmark. This comparison aims to provide researchers, scientists, and drug development professionals with objective data to inform the selection and development of next-generation sensor technologies. The performance of these polymer-based sensors will be benchmarked against commercial metal-oxide semiconductor (MOS) and electrochemical ammonia sensors, as well as capacitive humidity sensors.

Performance Benchmark: Ammonia (NH₃) Sensing

Ammonia is a critical analyte in various fields, from industrial safety and environmental monitoring to medical diagnostics. The sensing mechanism of PANI-based sensors for ammonia relies on the de-doping (deprotonation) of the polymer backbone upon interaction with the basic NH₃ molecules, leading to a measurable change in electrical resistance.

Table 1: Comparison of Ammonia Sensor Performance

Performance MetricOrtho-Substituted PANI Composite (PANI/WS₂)Metal-Oxide Semiconductor (MOS) Sensor (MiCs-5914)Electrochemical Sensor (EC4-NH3-100)
Sensitivity 219.1% response to 100 ppm[1]High sensitivity to NH₃115 ± 35 nA/ppm[2]
Response Time ~24 seconds (to 100 ppm)[1]Fast response and recovery[3]T90 < 50 seconds[2]
Recovery Time ~91 seconds (to 100 ppm)[1]Fast response and recovery[3]Not specified
Limit of Detection (LOD) 100 ppb[1]100 - 10,000 ppb[4]0.1 ppm
Operating Temperature Room Temperature[1]23°C to 50°C[4]-30°C to +55°C[2]
Selectivity High selectivity against SO₂, H₂S, acetone, ethanol[1]Detects other reducing gasesHigh selectivity[2]

Performance Benchmark: Humidity Sensing

Humidity monitoring is crucial in pharmaceutical manufacturing, food storage, and medical device sterilization. For polymer-based sensors, the sensing mechanism involves the absorption of water molecules, which alters the dielectric constant or conductivity of the polymer film.

Table 2: Comparison of Humidity Sensor Performance

Performance MetricOrtho-Substituted PANI Derivative (Cellulose/PANI)Capacitive Polymer Sensor (Generic)
Sensitivity 13% change in signal per RH%[5]High, nearly linear response[6]
Response Time < 220 seconds[7]Fast response[5]
Recovery Time < 150 seconds[7]Fast recovery[5]
Hysteresis ≤ 2.1%[7]Low
Operating Humidity 0% - 97% RH[7]0% - 100% RH (non-condensing)[6]
Linearity (R²) 0.9982[5]Nearly linear[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of sensor performance. The following sections outline the protocols for the synthesis of an ortho-substituted polyaniline, fabrication of a chemiresistive sensor, and the gas sensing test procedure.

Protocol 1: Synthesis of Poly(aniline-co-o-toluidine)

This protocol describes the chemical oxidative copolymerization of aniline and o-toluidine.

  • Monomer Solution Preparation:

    • Dissolve 0.27 mol of aniline monomer in 27 mL of 1 mol/L hydrochloric acid (HCl).

    • In a separate beaker, dissolve 0.27 mol of o-toluidine monomer in 27 mL of 1 mol/L HCl.[8]

    • Combine the two monomer solutions in a 250 mL round-bottom flask.

  • Initiation of Polymerization:

    • Prepare an oxidant solution by dissolving the appropriate amount of ammonium persulfate (APS) in 1 M HCl to achieve a 1.25:1 molar ratio of oxidant to total monomers.

    • Cool the monomer mixture to 0-5°C in an ice bath.

    • Add the APS solution dropwise to the stirred monomer mixture. A green precipitate should form within 5-10 minutes.

  • Polymerization and Purification:

    • Continue stirring the reaction mixture for 4 hours at 0-5°C, followed by 20 hours at room temperature.[9]

    • Pour the reaction mixture into 200 mL of deionized water to complete the precipitation.

    • Collect the polymer precipitate by vacuum filtration.

    • Wash the polymer with distilled water and 1 M HCl to remove any unreacted monomers and oligomers.[9]

    • Dry the final copolymer product in a vacuum oven.

Protocol 2: Fabrication of a Chemiresistive Sensor

This protocol details the fabrication of a sensor on an interdigitated electrode (IDE) substrate using spin coating.

  • Substrate Cleaning:

    • Clean the IDE substrate by sonicating sequentially in deionized water, ethanol, and acetone for 10 minutes each.[10]

    • Dry the substrate with a stream of nitrogen gas.

  • Polymer Solution Preparation:

    • Dissolve the synthesized poly(aniline-co-o-toluidine) powder in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), to a concentration of 1 wt%.[11]

    • Stir the solution overnight to ensure complete dissolution.

  • Spin Coating:

    • Place the cleaned IDE substrate on the chuck of a spin coater.

    • Dispense an adequate amount of the polymer solution onto the substrate.

    • Spin coat at a speed of 1000-2000 rpm for 60 seconds to form a thin film.[12]

  • Annealing:

    • Anneal the coated substrate on a hot plate at 120°C for 20 minutes to remove residual solvent and improve film adhesion.[10]

    • Allow the sensor to cool to room temperature before testing.

Protocol 3: Gas Sensing Test Procedure

This protocol describes a typical setup for evaluating the performance of the fabricated gas sensors.

  • Test Chamber Setup:

    • Place the fabricated sensor inside a sealed test chamber.

    • Connect the sensor electrodes to a source meter for resistance measurement.

    • Use mass flow controllers (MFCs) to precisely control the flow of a carrier gas (e.g., dry air or nitrogen) and the target analyte gas (e.g., a certified mixture of ammonia in air).[13]

  • Baseline Stabilization:

    • Purge the chamber with the carrier gas until the sensor's resistance stabilizes to a baseline value (R₀).

  • Analyte Exposure:

    • Introduce a specific concentration of the analyte gas into the chamber by adjusting the MFCs.

    • Record the change in the sensor's resistance (R) over time until it reaches a steady state.

  • Recovery:

    • Switch the gas flow back to the pure carrier gas to purge the analyte.

    • Continue to record the resistance as it returns to the baseline.

  • Data Analysis:

    • Calculate the sensor response (S) typically as S(%) = [(R - R₀) / R₀] × 100 for reducing gases like ammonia that increase the resistance of p-type PANI.

    • Determine the response time (the time to reach 90% of the final response) and recovery time (the time to return to 90% of the baseline).

    • Repeat the process for various analyte concentrations to determine sensitivity and the limit of detection.

Visualized Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the key processes involved.

chemical_synthesis cluster_reactants Reactant Preparation cluster_polymerization Polymerization cluster_purification Purification Aniline Aniline in HCl Mix Mix Monomers Aniline->Mix oToluidine o-Toluidine in HCl oToluidine->Mix Cool Cool to 0-5°C Mix->Cool AddAPS Add APS Solution Cool->AddAPS Stir Stir 4h (0°C) then 20h (RT) AddAPS->Stir Precipitate Precipitate in Water Stir->Precipitate Filter Vacuum Filter Precipitate->Filter Wash Wash with H₂O & HCl Filter->Wash Dry Vacuum Dry Wash->Dry FinalPolymer Poly(aniline-co-o-toluidine) Dry->FinalPolymer

Caption: Chemical synthesis workflow for poly(aniline-co-o-toluidine).

sensor_fabrication cluster_substrate Substrate Preparation cluster_coating Film Deposition cluster_finalization Finalization IDE Interdigitated Electrode Clean Sonicate in DI, EtOH, Acetone IDE->Clean SpinCoat Spin Coat Film (1000-2000 rpm) Clean->SpinCoat PolymerSol Prepare Polymer Solution in NMP PolymerSol->SpinCoat Anneal Anneal at 120°C SpinCoat->Anneal FinalSensor Final Sensor Device Anneal->FinalSensor

Caption: Workflow for chemiresistive sensor fabrication via spin coating.

sensing_mechanism cluster_process Sensing Cycle PANI_H Protonated PANI (Conducting State) PANI Deprotonated PANI (Less Conducting State) PANI_H->PANI  Interaction with NH₃ (Electron Donation) PANI->PANI_H  NH₃ Desorption (Recovery) NH3 NH₃ NH4 NH₄⁺ NH3->NH4 Protonation

Caption: Ammonia sensing mechanism of polyaniline (PANI).

References

Safety Operating Guide

Proper Disposal of 2-(Azepan-1-yl)aniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 2-(Azepan-1-yl)aniline is paramount. This guide provides detailed procedures for the safe handling and disposal of this compound, its containers, and any contaminated materials.

This compound is a chemical compound that requires careful management due to its potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound was not located, its structural similarity to aniline suggests that it should be handled with similar precautions. The following procedures are based on guidelines for aniline and related compounds and are intended to ensure the safe and environmentally responsible disposal of this chemical.

Hazard Summary

Proper disposal procedures are dictated by the inherent hazards of the substance. Based on data for structurally similar anilines, this compound should be treated as a hazardous substance.[1][2][3]

Hazard ClassificationDescriptionSource
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]
Skin Corrosion/Irritation May cause skin irritation and allergic skin reactions.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye damage.[1][2][3]
Germ Cell Mutagenicity Suspected of causing genetic defects.[1][2][3]
Carcinogenicity Suspected of causing cancer.[1][2][3]
Specific Target Organ Toxicity Causes damage to organs through prolonged or repeated exposure.[1][2][3]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2][3]

Protocol for Routine Disposal of this compound Waste

This protocol outlines the standard procedure for the collection and disposal of this compound waste generated during routine laboratory operations.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical or its waste, ensure you are wearing appropriate PPE.[4][5] This includes:

    • Chemical-resistant gloves (butyl, neoprene, or Viton are recommended for aniline; nitrile may be suitable for short-term use but check manufacturer compatibility).[4]

    • Chemical splash goggles and a face shield.[4]

    • A fully-buttoned laboratory coat.[4]

2. Waste Collection:

  • All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent paper), must be collected as hazardous waste.[4]

  • Use a designated, compatible, and properly labeled waste container. A polyethylene container is often suitable.[4]

  • The container must be kept tightly closed when not in use and stored in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizers and acids.[5]

  • Crucially, do not dispose of this compound waste down the drain or in the regular trash.[4]

3. Labeling:

  • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the associated hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant").

4. Disposal Request:

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[4]

  • Follow all institutional procedures for hazardous waste disposal.

start Start: Generate Waste ppe Don Appropriate PPE start->ppe collect Collect waste in a labeled, compatible container ppe->collect store Store container in a designated, secure area collect->store contact_ehs Contact EHS for waste pickup store->contact_ehs end End: Waste Disposed contact_ehs->end

Figure 1. Workflow for Routine Disposal of this compound.

Protocol for Managing Spills of this compound

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

1. Immediate Response:

  • Evacuate: If the spill is large, immediately evacuate the area and notify others.[4]

  • Assess: For a small, manageable spill (that can be cleaned up in under 10 minutes by trained personnel), you may proceed with cleanup.[4] If there is any doubt, or if anyone has been exposed, call your institution's emergency number or 911.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

2. Spill Cleanup:

  • PPE: Wear the appropriate PPE as described above. A respirator may be necessary for larger spills or in poorly ventilated areas.[4]

  • Containment: Prevent the spill from spreading or entering drains by using an inert absorbent material such as vermiculite, sand, or commercial sorbents.[3][4]

  • Collection: Carefully collect the absorbed material and place it into a designated hazardous waste container.[4]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent and wipe down all surfaces. Collect all cleaning materials as hazardous waste.

3. Post-Cleanup:

  • Waste Disposal: Label and dispose of the spill cleanup waste as described in the routine disposal protocol.

  • Reporting: Report the spill to your supervisor and EHS department, following your institution's policies.

spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Manageable large_spill Large Spill assess->large_spill Unmanageable ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area & Call for Help large_spill->evacuate contain Contain spill with inert absorbent ppe->contain collect Collect waste into hazardous waste container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of waste via EHS decontaminate->dispose

Figure 2. Emergency Response Workflow for a this compound Spill.

Disposal of Empty Containers

Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated. Do not reuse the containers.[6] Consult with your EHS department for specific procedures on container decontamination and disposal.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines and the Safety Data Sheet for any chemical before use.

References

Personal protective equipment for handling 2-(Azepan-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 2-(Azepan-1-yl)aniline, a compound utilized in advanced scientific research. In the absence of a specific Safety Data Sheet (SDS) for this compound, this information is synthesized from safety data for structurally related aromatic amines, such as aniline.[1][2][3] Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks.

Hazard Summary

While specific toxicity data for this compound is not available, it should be handled with the same precautions as other toxic aromatic amines. Based on data for aniline, the anticipated hazards include:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Organ Damage: May cause damage to organs (specifically blood) through prolonged or repeated exposure.[1][2]

  • Eye Damage: Risk of serious eye damage.[1][2][3]

  • Skin Sensitization: May cause an allergic skin reaction.[1][2][3]

  • Genetic Defects: Suspected of causing genetic defects.[1][2][3]

  • Carcinogenicity: Suspected of causing cancer.[1][2][3]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors.[4]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[4]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[4]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient.[4][5][6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[4]

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.

Step 2: Donning PPE

  • Put on all required PPE as outlined in the table above before entering the handling area.[4]

Step 3: Chemical Handling

  • Weighing: When weighing the compound, use a balance inside a chemical fume hood or a ventilated balance enclosure.[4]

  • Dissolving: When preparing solutions, add the compound to the solvent slowly to prevent splashing.[4]

  • General Handling: Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.[4] Avoid contact with skin and eyes.[1]

Step 4: Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][7]

Disposal Plan

Proper disposal of waste containing this compound is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solutions Collect in a labeled, sealed, and appropriate solvent waste container designated for non-halogenated organic waste.
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated solid hazardous waste container.[4]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[4]

  • Segregation: Do not mix incompatible waste streams.[4]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[4]

Visual Workflow for Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of this compound.

G cluster_handling Operational Workflow cluster_disposal Disposal Workflow start Start: Handling this compound prep Pre-Handling Preparation (Risk Assessment, Emergency Equipment Check) start->prep ppe Don Appropriate PPE prep->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Compound in Ventilated Enclosure fume_hood->weigh dissolve Prepare Solutions by Adding Solid to Solvent Slowly weigh->dissolve post_handle Post-Handling Procedures (Decontamination, PPE Removal, Hand Washing) dissolve->post_handle waste_gen Waste Generation post_handle->waste_gen waste_type Determine Waste Type waste_gen->waste_type liquid_waste Collect in Labeled Non-Halogenated Organic Waste Container waste_type->liquid_waste Liquid solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid storage Store Waste in Designated Satellite Accumulation Area liquid_waste->storage solid_waste->storage

Caption: Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.